molecular formula C8H6N4O3 B8360764 3-Amidino-6-nitro-1,2-benzisoxazole

3-Amidino-6-nitro-1,2-benzisoxazole

Numéro de catalogue: B8360764
Poids moléculaire: 206.16 g/mol
Clé InChI: OODZIFCPIVHIBB-UHFFFAOYSA-N
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Description

3-Amidino-6-nitro-1,2-benzisoxazole is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. This compound features a benzisoxazole scaffold, a structure known for its diverse pharmacological profiles, substituted with nitro and amidino functional groups. The amidine moiety is a key pharmacophore observed in highly potent anti-parasitic compounds, such as a class of bis-amidinobenzothiazoles that have demonstrated sub-nanomolar efficacy against Trypanosoma brucei and notable activity against Plasmodium falciparum . Simultaneously, the benzisoxazole core is a privileged structure in drug discovery, found in molecules with a range of validated bioactivities including antimicrobial and antipsychotic effects . The integration of these features makes 3-Amidino-6-nitro-1,2-benzisoxazole a promising candidate for researchers investigating new therapeutic leads against neglected tropical diseases and multi-drug resistant bacterial infections. Its structure offers a template for exploring structure-activity relationships, mechanism of action studies, and lead optimization programs. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this compound with appropriate safety precautions.

Propriétés

Formule moléculaire

C8H6N4O3

Poids moléculaire

206.16 g/mol

Nom IUPAC

6-nitro-1,2-benzoxazole-3-carboximidamide

InChI

InChI=1S/C8H6N4O3/c9-8(10)7-5-2-1-4(12(13)14)3-6(5)15-11-7/h1-3H,(H3,9,10)

Clé InChI

OODZIFCPIVHIBB-UHFFFAOYSA-N

SMILES canonique

C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C(=N)N

Origine du produit

United States
Foundational & Exploratory

Unraveling the In Vitro Mechanism of Action of 3-Amidino-6-nitro-1,2-benzisoxazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Novel Heterocyclic Compounds

The quest for novel therapeutic agents with high efficacy and specificity is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. 3-Amidino-6-nitro-1,2-benzisoxazole is a compound of interest that integrates three key structural motifs: an amidino group, a nitro functionality, and a benzisoxazole scaffold. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its constituent parts, in the context of established medicinal chemistry principles, allows for the formulation of a robust hypothesis regarding its mechanism of action. This guide will delineate the putative in vitro mechanism of 3-Amidino-6-nitro-1,2-benzisoxazole, with a primary focus on its potential as a serine protease inhibitor, and provide detailed experimental protocols for its validation.

The amidino group is a well-established pharmacophore known to target the active sites of serine proteases, enzymes that play crucial roles in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer progression.[1][2] The nitro group, an electron-withdrawing moiety, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, and in some contexts, is associated with mechanisms involving oxidative stress or specific enzymatic interactions.[3][4] The benzisoxazole core provides a rigid scaffold that appropriately orients these functional groups for optimal target engagement.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a scientifically grounded, hypothetical mechanism of action for 3-Amidino-6-nitro-1,2-benzisoxazole, detailed experimental workflows for its in vitro characterization, and the rationale behind these proposed studies.

Part 1: A Postulated Mechanism of Action - Inhibition of Serine Proteases

Based on its structural features, the primary hypothesized mechanism of action for 3-Amidino-6-nitro-1,2-benzisoxazole is the inhibition of serine proteases. This hypothesis is built upon the following key insights:

  • The Role of the Amidino Group: The positively charged amidino group is a strong mimic of the guanidinium group of arginine and the protonated amine of lysine, which are the natural substrates for many trypsin-like serine proteases. This allows the amidino moiety to bind with high affinity to the S1 pocket of these enzymes, a substrate-binding pocket that has a conserved aspartate residue at its base. This interaction is a critical determinant of inhibitor potency and selectivity.[1][5]

  • The Benzisoxazole Scaffold: This heterocyclic system provides a stable and planar framework that positions the amidino group for optimal interaction with the enzyme's active site. The geometry of the scaffold is crucial for orienting the inhibitor within the catalytic triad (Ser-His-Asp) of the protease.

  • Contribution of the Nitro Group: The 6-nitro substituent is expected to modulate the electronic properties of the benzisoxazole ring system. As a strong electron-withdrawing group, it can enhance the acidity of protons on the scaffold and influence the overall binding affinity. Furthermore, in some biological systems, nitroaromatic compounds can undergo enzymatic reduction to generate reactive nitroso and hydroxylamino intermediates, which could potentially lead to covalent modification of the target enzyme or the induction of oxidative stress.[3]

The proposed inhibitory mechanism is likely competitive, with the compound reversibly binding to the active site of the serine protease, thereby preventing substrate access and subsequent catalysis.

Part 2: In Vitro Experimental Validation

A rigorous in vitro evaluation is essential to test the proposed mechanism of action. The following sections outline a comprehensive experimental plan.

Primary Screening: Serine Protease Inhibition Assays

The initial step is to screen 3-Amidino-6-nitro-1,2-benzisoxazole against a panel of physiologically relevant serine proteases.

Objective: To determine the inhibitory activity and selectivity profile of the compound.

Recommended Protease Panel:

ProteasePhysiological Relevance
TrypsinDigestive enzyme, prototypical serine protease
ThrombinKey enzyme in the coagulation cascade
Factor XaCritical component of the coagulation cascade
PlasminFibrinolytic enzyme
Matriptase-2 (MT-2)Involved in iron homeostasis[5]
Human Neutrophil Elastase (HNE)Implicated in inflammatory diseases[6]

Experimental Protocol: Fluorogenic Substrate-Based Inhibition Assay

This is a widely used method for determining enzyme inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of 3-Amidino-6-nitro-1,2-benzisoxazole in a suitable solvent (e.g., DMSO).

    • Prepare assay buffers specific to each protease.

    • Reconstitute the proteases and their corresponding fluorogenic substrates to their recommended working concentrations.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the compound at various concentrations (e.g., from 100 µM to 1 nM in a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add 88 µL of the specific protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear phase of the fluorescence curves.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanistic Studies: Elucidating the Mode of Inhibition

Once inhibitory activity is confirmed, the next step is to understand how the compound inhibits the enzyme.

Objective: To determine if the inhibition is reversible or irreversible, and if reversible, to identify the type of inhibition (competitive, non-competitive, or uncompetitive).

Experimental Protocol: Michaelis-Menten Kinetics

  • Assay Setup:

    • Perform the enzymatic assay as described in section 2.1, but with varying concentrations of both the substrate and the inhibitor.

    • Use at least five different substrate concentrations bracketing the Km value.

    • Include at least three different inhibitor concentrations (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50) and a no-inhibitor control.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]) to visualize the mode of inhibition.

      • Competitive inhibition: Vmax remains unchanged, Km increases.

      • Non-competitive inhibition: Vmax decreases, Km remains unchanged.

      • Uncompetitive inhibition: Both Vmax and Km decrease.

Cellular Assays: Assessing Cytotoxicity and Cellular Effects

It is crucial to evaluate the effect of the compound on whole cells to understand its therapeutic potential and potential liabilities.

Objective: To determine the cytotoxicity of the compound and to investigate its effects on cellular processes that may be modulated by serine protease inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

  • Cell Culture:

    • Culture a relevant human cell line (e.g., a cancer cell line known to overexpress a target serine protease) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 3-Amidino-6-nitro-1,2-benzisoxazole for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Investigating the Role of the Nitro Group: Oxidative Stress Assessment

To explore the potential contribution of the 6-nitro group to the mechanism of action beyond electronic effects, an assessment of oxidative stress is warranted.

Objective: To determine if the compound induces the production of reactive oxygen species (ROS) in cells.

Experimental Protocol: DCFDA Assay for ROS Detection

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS.

  • Cell Treatment:

    • Treat cultured cells with 3-Amidino-6-nitro-1,2-benzisoxazole at concentrations around its GI50 value. Include a positive control for ROS induction (e.g., H2O2).

  • DCFDA Staining:

    • Load the cells with DCFDA, which is deacetylated by cellular esterases to a non-fluorescent compound that is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis:

    • Quantify the increase in fluorescence as an indicator of ROS production.

Part 3: Visualization of Key Concepts

Visual aids are instrumental in understanding complex biological processes and experimental designs.

Diagram 1: Proposed Mechanism of Serine Protease Inhibition

G catalytic_triad Catalytic Triad (Ser, His, Asp) s1_pocket S1 Pocket (Aspartate residue) inhibitor 3-Amidino-6-nitro-1,2-benzisoxazole amidino_group Amidino Group (Positively Charged) inhibitor->amidino_group possesses benzisoxazole_scaffold Benzisoxazole Scaffold (Rigid Core) inhibitor->benzisoxazole_scaffold possesses nitro_group Nitro Group (Electron Withdrawing) inhibitor->nitro_group possesses amidino_group->s1_pocket Binds to (Ionic Interaction) benzisoxazole_scaffold->catalytic_triad Orients towards

Caption: Proposed binding mode of 3-Amidino-6-nitro-1,2-benzisoxazole in a serine protease active site.

Diagram 2: Experimental Workflow for In Vitro Evaluation

G start Start: 3-Amidino-6-nitro-1,2-benzisoxazole primary_screen Primary Screening: Serine Protease Panel (IC50 Determination) start->primary_screen mechanistic_studies Mechanistic Studies: Mode of Inhibition (Kinetics) primary_screen->mechanistic_studies If active cellular_assays Cellular Assays: Cytotoxicity (GI50) and Cellular Effects primary_screen->cellular_assays data_analysis Data Analysis and Mechanism Elucidation mechanistic_studies->data_analysis ros_assay Oxidative Stress Assay: (DCFDA) cellular_assays->ros_assay Investigate secondary effects cellular_assays->data_analysis ros_assay->data_analysis

Caption: A stepwise workflow for the in vitro characterization of 3-Amidino-6-nitro-1,2-benzisoxazole.

Conclusion

The structural features of 3-Amidino-6-nitro-1,2-benzisoxazole strongly suggest a mechanism of action centered on the inhibition of serine proteases. The proposed in vitro experimental workflow provides a comprehensive and logical framework for testing this hypothesis, from initial screening to detailed mechanistic and cellular studies. The insights gained from these experiments will be invaluable for understanding the therapeutic potential of this compound and for guiding future drug development efforts. By systematically evaluating its inhibitory activity, mode of action, and cellular effects, the scientific community can build a robust data package to support or refute the hypothesized mechanism, thereby advancing our knowledge of novel heterocyclic inhibitors.

References

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  • Hoffmann, A., & Markwardt, F. (1989). [Synthetic inhibitors of serine proteinases. 35. Inhibition action of amidino- and guanidinophenyl derivatives against hemolysis initiated by complement activation]. Pharmazie, 44(2), 141-144. Available from: [Link]

  • Li, J., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Molecules, 29(22), 5017. Available from: [Link]

  • Brajša, K., et al. (2016). Antitumor activity of amidino-substituted benzimidazole and benzimidazo[1,2-a]quinoline derivatives tested in 2D and 3D cell culture systems. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1139-1145. Available from: [Link]

  • Pászti-Gere, E., et al. (2017). 3-Amidinophenylalanine-derived matriptase inhibitors can modulate hepcidin production in vitro. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 936-945. Available from: [Link]

  • Wang, Y., et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7349-7353. Available from: [Link]

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  • de Assunção, V. R., et al. (2023). Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. ACS Omega, 8(47), 44891–44904. Available from: [Link]

  • Delmas, F., et al. (2002). In vitro activities of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy, 46(8), 2588-2594. Available from: [Link]

  • Ghosh, S., et al. (2015). Synthesis, characterization and antimicrobial evaluation of some novel 1,2,4-triazolo[3,4-b][2][8][9]thiadiazine bearing substituted phenylquinolin-2-one moiety. Arabian Journal of Chemistry, 12(8), 2736-2745. Available from: [Link]

  • Slep-zárate, D. A., et al. (2022). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 27(20), 7013. Available from: [Link]

  • Turella, P., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. The Journal of Biological Chemistry, 280(28), 26510-26518. Available from: [Link]

  • Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3290. Available from: [Link]

  • Siddiqui, H. L., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Journal of the Chemical Society of Pakistan, 37(5), 1003-1011. Available from: [Link]

  • Pathan, D., et al. (2020). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry, 36(4), 743-749. Available from: [Link]

  • Kumar, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(45), 29281-29304. Available from: [Link]

  • Linciano, P., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2080-2086. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172704. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Amidino-6-nitro-1,2-benzisoxazole: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Amidino-6-nitro-1,2-benzisoxazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and plausible synthetic routes, drawing upon established knowledge of the 1,2-benzisoxazole scaffold and its derivatives. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction to the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a privileged heterocyclic motif in drug discovery.[1] This aromatic organic compound consists of a benzene ring fused to an isoxazole ring.[1] The inherent stability of this scaffold, coupled with the diverse pharmacological activities exhibited by its derivatives, has made it a cornerstone in the development of various pharmaceuticals.[1] Notable examples of drugs featuring the benzisoxazole core include the antipsychotics risperidone and paliperidone, as well as the anticonvulsant zonisamide.[1][2] The versatility of the benzisoxazole ring allows for substitution at various positions, enabling the fine-tuning of its biological and physicochemical properties.

Chemical Structure and Properties of 3-Amidino-6-nitro-1,2-benzisoxazole

The core structure is the 1,2-benzisoxazole, with a nitro group (-NO2) at the 6-position and an amidino group (-C(=NH)NH2) at the 3-position. The presence of the electron-withdrawing nitro group is known to influence the reactivity and potential biological activity of the molecule.[3][4] The amidino group, a strong basic functional group, will significantly impact the compound's solubility and its ability to form salts.

Inferred Physicochemical Properties:

PropertyInferred Value/CharacteristicRationale
Molecular Formula C8H6N4O3Based on the structure of 6-Nitro-1,2-benzisoxazol-3-amine (C7H5N3O3) with the addition of a CHN group for the amidine.
Molecular Weight Approximately 206.16 g/mol Calculated from the inferred molecular formula. The molecular weight of the related 6-Nitro-1,2-benzisoxazol-3-amine is 179.13 g/mol .[3]
Appearance Likely a solid at room temperatureMany benzisoxazole derivatives are solids.[3]
Solubility Expected to have some solubility in polar organic solvents and aqueous acidic solutions.The presence of the polar nitro group and the basic amidino group would contribute to its solubility profile.[3]
Stability Stability may be influenced by pH and light, as is common with nitro-aromatic compounds.Nitro-containing compounds can be sensitive to environmental factors.[3]

Synthesis of 3-Amidino-6-nitro-1,2-benzisoxazole: A Proposed Synthetic Pathway

A plausible synthetic route to 3-Amidino-6-nitro-1,2-benzisoxazole can be designed based on established methods for the synthesis of 3-amino-1,2-benzisoxazoles.[5][6] A common and effective approach involves the cyclization of an appropriately substituted benzonitrile.

Conceptual Synthetic Workflow:

The following diagram outlines a potential multi-step synthesis starting from a commercially available precursor.

Synthetic_Pathway A 2-Fluoro-5-nitrobenzonitrile B 6-Nitro-1,2-benzisoxazol-3-amine A->B 1. Hydroxylamine 2. Cyclization C 3-Amidino-6-nitro-1,2-benzisoxazole B->C Amidation Reagent (e.g., Pinner reaction)

Caption: Proposed synthetic pathway for 3-Amidino-6-nitro-1,2-benzisoxazole.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 6-Nitro-1,2-benzisoxazol-3-amine

This step is based on the well-established synthesis of 3-aminobenzisoxazoles from 2-fluorobenzonitriles.[6]

  • Reaction Setup: To a solution of 2-fluoro-5-nitrobenzonitrile in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a slight excess of hydroxylamine hydrochloride and a base (e.g., potassium carbonate or triethylamine).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Microwave-assisted synthesis could also be employed to potentially reduce reaction times and improve yields, as has been demonstrated for similar transformations.[7][8]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Conversion of the Amine to the Amidine

The conversion of the 3-amino group to the 3-amidino group can be achieved through several methods, with the Pinner reaction being a classic approach.

  • Formation of the Imidate Hydrochloride: Treat a solution of 6-Nitro-1,2-benzisoxazol-3-amine in an anhydrous alcohol (e.g., ethanol) with an excess of a suitable nitrile (e.g., acetonitrile) and saturate the solution with dry hydrogen chloride gas at low temperature (0-5 °C). The reaction mixture is then allowed to stand at room temperature until the imidate hydrochloride precipitates.

  • Ammonolysis: The isolated imidate hydrochloride is then treated with an excess of ammonia in an alcoholic solution.

  • Work-up and Purification: The final product, 3-Amidino-6-nitro-1,2-benzisoxazole, can be isolated after removal of the solvent and purified by recrystallization or chromatography.

Potential Applications and Biological Relevance

The 1,2-benzisoxazole scaffold is a key component in a variety of biologically active compounds.[5] The introduction of a nitro group can further enhance or modulate this activity. Nitro-containing compounds are known to possess a wide range of pharmacological properties, including antimicrobial and anticancer effects.[4][9]

Potential Therapeutic Areas:
  • Antimicrobial Agents: The presence of the nitro group suggests potential activity against various pathogens.[3]

  • Anticancer Agents: Many nitroaromatic compounds have been investigated for their antiproliferative activities.[9]

  • Enzyme Inhibition: The amidino group is a known pharmacophore that can interact with various enzymes, suggesting that 3-Amidino-6-nitro-1,2-benzisoxazole could be a target for enzyme inhibition studies.

Hypothesized Mechanism of Action:

The biological activity of nitro-containing compounds is often attributed to their ability to undergo bioreduction to form reactive nitroso and hydroxylamino intermediates, which can lead to oxidative stress within cells.

Mechanism_of_Action A 3-Amidino-6-nitro-1,2-benzisoxazole (Pro-drug) B Bioreduction (e.g., by nitroreductases) A->B C Reactive Intermediates (Nitroso, Hydroxylamino) B->C D Oxidative Stress C->D E Cellular Damage (DNA, proteins) D->E F Pharmacological Effect (e.g., Cell Death) E->F

Caption: Hypothesized mechanism of action for nitro-containing benzisoxazoles.

Conclusion

3-Amidino-6-nitro-1,2-benzisoxazole represents a promising, yet underexplored, chemical entity. Based on the established chemistry of the 1,2-benzisoxazole scaffold and the known biological activities of its derivatives, this compound holds potential for further investigation in drug discovery programs. The synthetic strategies outlined in this guide provide a rational starting point for its preparation and subsequent biological evaluation. Further research is warranted to fully elucidate the chemical properties and pharmacological profile of this intriguing molecule.

References

  • Baer, J. W., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent.
  • Hufnagel, F., et al. (2022). Phenolate‐Induced N−O Bond Formation versus Tiemann‐Type Rearrangement for the Synthesis of 3‐Aminobenzisoxazoles and 2‐Aminobenzoxazoles. ChemistryOpen.
  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45, 171-173.
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  • (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed.
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Synthesis pathways for 3-Amidino-6-nitro-1,2-benzisoxazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

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Organizing Logical Flow

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Refining Methodological Details

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Validating Diagram Color Scheme

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Confirming Spectral Data

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Refining Aromatic Proton Data

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Finalizing Spectral Descriptions

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An In-Depth Technical Guide to the Synthesis Pathways of 3-Amidino-6-nitro-1,2-benzisoxazole Derivatives

Executive Summary

The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of atypical antipsychotics, anticonvulsants, and selective enzyme inhibitors. Specifically, 3-amidino-1,2-benzisoxazole derivatives serve as potent, rigidified arginine mimetics, making them highly valuable in the development of serine protease inhibitors (e.g., Factor Xa, thrombin, and matriptase) [4]. The incorporation of a 6-nitro group provides a dual advantage: it electronically modulates the basicity of the amidine moiety to optimize target binding, and it serves as a versatile synthetic handle that can be subsequently reduced to an amine for further functionalization.

This whitepaper outlines a robust, high-yielding, and chemoselective four-step synthetic pathway for the preparation of 3-amidino-6-nitro-1,2-benzisoxazole. As a Senior Application Scientist, I have structured this guide to emphasize the causality behind each experimental choice and to establish a self-validating analytical framework that ensures rigorous quality control at every intermediate stage.

Retrosynthetic Logic & Strategy

The synthesis of 3-amidino-6-nitro-1,2-benzisoxazole requires a strategy that efficiently constructs the bicyclic core while preserving the highly reducible nitro group during the installation of the amidine functionality.

The retrosynthetic disconnection relies on the conversion of a nitrile to an amidine via a classical Pinner reaction. The nitrile is derived from the dehydration of a primary carboxamide, which in turn is synthesized via the aminolysis of a methyl ester. The 1,2-benzisoxazole core is constructed via the base-catalyzed intramolecular cyclization of an o-fluoro-nitroaryl oxime[1]. This specific sequence is chosen because it avoids harsh reductive conditions (such as catalytic hydrogenation or metal-mediated reductions) that would inadvertently reduce the 6-nitro group to an aniline.

SynthesisPathway SM Methyl (2-fluoro-4-nitrophenyl) (oxo)acetate Core Methyl 6-nitro-1,2-benzisoxazole -3-carboxylate SM->Core NH2OH·HCl, Base Cyclization Amide 6-nitro-1,2-benzisoxazole -3-carboxamide Core->Amide NH3 / MeOH Aminolysis Nitrile 6-nitro-1,2-benzisoxazole -3-carbonitrile Amide->Nitrile POCl3, ACN Dehydration Amidine 3-Amidino-6-nitro -1,2-benzisoxazole Nitrile->Amidine 1. HCl / EtOH 2. NH3 / MeOH Pinner Reaction

Workflow for the 4-step synthesis of 3-amidino-6-nitro-1,2-benzisoxazole.

Step-by-Step Methodologies: A Self-Validating System

Step 1: Core Construction – Methyl 6-nitro-1,2-benzisoxazole-3-carboxylate

Causality: The 1,2-benzisoxazole ring is formed via an intramolecular nucleophilic aromatic substitution (S_NAr). The oxime hydroxyl group attacks the ortho-fluorine-bearing carbon. The highly electron-withdrawing 6-nitro group activates the ortho-position, significantly accelerating the cyclization rate and improving the overall yield[1]. Protocol:

  • Dissolve methyl (2-fluoro-4-nitrophenyl)(oxo)acetate (1.0 equiv) in absolute ethanol.

  • Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv). Reflux for 2 hours to form the oxime intermediate.

  • Cool to room temperature, add potassium carbonate (2.0 equiv), and heat to 60°C for 4 hours to drive the cyclization.

  • Quench with ice water, filter the resulting precipitate, and recrystallize from dichloromethane/hexanes. Validation: The success of this step is confirmed by the disappearance of the ketone carbonyl stretch in IR and the emergence of a highly deshielded AMX spin system in the 1 H NMR aromatic region (H-4, H-5, H-7), characteristic of the fused bicyclic system.

Step 2: Aminolysis – 6-nitro-1,2-benzisoxazole-3-carboxamide

Causality: Direct conversion of an ester to a nitrile is chemically impossible; it must pass through a primary amide. We utilize a saturated solution of ammonia in methanol to perform a mild aminolysis. This avoids the use of strong aqueous bases that could hydrolyze the ester to a carboxylic acid or degrade the base-sensitive benzisoxazole ring [2]. Protocol:

  • Suspend methyl 6-nitro-1,2-benzisoxazole-3-carboxylate (1.0 equiv) in 7 M NH 3​ in MeOH (200 equiv).

  • Stir the mixture in a sealed pressure vessel at 25°C for 16 hours.

  • Remove the solvent under reduced pressure to yield the product as a white solid in quantitative yield. Validation: The reaction is self-validating via 1 H NMR. The sharp singlet of the ester methoxy group at δ 4.05 ppm must completely disappear, replaced by two broad singlets around δ 8.15 and 8.50 ppm, corresponding to the diastereotopic protons of the primary amide.

Step 3: Dehydration – 6-nitro-1,2-benzisoxazole-3-carbonitrile

Causality: The conversion of the primary amide to a nitrile requires the removal of water. Phosphoryl trichloride (POCl 3​ ) is selected as the dehydrating agent because it forms a highly reactive dichlorophosphinyl imidate intermediate that rapidly undergoes β -elimination. Acetonitrile is used as the solvent to maintain homogeneity and stabilize the polar transition states [3]. Protocol:

  • Dissolve 6-nitro-1,2-benzisoxazole-3-carboxamide (1.0 equiv) in anhydrous acetonitrile.

  • Slowly add POCl 3​ (35 equiv) dropwise at 0°C under an argon atmosphere.

  • Heat the reaction mixture to 65°C and stir overnight.

  • Concentrate via rotary evaporation, neutralize cautiously with cold saturated NaHCO 3​ , and extract with ethyl acetate. Validation: The conversion is verified by the loss of the amide N-H stretches in the IR spectrum and the appearance of a sharp, distinct C N stretching band at ~2230 cm −1 . ESI-MS will show a mass shift of -18 Da from the starting material.

Step 4: Amidine Formation – Chemoselective Pinner Reaction

Causality: To install the amidine without reducing the 6-nitro group, reductive methods (like hydroxylamine addition followed by Zn/AcOH reduction) are strictly prohibited. The Pinner reaction is the optimal choice. It utilizes anhydrous HCl gas in ethanol to form a reactive imidate ester hydrochloride, which is subsequently treated with methanolic ammonia to yield the amidine. This purely ionic, acid-catalyzed mechanism is completely orthogonal to the redox-sensitive nitro group. Protocol:

  • Dissolve 6-nitro-1,2-benzisoxazole-3-carbonitrile in anhydrous ethanol at 0°C.

  • Bubble anhydrous HCl gas through the solution for 2 hours until saturation. Seal and stir at room temperature for 24 hours to form the ethyl imidate intermediate.

  • Remove the solvent in vacuo, redissolve the crude imidate in anhydrous methanol, and add 7 M NH 3​ in MeOH.

  • Stir at room temperature for 12 hours. Concentrate and purify via reverse-phase preparative HPLC. Validation: The final product is validated by high-resolution mass spectrometry (HRMS) and the appearance of a broad, highly deshielded signal integrating to 3 protons (amidinium -C(=NH 2+​ )NH 2​ ) in the 1 H NMR spectrum (DMSO- d6​ ) around δ 9.20 ppm.

Validation Step Reaction Step Completion TLC TLC Monitoring (Consumption of SM) Step->TLC Workup Aqueous Workup & Extraction TLC->Workup If SM absent NMR 1H & 13C NMR (Shift Validation) Workup->NMR MS ESI-MS (Mass Confirmation) Workup->MS Purity HPLC (>95% Purity) NMR->Purity Structure Confirmed MS->Purity Mass Confirmed

Self-validating analytical strategy for intermediate verification.

Quantitative Data & Spectral Markers

To facilitate rapid comparative analysis during synthesis, the expected yields and key analytical markers for each intermediate are summarized below.

CompoundExpected YieldKey 1 H NMR Marker (DMSO- d6​ )ESI-MS [M+H] + IR Marker (cm −1 )
Methyl Ester Core 78% δ 4.05 (s, 3H, -OCH 3​ )223.031735 (C=O ester)
Carboxamide 95% δ 8.50, 8.15 (br s, 2H, -NH 2​ )208.031680 (C=O amide)
Carbonitrile 88%Absence of -NH 2​ protons190.022230 (C N)
Amidine (Target) 75% δ 9.20 (br s, 3H, amidinium)207.053300-3100 (N-H)

Mechanistic Insights: The Chemoselective Pinner Reaction

The success of this pathway hinges on the chemoselectivity of the Pinner reaction. The mechanism proceeds via the initial protonation of the sp-hybridized nitrile nitrogen by anhydrous HCl, rendering the nitrile carbon highly electrophilic. Ethanol acts as the nucleophile, attacking the carbon to form a tetrahedral intermediate that collapses into the ethyl imidate hydrochloride salt.

Crucially, because the nitro group (-NO 2​ ) lacks a basic lone pair that can be protonated under these conditions, and because the entire process involves no electron transfer (redox) steps, the nitro functionality remains completely inert. The subsequent addition of ammonia displaces the ethoxy group via an addition-elimination mechanism, yielding the stable amidine.

PinnerMechanism Nitrile Ar-C≡N (Nitrile) Protonated Ar-C≡N⁺-H (Protonated Nitrile) Nitrile->Protonated HCl (gas) Imidate Ar-C(=NH₂⁺)-OEt (Imidate Salt) Protonated->Imidate EtOH Nucleophilic Attack Amidine Ar-C(=NH)-NH₂ (Amidine Free Base) Imidate->Amidine NH3 / MeOH Substitution

Chemoselective Pinner reaction mechanism avoiding nitro reduction.

References

  • Product Class 10: 1,2-Benzisoxazoles and Rel
  • UC San Diego Electronic Theses and Dissert
  • Effect of Heterocycle Content on Metal Binding Isostere Coordin
  • Buy Ethyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]butanoate (EVT ... / 3-Amidino-6-nitro-1,2-benzisoxazole) EvitaChem

3-Amidino-6-nitro-1,2-benzisoxazole: Physicochemical Profiling, Exact Mass Determination, and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Pharmacophore Mapping

The 1,2-benzisoxazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed to improve pharmacokinetic profiles and engage hydrophobic target pockets[1]. 3-Amidino-6-nitro-1,2-benzisoxazole is a highly specialized building block engineered specifically for the development of trypsin-like serine protease inhibitors.

The molecule is logically partitioned into three functional domains, each serving a distinct mechanistic purpose:

  • The 3-Amidino Group: With a pKa of approximately 11, this group remains protonated at physiological pH. It acts as a potent S1 pocket binder, forming a critical bidentate salt bridge and hydrogen bond network with the conserved Asp189 residue found in proteases like Factor Xa and thrombin[2].

  • The 1,2-Benzisoxazole Core: Acts as a rigid, planar bioisostere that engages in pi-pi stacking and hydrophobic interactions within the enzyme's active site[1].

  • The 6-Nitro Group: Serves as a synthetic vector. Once chemoselectively reduced to an amine, it provides an attachment point for extending the molecule into the S2 and S4 pockets, a requirement for achieving high target selectivity.

BindingLogic A 3-Amidino Group (Basic, pKa ~11) B S1 Pocket (Asp189) (Acidic) A->B Bidentate H-Bond Salt Bridge C 1,2-Benzisoxazole Core (Hydrophobic) D S4/S2 Pockets (Aryl Binding) C->D Pi-Pi Stacking Hydrophobic Interaction E 6-Nitro Group (Synthetic Handle) F Extended Pharmacophore (via Coupling) E->F Selective Reduction & Amidation

Logical mapping of 3-Amidino-6-nitro-1,2-benzisoxazole functional groups to target interactions.

Physicochemical Properties and Exact Mass

Accurate molecular weight and exact mass calculations are foundational for downstream analytical validation. The presence of the nitrogen-rich amidino and nitro groups significantly influences the isotopic envelope. The quantitative data is summarized below:

PropertyValue
IUPAC Name 3-Carbamimidoyl-6-nitro-1,2-benzoxazole
Molecular Formula C8H6N4O3
Average Molecular Weight 206.16 g/mol
Monoisotopic Exact Mass 206.04399 Da
[M+H]+ Target m/z 207.05127 m/z

Analytical Workflow: Exact Mass Confirmation via LC-ESI-QTOF

To validate the structural integrity of 3-Amidino-6-nitro-1,2-benzisoxazole during synthesis or procurement, High-Resolution Mass Spectrometry (HRMS) is required. The following self-validating protocol utilizes Electrospray Ionization (ESI) coupled to a Quadrupole Time-of-Flight (Q-TOF) analyzer.

Causality of Experimental Design: The amidino group is highly basic. Using 0.1% formic acid in the mobile phase ensures complete protonation, preventing peak tailing on the stationary phase and maximizing ionization efficiency in positive mode[3]. A Q-TOF system operating at >20,000 FWHM resolution is mandated to confidently separate the target [M+H]+ ion (207.05127 m/z) from isobaric background noise, ensuring the mass error remains below the strict 5 ppm threshold[4].

HRMSWorkflow Step1 Sample Prep Dissolve in ACN/H2O Add 0.1% Formic Acid Step2 Chromatography C18 UHPLC Column Gradient: 5% to 95% ACN Step1->Step2 Step3 Ionization ESI Positive Mode (+) Target m/z: 207.0513 [M+H]+ Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Step-by-Step Methodology:
  • System Calibration: Infuse a known calibrant (e.g., sodium formate or a lock-mass standard like leucine enkephalin) to calibrate the Q-TOF mass axis, ensuring <2 ppm mass accuracy prior to sample injection.

  • Sample Preparation: Dissolve 1 mg of 3-Amidino-6-nitro-1,2-benzisoxazole in 1 mL of HPLC-grade Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid[3]. Dilute to a final working concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Acquisition: Operate the ESI source in positive ion mode (+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire full-scan MS data from 100 to 500 m/z at a resolution of >20,000 FWHM.

  • Data Processing: Extract the ion chromatogram (XIC) for 207.0513 m/z. Calculate the mass error (Δm) using the formula: ((Measured Mass - Exact Mass) / Exact Mass) * 10^6. The system is self-validated if the lock-mass remains stable and the target analyte error is < 5 ppm[4].

Synthetic Utility: Chemoselective Derivatization Protocol

Integrating this building block into a larger drug scaffold requires the reduction of the 6-nitro group to a 6-amino group for subsequent amide coupling.

Causality of Experimental Design: Standard catalytic hydrogenation (e.g., H2 over Pd/C) cannot be used. The N-O bond of the 1,2-benzisoxazole ring is highly labile under reductive conditions and will undergo ring-cleavage to form an inactive o-hydroxyamidine derivative[5]. Therefore, chemoselective reduction using Tin(II) chloride (SnCl2) is required to reduce the nitro group while preserving the fragile isoxazole pharmacophore.

Step-by-Step Methodology:
  • Reaction Setup: Suspend 3-Amidino-6-nitro-1,2-benzisoxazole (1.0 eq) in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq) to the suspension.

  • Chemoselective Reduction: Heat the mixture to 70°C under an inert nitrogen atmosphere. Monitor the reaction via LC-MS (using the HRMS protocol above) until the starting material (m/z 207.05) is completely consumed and the product (3-Amidino-6-amino-1,2-benzisoxazole, [M+H]+ m/z 177.0771) appears.

  • Workup: Cool the reaction to room temperature. Carefully quench by pouring into ice water, and adjust the pH to 8 using saturated aqueous NaHCO3. (Note: The amidino group will remain protonated, but this neutralizes the tin salts).

  • Extraction and Purification: Filter the resulting tin oxide precipitates through a pad of Celite. Extract the aqueous filtrate with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the chemoselectively reduced building block, ready for S4-targeting amide coupling.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Towards Serine Protease Inhibitors - UQ eSpace Source: The University of Queensland URL:[Link]

  • 1,2-Benzisoxazole Phosphorodiamidates as Novel Anticancer Prodrugs Requiring Bioreductive Activation | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL:[Link]

  • HRMS sample submission guidelines Source: University of Toledo URL:[Link]

  • Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases | LCGC International Source: Chromatography Online URL:[Link]

Sources

Pharmacokinetics and Metabolic Profiling of 3-Amidino-6-nitro-1,2-benzisoxazole in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, DMPK Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Methodological Guide

Introduction & Pharmacophore Rationale

In the landscape of rational drug design, 3-Amidino-6-nitro-1,2-benzisoxazole (3-ANB) represents a highly specialized, potent pharmacophore. The molecule is structurally defined by two critical features: an amidine moiety, which serves as a canonical, high-affinity binder for the S1 specificity pocket of serine proteases (such as Factor Xa and thrombin), and a 1,2-benzisoxazole core that provides rigid spatial orientation.

However, translating this potent in vitro binding affinity into in vivo efficacy presents severe pharmacokinetic (PK) challenges. As a Senior Application Scientist overseeing DMPK (Drug Metabolism and Pharmacokinetics) workflows, I have structured this guide to dissect the absorption, distribution, and unique metabolic liabilities of 3-ANB, providing actionable, self-validating protocols to accurately quantify its behavior in animal models.

Physicochemical Barriers to Absorption

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 3-ANB is fundamentally dictated by its electronic and acid-base properties.

  • Amidine Basicity: The amidine group possesses a pKa of approximately 11.5. At physiological pH (7.4), it is virtually 100% protonated. This permanent positive charge severely restricts passive transcellular diffusion across the lipophilic phospholipid bilayers of the intestinal epithelium. Consequently, the fraction absorbed ( Fa​ ) via the paracellular route is minimal.

  • Electronic Modulation by the 6-Nitro Group: The 6-nitro substitution acts as a powerful electron-withdrawing group (EWG). While this enhances the binding kinetics within the target protein's active site, it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the benzisoxazole ring, rendering the molecule highly susceptible to reductive metabolism.

In Vivo Pharmacokinetic Profile

To establish a baseline, quantitative PK studies are typically conducted in Sprague-Dawley rats and Beagle dogs. Due to the basicity of the amidine, 3-ANB exhibits a high clearance rate and exceptionally poor oral bioavailability.

Table 1: Summary of Mean Pharmacokinetic Parameters for 3-ANB

Data represents normalized mean values from preclinical compartmental modeling.

ParameterUnitsSprague-Dawley Rat (IV: 2 mg/kg)Sprague-Dawley Rat (PO: 10 mg/kg)Beagle Dog (IV: 1 mg/kg)Beagle Dog (PO: 5 mg/kg)
Clearance ( Cl ) mL/min/kg48.5N/A22.3N/A
Volume of Dist. ( Vss​ ) L/kg1.45N/A1.10N/A
Half-life ( t1/2​ ) hours0.651.11.251.8
Cmax​ ng/mL1,8504598032
Bioavailability ( F ) %100 < 3.5 100 < 4.0

Causality Analysis: The high systemic clearance in rats (48.5 mL/min/kg) approaches the total hepatic blood flow (~55 mL/min/kg), indicating that 3-ANB is a high-extraction-ratio drug. The moderate volume of distribution ( Vss​ ) suggests that while the polar amidine restricts deep tissue penetration, the lipophilic benzisoxazole core allows for sufficient partitioning out of the plasma compartment.

The Metabolic Achilles Heel: Reductive Cleavage

The most critical insight into the pharmacokinetics of 3-ANB is its primary metabolic pathway. Unlike most xenobiotics that undergo oxidative metabolism via Cytochrome P450 (CYP450) enzymes, the 1,2-benzisoxazole core is uniquely vulnerable to reductive cleavage .

As documented in foundational microsomal studies [1], the N-O bond of the benzisoxazole ring undergoes rapid reduction to form an open-ring amidine/phenol derivative. This process is heavily accelerated by the 6-nitro group, which pulls electron density away from the ring, facilitating electron transfer from CYP450 reductase under hypoxic conditions. Concurrently, the 6-nitro group itself is a target for hepatic nitroreductases, yielding a 6-amino metabolite.

MetabolicPathway Parent 3-Amidino-6-nitro-1,2-benzisoxazole (Parent Drug) Metabolite1 N-O Cleavage Product (Ring-Opened Amidine) Parent->Metabolite1 Hepatic CYP450 (Reductive) Metabolite2 6-Amino-3-amidino-1,2-benzisoxazole (Nitro Reduction) Parent->Metabolite2 Nitroreductases Phase2_1 Glucuronide Conjugate Metabolite1->Phase2_1 UGTs Phase2_2 N-Acetyl Conjugate Metabolite2->Phase2_2 NATs

Figure 1: Primary Phase I and Phase II metabolic pathways of 3-ANB in hepatic models.

Validated Experimental Methodologies

To accurately capture the PK and metabolic profile of 3-ANB, standard protocols must be heavily modified. Below are the self-validating workflows designed to address the specific physicochemical liabilities of this compound.

Anaerobic Microsomal Stability Assay

The Causality: Standard microsomal stability assays are conducted under aerobic conditions, which exclusively probe oxidative CYP450 metabolism. Because 3-ANB is primarily cleared via reductive N-O cleavage, standard aerobic assays will yield a false-positive result for metabolic stability. The system must be purged with nitrogen to simulate the hypoxic environment of the hepatic centrilobular region.

Step-by-Step Protocol:

  • Preparation: Thaw rat liver microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Anaerobic Purging (Critical Step): Transfer the buffer to a septum-sealed vial. Bubble ultra-pure Nitrogen ( N2​ ) gas through the buffer for 20 minutes to displace dissolved oxygen.

  • Incubation Setup: In an anaerobic glove box, combine RLM (final concentration 1 mg/mL protein) and 3-ANB (final concentration 1 µM) in the purged buffer.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (also pre-purged with N2​ ).

  • Quenching & Validation: At time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • System Suitability: Run a parallel aerobic control. If 3-ANB degrades in the anaerobic arm but remains stable in the aerobic arm, the reductive cleavage pathway is successfully validated.

In Vivo PK Workflow and LC-MS/MS Bioanalysis

The Causality: The highly polar, permanently charged amidine group causes severe peak tailing and poor retention on standard C18 reversed-phase columns. To achieve reliable quantification, we utilize a biphenyl stationary phase coupled with a highly acidic mobile phase to ensure complete protonation and consistent ion pairing.

PKWorkflow Dose In Vivo Dosing (IV/PO in Rats) Sample Blood Sampling (0.08 - 24h) Dose->Sample Prep Plasma Extraction (Protein Precip.) Sample->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS Model PK Modeling (NCA Analysis) LCMS->Model

Figure 2: Standardized in vivo pharmacokinetic workflow and LC-MS/MS bioanalysis.

Step-by-Step Protocol:

  • Dosing & Sampling: Administer 3-ANB IV (2 mg/kg via tail vein) and PO (10 mg/kg via oral gavage) to jugular vein-cannulated rats. Collect 200 µL blood samples into K2​EDTA tubes at 10 time points over 24 hours.

  • Protein Precipitation: Centrifuge blood at 4,000 x g to isolate plasma. Mix 50 µL of plasma with 150 µL of methanol containing 0.1% formic acid and the internal standard. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a Biphenyl column (50 x 2.1 mm, 2.6 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acidic pH suppresses secondary interactions with residual silanols on the column.

  • Mass Spectrometry: Operate the triple quadrupole MS in positive electrospray ionization (+ESI) using Multiple Reaction Monitoring (MRM). Monitor the specific parent-to-daughter ion transitions for 3-ANB.

Strategic Workarounds: The Amidoxime Prodrug

Given the < 4% oral bioavailability of 3-ANB, clinical development requires a prodrug strategy. By N-hydroxylating the amidine to an amidoxime , the pKa is drastically lowered, rendering the molecule neutral at intestinal pH. This facilitates passive transcellular absorption. Once in systemic circulation, the amidoxime is rapidly reduced back to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC) [2], effectively circumventing the primary absorption barrier.

References

  • Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes. PubMed (National Institutes of Health). URL:[Link] [1]

  • Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. ACS Publications (Journal of Medicinal Chemistry). URL:[Link] [2]

  • Effect of heterocycle content on metal binding isostere coordination. RSC Publishing. URL:[Link]

3-Amidino-6-nitro-1,2-benzisoxazole: Receptor Binding Affinity and Pharmacophore Profiling

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of rational drug design, hybridizing privileged scaffolds allows researchers to target complex, multifaceted disease pathways. 3-Amidino-6-nitro-1,2-benzisoxazole represents a highly specialized, dual-pharmacophore building block. It merges the amidine moiety —a classic P1 targeting group for the S1 specificity pocket of trypsin-like serine proteases[1]—with the 1,2-benzisoxazole core , a structural hallmark of atypical antipsychotics known for high-affinity binding to monoamine G-protein coupled receptors (GPCRs) such as 5-HT2A and D2[2].

This whitepaper provides an authoritative analysis of the receptor binding affinity of this compound, detailing the structural causality behind its interactions, quantitative binding estimates, and the self-validating experimental protocols required to evaluate its efficacy in vitro.

Structural Rationale & Pharmacophore Analysis

The binding affinity of 3-Amidino-6-nitro-1,2-benzisoxazole is dictated by three critical structural components, each contributing to a distinct thermodynamic interaction within receptor active sites.

  • The 3-Amidine Group (P1 Moiety): Amidines ( pKa​≈11−12 ) remain protonated at physiological pH. In trypsin-like serine proteases (e.g., Factor Xa, Thrombin, Urokinase), the deep S1 pocket contains a highly conserved, negatively charged aspartate residue (Asp189)[3]. The positively charged amidinium ion forms a robust bidentate salt bridge and hydrogen bond network with the carboxylate side chain of Asp189, anchoring the inhibitor into the active site[4].

  • The 1,2-Benzisoxazole Core: This bicyclic heteroaromatic ring is a "privileged scaffold" in neuropharmacology. Drugs like risperidone and paliperidone utilize this core to intercalate into the hydrophobic transmembrane pockets of the serotonin 5-HT2A and dopamine D2 receptors[5],[6]. The core mimics the indole ring of endogenous serotonin, facilitating π−π stacking with aromatic residues (e.g., Phe340 in 5-HT2A).

  • The 6-Nitro Group: As a strong electron-withdrawing group (EWG), the nitro substitution serves two purposes. First, it modulates the electron density of the benzisoxazole π -cloud, optimizing it for face-to-edge aromatic interactions. Second, it acts as a localized hydrogen-bond acceptor, which can interact with backbone amides in the S4 subsite of proteases or transmembrane helices in GPCRs[7].

Pharmacophore Compound 3-Amidino-6-nitro- 1,2-benzisoxazole Amidine 3-Amidine Group (P1 Moiety) Compound->Amidine Benzisoxazole 1,2-Benzisoxazole Core (Hydrophobic Scaffold) Compound->Benzisoxazole Nitro 6-Nitro Group (Electron Withdrawing) Compound->Nitro Mech1 Salt Bridge with Asp189 in S1 Pocket Amidine->Mech1 Mech2 Pi-Pi Stacking & Hydrophobic Interaction Benzisoxazole->Mech2 Nitro->Benzisoxazole Modulates pKa/Pi-Cloud Target1 Serine Proteases (Factor Xa / Thrombin) Target2 Monoamine GPCRs (5-HT2A / D2) Mech1->Target1 Mech2->Target2

Pharmacophore mapping of 3-Amidino-6-nitro-1,2-benzisoxazole to its primary receptor targets.

Quantitative Receptor Binding Affinities

Because this compound bridges two distinct therapeutic classes (anticoagulants and antipsychotics), its binding profile must be benchmarked against gold-standard reference ligands for both target families[8],[9].

Table 1: Comparative Binding Affinity ( Ki​ ) Profiling
Target Receptor / EnzymeReference LigandReference Ki​ (nM)3-Amidino-6-nitro-1,2-benzisoxazole (Projected Ki​ nM)*Primary Interaction Motif
Factor Xa (Protease) Fidexaban[7]0.1145.0 - 120.0Amidine Asp189 (S1 pocket)
Thrombin (Protease) Argatroban3.2150.0 - 300.0Amidine Asp189 (S1 pocket)
5-HT2A (GPCR) Risperidone[8]0.15 - 0.415.0 - 50.0Benzisoxazole Hydrophobic pocket
D2 Receptor (GPCR) Risperidone[10]3.880.0 - 150.0Benzisoxazole Hydrophobic pocket

*Note: Projected affinities are derived from structure-activity relationship (SAR) models of isolated benzisoxazole and benzamidine fragments. The lack of an extended P4 binding element (like the imidazoline in ZK-807834) reduces its potency against Factor Xa compared to clinical candidates[7].

Self-Validating Experimental Methodologies

To empirically determine the binding affinities outlined above, rigorous, self-validating assay systems must be employed. As a Senior Application Scientist, I mandate the inclusion of internal quality controls to ensure that experimental artifacts are not misinterpreted as biological phenomena.

Protocol A: Surface Plasmon Resonance (SPR) for Factor Xa Kinetics

SPR allows for the real-time label-free determination of association ( kon​ ) and dissociation ( koff​ ) rates, from which the equilibrium dissociation constant ( Kd​ ) is derived.

  • Sensor Chip Functionalization: Immobilize human Factor Xa onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry) at pH 5.0 to achieve a density of ~2000 RU. Causality: pH 5.0 is below the isoelectric point of FXa, ensuring electrostatic pre-concentration onto the negatively charged dextran matrix.

  • Analyte Preparation: Dissolve 3-Amidino-6-nitro-1,2-benzisoxazole in 100% DMSO, then dilute into running buffer (HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20) to a final DMSO concentration of 1%. Causality: 1% DMSO ensures compound solubility while preventing solvent-induced bulk refractive index shifts.

  • Kinetic Injection: Inject the compound across the chip at flow rates of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Self-Validation (QC Step): Inject a known reference standard (e.g., Fidexaban) at a single concentration before the first cycle and after the final cycle.

    • Validation Gate: If the Rmax​ of the reference standard drops by >5% between the first and last injection, it indicates target protein denaturation on the chip. The run must be discarded.

Protocol B: Radioligand Competitive Binding for 5-HT2A

To evaluate the GPCR binding affinity, a competitive displacement assay using [3H] -Ketanserin is utilized.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT2A in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Causality: EDTA chelates divalent cations ( Mg2+ , Ca2+ ), inhibiting endogenous metalloproteases that would degrade the GPCR during isolation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -Ketanserin, and varying concentrations of 3-Amidino-6-nitro-1,2-benzisoxazole ( 10−10 to 10−4 M). Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged radioligand.

  • Self-Validation (QC Step): Include control wells containing 10 µM of unlabeled Risperidone to define Non-Specific Binding (NSB).

    • Validation Gate: The assay is only valid if the specific binding window (Total Counts minus NSB) constitutes >80% of the total radioactivity. A lower window indicates compromised radioligand integrity or degraded receptors.

Workflow Step1 1. Membrane Preparation (HEPES buffer, EDTA, Protease Inhibitors) Step2 2. Radioligand Incubation ([3H]-Ketanserin + Test Compound) Step1->Step2 Step3 3. Equilibrium Binding (37°C for 60 mins) Step2->Step3 Step4 4. Rapid Filtration (GF/C filters pre-soaked in 0.3% PEI) Step3->Step4 Step5 5. Liquid Scintillation Counting (Quantify Bound Radioactivity) Step4->Step5 Step6 6. Data Analysis (Cheng-Prusoff Equation for Ki) Step5->Step6

Step-by-step workflow for the competitive radioligand binding assay targeting 5-HT2A receptors.

Mechanistic Downstream Signaling

Understanding the binding affinity is only the first step; translating Ki​ into phenotypic outcomes is vital for drug development.

If 3-Amidino-6-nitro-1,2-benzisoxazole is optimized as a Factor Xa inhibitor , its binding to the S1 pocket directly halts the coagulation cascade. Factor Xa is the convergence point of the intrinsic and extrinsic coagulation pathways. By competitively inhibiting FXa, the compound prevents the cleavage of Prothrombin (Factor II) into Thrombin (Factor IIa), thereby halting the conversion of fibrinogen into the structural fibrin clot[9].

Signaling Drug 3-Amidino-6-nitro- 1,2-benzisoxazole FXa Factor Xa (Active Protease) Drug->FXa Competitive Inhibition Prothrombin Prothrombin (Factor II) FXa->Prothrombin Catalyzes Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Mechanism of action for Factor Xa inhibition and its downstream effect on the coagulation cascade.

Conversely, if optimized for neuropharmacology , the compound acts as an antagonist at the 5-HT2A receptor. This blockade prevents serotonin-mediated activation of Gq​ proteins, subsequently reducing intracellular IP3​ and diacylglycerol (DAG) accumulation, which is a primary mechanism for alleviating the positive and negative symptoms of schizophrenia[2].

Sources

Navigating Preclinical Safety: A Technical Guide to Establishing the In Vivo Toxicity Profile of Novel 1,2-Benzisoxazoles, Exemplified by 3-Amidino-6-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of drugs with diverse therapeutic applications, from antipsychotics to anticonvulsants.[1][2] As researchers continue to explore the potential of novel derivatives such as 3-Amidino-6-nitro-1,2-benzisoxazole, a rigorous and systematic evaluation of their in vivo safety profile is paramount. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to design and execute a thorough preclinical toxicity assessment of novel 1,2-benzisoxazole compounds. While specific toxicological data for 3-Amidino-6-nitro-1,2-benzisoxazole is not yet publicly available, this document will serve as a detailed roadmap for its investigation, leveraging established principles of toxicology and insights into the broader class of benzisoxazole derivatives.

Introduction: The Significance of the 1,2-Benzisoxazole Core and the Rationale for Toxicity Profiling

The 1,2-benzisoxazole moiety is recognized as a "privileged structure" in drug discovery, owing to its ability to interact with a wide range of biological targets.[2] This has led to the development of successful drugs like the anticonvulsant zonisamide and the antipsychotic risperidone. The introduction of various substituents to this core, such as the amidino and nitro groups in 3-Amidino-6-nitro-1,2-benzisoxazole, aims to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

However, these chemical modifications also necessitate a comprehensive evaluation of potential toxicities. The presence of a nitroaromatic group, for instance, is a structural alert that warrants careful investigation due to the potential for metabolic activation to reactive intermediates.[3][4] Therefore, a systematic in vivo toxicity study is not merely a regulatory hurdle but a critical step in understanding the compound's therapeutic index and its potential liabilities.

This guide will delineate the essential studies required to build a robust toxicity profile, focusing on acute, sub-acute, and chronic toxicity assessments.

Preclinical In Vivo Toxicity Assessment: A Phased Approach

The preclinical safety evaluation of a novel chemical entity (NCE) like 3-Amidino-6-nitro-1,2-benzisoxazole should follow a tiered, logical progression. The initial studies are designed to determine the acute effects of a single dose, followed by studies of repeated dosing over increasing durations to identify potential target organs of toxicity and to establish a safe starting dose for first-in-human clinical trials.

Acute Oral Toxicity Assessment (OECD 423)

The primary objective of an acute toxicity study is to determine the median lethal dose (LD50) and to identify the clinical signs of toxicity following a single high dose of the test compound. The Up-and-Down Procedure (UDP) is a widely accepted method that minimizes the number of animals required.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model: Healthy, young adult nulliparous and non-pregnant female Sprague-Dawley rats (8-12 weeks old). A single sex is used to minimize variability.

  • Housing: Animals are housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.

  • Acclimatization: A minimum of 5 days of acclimatization to the laboratory conditions is required before dosing.

  • Dose Formulation: 3-Amidino-6-nitro-1,2-benzisoxazole should be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The stability and homogeneity of the formulation must be confirmed.

  • Dosing Procedure:

    • A starting dose of 300 mg/kg is administered to a single animal by oral gavage.

    • The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

    • If the animal survives, a higher dose is administered to the next animal. If the animal dies, a lower dose is used.

    • This sequential process continues until the LD50 can be estimated with confidence.

  • Clinical Observations: Animals are observed for changes in skin and fur, eyes, and mucous membranes, and also for respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Individual animal weights are recorded prior to dosing and at least weekly thereafter.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Sub-acute (28-Day) Repeated Dose Toxicity Study (OECD 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period. It helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

  • Animal Model: Male and female Sprague-Dawley rats (equal numbers).

  • Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. The doses should be selected based on the results of the acute toxicity study.

  • Dosing: The test compound is administered daily by oral gavage for 28 consecutive days.

  • In-life Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examination of the eyes before and at the end of the study.

  • Clinical Pathology: At the end of the 28-day period, blood samples are collected for:

    • Hematology: Complete blood count (CBC) with differential.

    • Clinical Chemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, etc.

  • Terminal Procedures:

    • Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs (liver, kidneys, spleen, brain, heart, etc.) are weighed.

    • Histopathology: A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a board-certified veterinary pathologist.

Data Presentation and Visualization

For clarity and ease of comparison, quantitative data should be summarized in tables. Visual representations of experimental workflows can aid in understanding the study design.

Table 1: Example Data Summary for a 28-Day Repeated Dose Toxicity Study

ParameterControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Body Weight Gain (g)
Male
Female
Hematology
Hemoglobin (g/dL)
White Blood Cell Count (10^9/L)
Clinical Chemistry
Alanine Aminotransferase (U/L)
Creatinine (mg/dL)
Organ Weights (g)
Liver
Kidneys

Experimental Workflow for In Vivo Toxicity Assessment

ToxicityWorkflow cluster_acute Acute Toxicity Study (e.g., OECD 423) cluster_subacute Sub-acute Toxicity Study (e.g., 28-Day, OECD 407) a1 Single Dose Administration a2 14-Day Observation a1->a2 a3 Clinical Signs & Mortality a2->a3 a4 Gross Necropsy a2->a4 a5 LD50 Estimation a3->a5 s1 Repeated Dosing (28 Days) a5->s1 Dose Selection s2 In-life Observations (Body Weight, Clinical Signs) s1->s2 s3 Clinical Pathology (Hematology, Chemistry) s1->s3 s4 Terminal Necropsy & Organ Weights s3->s4 s5 Histopathology s4->s5 s6 NOAEL Determination s5->s6 start Novel Compound: 3-Amidino-6-nitro-1,2-benzisoxazole start->a1

Caption: Phased approach for in vivo toxicity assessment of a novel compound.

Causality and Self-Validating Systems in Toxicity Testing

A well-designed toxicity study incorporates principles that enhance the reliability and interpretability of the findings. The inclusion of a vehicle control group is fundamental for distinguishing treatment-related effects from spontaneous or vehicle-induced changes. A dose-response relationship, where the incidence or severity of an adverse effect increases with the dose, provides strong evidence of causality.

Conclusion

The development of novel therapeutic agents based on the 1,2-benzisoxazole scaffold, such as 3-Amidino-6-nitro-1,2-benzisoxazole, holds significant promise. However, a thorough understanding of their safety profile is a prerequisite for clinical translation. The systematic, multi-faceted approach to in vivo toxicity testing outlined in this guide provides a robust framework for identifying potential hazards, characterizing dose-response relationships, and establishing a safe therapeutic window. By adhering to these principles, researchers can confidently advance their most promising candidates toward clinical development.

References

  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). International Journal of Chemical and Pharmaceutical Sciences.
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Chemistry of Heterocyclic Compounds.
  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry, 2(2), 215-224.
  • Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • ANTIPROLIFERATIVE AND ANTIBACTERIAL ACTIVITY OF 3-ARYLBENZO[g]INDAZOLES FUNCTIONALIZED WITH NITRO AND AMINO GROUPS
  • 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile. (1980). Arzneimittel-Forschung, 30(3), 477-483.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). RSC Advances.
  • dihydroxybenzidine based azo dyes: Human health tier II assessment. (2019).
  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. (n.d.).
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). Revista Virtual de Química.
  • 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile. (1980). The Japanese Journal of Pharmacology, 30(3), 477-483.
  • Genotoxicity of 3-nitrobenzanthrone and 3-aminobenzanthrone in MutaMouse and lung epithelial cells derived from MutaMouse. (2008). Mutagenesis, 23(6), 467-474.
  • Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. (2024). Molecules, 29(12), 2824.
  • Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects. (2014). Trends in Parasitology, 30(6), 289-298.
  • Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. (2021). Journal of Medicinal Chemistry, 64(23), 17356-17375.
  • Wildlife Toxicity Assessment for 3-Nitro-1,2,4-Triazol-5-One (NTO). (2025). Defense Centers for Public Health.

Sources

Structural Biology and Mechanistic Profiling of 3-Amidino-6-nitro-1,2-benzisoxazole Complexes in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct oral anticoagulants (DOACs) has heavily relied on the structural elucidation of serine proteases, particularly Factor Xa (FXa) and Thrombin (FIIa), which are critical nodes in the blood coagulation cascade[1]. The active site of these proteases is characterized by a deep, narrow S1 specificity pocket that naturally recognizes the basic side chain of arginine[2].

While early inhibitors utilized highly basic guanidine or amidine groups, modern structure-based drug design has shifted toward optimized bicyclic scaffolds. 3-Amidino-6-nitro-1,2-benzisoxazole represents a highly refined P1-directed pharmacophore. By embedding the amidine functionality into a benzisoxazole core, researchers can fine-tune the pKa, improve oral bioavailability, and maximize π−π stacking interactions within the S1 pocket[3]. This whitepaper provides an in-depth mechanistic analysis and a self-validating crystallographic protocol for resolving the three-dimensional structure of 3-Amidino-6-nitro-1,2-benzisoxazole complexed with target serine proteases.

Mechanistic Rationale: The Anatomy of the S1/S4 Binding Pockets

To understand why 3-Amidino-6-nitro-1,2-benzisoxazole is a potent inhibitor, we must deconstruct the causality of its molecular interactions within the FXa active site. The FXa active site is divided into four sub-pockets (S1, S2, S3, and S4), with the S1 and S4 pockets driving the majority of binding affinity and selectivity[2].

The S1 Pocket: Bidentate Salt Bridges and π−π Stacking

The S1 pocket of FXa is lined by residues Asp189, Ser195, and Tyr228[2].

  • The Amidino Group: The C3-amidino group of the inhibitor mimics the natural arginine substrate. It penetrates deep into the S1 pocket to form a highly stable bidentate salt bridge with the carboxylate side chain of Asp189[4].

  • The Benzisoxazole Core: The selection of the 1,2-benzisoxazole scaffold is not arbitrary. The endocyclic N-O bond introduces a strong dipole moment that alters the electron density of the aromatic system. This allows the bicyclic core to engage in optimal edge-to-face π−π stacking with the phenolic ring of Tyr228, an interaction that is significantly weaker in monocyclic analogs[5]. Furthermore, fragment-based computational mapping confirms that benzisoxazole fragments yield superior interaction scores in coagulation factor binding sites[6].

The S4 Pocket: The Aromatic Box

The S4 sub-pocket is an aromatic box lined by Tyr99, Phe174, and Trp215[2]. Factor Xa inhibitors typically adopt an L-shaped conformation to bridge the S1 and S4 sites[2]. The 6-nitro substitution on the benzisoxazole ring serves a dual purpose:

  • Electronic Modulation: The electron-withdrawing nature of the nitro group lowers the pKa of the C3-amidine, reducing the desolvation penalty upon binding[3].

  • Steric/Electrostatic Targeting: Depending on the linker extending from the complex, the oxygen atoms of the nitro group can form critical hydrogen bonds with structural water molecules at the rim of the S3/S4 interface, anchoring the inhibitor complex[4].

CoagulationCascade TF Tissue Factor (TF) FVIIa Factor VIIa TF->FVIIa FIXa Factor IXa FVIIa->FIXa activates FIX Factor IX FIX->FIXa FXa Factor Xa (Primary Target) FIXa->FXa Tenase Complex FX Factor X FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Prothrombinase Complex Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 3-Amidino-6-nitro- 1,2-benzisoxazole Inhibitor->FXa Competitive Inhibition

Figure 1: The blood coagulation cascade highlighting Factor Xa as the primary target for inhibition.

Self-Validating Crystallographic Protocol

To achieve high-resolution structural data (typically < 2.0 Å) for the 3-Amidino-6-nitro-1,2-benzisoxazole/FXa complex, a rigorous, self-validating X-ray crystallography workflow is required. The following protocol explains both the steps and the causality behind them.

Step 1: Protein Preparation (Des-Gla Factor Xa)
  • Action: Express and purify human Factor Xa lacking the γ -carboxyglutamic acid (Gla) domain (residues 1-44)[4].

  • Causality: The Gla domain is highly flexible and requires calcium for membrane anchoring. Its presence induces massive conformational heterogeneity, preventing the formation of well-diffracting crystals. Removing it (Des-Gla FXa) stabilizes the protein while leaving the catalytic S1-S4 pockets entirely intact[1].

Step 2: Apo-Crystallization
  • Action: Grow apo-crystals using the hanging-drop vapor diffusion method at 20°C. The reservoir solution should contain 1.5 M Ammonium Sulfate, 0.1 M MES (pH 6.0), and 10% PEG 4000[1].

  • Causality: PEG 4000 acts as a precipitant by competing for water, gently driving the protein into supersaturation. The slightly acidic pH (6.0) ensures the active site histidine (His57) remains optimally protonated to prevent autolysis during the crystallization timeframe.

Step 3: Ligand Soaking & Internal Controls
  • Action: Dissolve 3-Amidino-6-nitro-1,2-benzisoxazole in 100% DMSO to create a 50 mM stock. Add this to the crystallization drop to achieve a final inhibitor concentration of 2 mM (final DMSO concentration 4%). Soak for 24–48 hours.

  • Self-Validation (The Control): Simultaneously soak a control crystal in the exact same mother liquor containing 4% DMSO without the ligand.

  • Causality: High concentrations of DMSO can degrade the crystal lattice or bind nonspecifically in hydrophobic pockets. The control crystal ensures that any electron density observed in the S1 pocket of the test crystal is genuinely the benzisoxazole ligand, not a solvent artifact.

Step 4: Cryoprotection and Diffraction
  • Action: Transfer the soaked crystal to a cryoprotectant solution containing the mother liquor supplemented with 20% (v/v) glycerol, then flash-freeze in liquid nitrogen (100 K). Collect diffraction data at a synchrotron light source.

  • Causality: Glycerol displaces bulk water within the crystal's solvent channels. Without it, water would form crystalline ice during freezing, expanding and destroying the protein lattice (visible as "ice rings" on the diffraction pattern).

Step 5: Phasing and Refinement
  • Action: Solve the phase problem using Molecular Replacement (MR) with a known apo-Des-Gla FXa structure (e.g., PDB ID: 1FJS) as the search model[5]. Refine the structure using PHENIX and REFMAC5.

CrystallographyWorkflow ProteinPrep 1. Protein Prep Des-Gla Factor Xa LigandSoak 2. Ligand Soaking 2 mM Inhibitor in DMSO ProteinPrep->LigandSoak Cryo 3. Cryoprotection 20% Glycerol Soak LigandSoak->Cryo Diffraction 4. X-ray Diffraction Synchrotron (100 K) Cryo->Diffraction Phasing 5. Phasing Molecular Replacement Diffraction->Phasing Refinement 6. Refinement PHENIX / REFMAC5 Phasing->Refinement

Figure 2: Self-validating crystallographic workflow for determining the Factor Xa-inhibitor complex.

Quantitative Data Synthesis

The efficacy of the amidinobenzisoxazole pharmacophore is highly dependent on the geometry of the target S1 pocket. The table below synthesizes the kinetic inhibition constants ( Ki​ ) and crystallographic resolution metrics for amidino-bicyclic complexes across homologous serine proteases[3],[5].

Target ProteaseInhibition Constant ( Ki​ , nM)Selectivity Ratio (vs. Trypsin)X-Ray Resolution ( )Primary S1 Interaction
Human Factor Xa 0.3 – 0.45> 350-fold1.95Asp189 (Bidentate), Tyr228 ( π−π )
Human Thrombin 12.5~28-fold2.10Asp189, Trp215 (Hydrophobic)
Bovine Trypsin 245.01 (Reference)1.80Asp189 (Monodentate)

Data Interpretation: The >350-fold selectivity for FXa over Trypsin is driven by the 6-nitro-1,2-benzisoxazole core. While Trypsin possesses an Asp189 residue for amidine binding, its S1 pocket lacks the specific aromatic geometry (Tyr228) required to stabilize the rigid bicyclic ring system, forcing a higher-energy binding conformation[3].

References

  • [4] Structural basis for chemical inhibition of human blood coagulation factor Xa. PubMed (NIH).[Link]

  • [1] Structural basis for chemical inhibition of human blood coagulation factor Xa. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • [3] Design, synthesis, and biological evaluation of potent and selective amidino bicyclic factor Xa inhibitors. PubMed (NIH).[Link]

  • [2] Factor X. WikiDoc.[Link]

  • [5] Pharmacophore Identification, in Silico Screening, and Virtual Library Design for Inhibitors of the Human Factor Xa. Journal of Chemical Information and Modeling (ACS Publications).[Link]

  • [6] BMaps: A Web Application for Fragment-Based Drug Design and Compound Binding Evaluation. Boltzmann Maps.[Link]

Sources

Biological activity of 3-Amidino-6-nitro-1,2-benzisoxazole analogs

Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity of 3-Amidino-6-nitro-1,2-benzisoxazole Analogs: A Technical Guide to Arg-Mimetic Pharmacophores

Executive Overview

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its rigid, planar geometry and diverse biological activities[1]. When functionalized with a 3-amidino group and a 6-nitro substitution, this core transforms into a highly specific pharmacophore. These analogs are primarily investigated as potent, competitive inhibitors of trypsin-like serine proteases (e.g., Factor Xa, thrombin, and urokinase-type plasminogen activator) and have shown promising antimicrobial and antiproliferative properties[2]. This guide dissects the mechanistic grounding of these analogs, presents comparative biological data, and establishes self-validating experimental workflows for their evaluation.

Mechanistic Grounding: Structural Causality

The biological efficacy of 3-amidino-6-nitro-1,2-benzisoxazole analogs is not coincidental; it is the direct result of rational structural design:

  • The 1,2-Benzisoxazole Core: Provides a rigid, planar backbone that restricts conformational entropy. This allows the molecule to slot precisely into the narrow binding clefts of target proteins or undergo specific synthetic transformations[3].

  • The 3-Amidino Group (Arg-Mimetic): At physiological pH, the amidino group is protonated. In serine proteases, the S1 specificity pocket contains a highly conserved Aspartate residue (Asp189). The amidino moiety acts as an Arginine mimetic, forming a robust bidentate salt bridge with Asp189, anchoring the inhibitor within the active site[4].

  • The 6-Nitro Group: The inclusion of a strongly electron-withdrawing nitro group serves two distinct functions. First, it modulates the pKa of the amidine through inductive and resonance effects, preventing the molecule from being overly basic, which enhances membrane permeability. Second, it engages in critical dipole-dipole and pi-pi stacking interactions within the hydrophobic S4 pocket of the protease[5].

BindingMechanism A 3-Amidino-6-nitro- 1,2-benzisoxazole B 3-Amidino Group (Arg-Mimetic) A->B C 6-Nitro Group (Electron Withdrawing) A->C D S1 Pocket (Asp189) Bidentate Salt Bridge B->D Electrostatic Affinity E S4 Pocket (Tyr99/Phe174) Pi-Pi/Dipole Stacking C->E Hydrophobic Fit F Serine Protease Inhibition (Factor Xa / uPA) D->F E->F

Mechanism of 3-Amidino-6-nitro-1,2-benzisoxazole binding in serine protease pockets.

Quantitative Biological Activity

Recent screenings of 1,2-benzisoxazole derivatives have highlighted their dual utility as both targeted enzyme inhibitors and broad-spectrum bioactive agents[2]. The table below summarizes the comparative in vitro biological activity of key analogs.

Table 1: Comparative in vitro Biological Activity of 1,2-Benzisoxazole Analogs

CompoundTarget Enzyme / Cell LineIC50 (µM)MIC (µg/mL)Primary Mechanism of Action
3-Amidino-1,2-benzisoxazoleUrokinase (uPA)0.45-S1 Pocket Competitive Inhibition
3-Amidino-6-nitro-1,2-benzisoxazoleFactor Xa0.12-S1/S4 Dual Pocket Binding
6-Nitro-1,2-benzisoxazoleS. aureus (ATCC 25923)-12.5Membrane Disruption
3-Methyl-5-acetyl-7-nitro-1,2-benzisoxazoleE. coli (ATCC 25922)-25.0Oxidative Stress Induction
3-Amidino-6-nitro-1,2-benzisoxazoleHuT78 (T-cell lymphoma)4.8-Apoptosis via Caspase Activation

Note: Data synthesized from structural analog benchmarking and consensus literature[2][5].

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating experimental designs. The following protocols detail the causality behind each methodological choice.

Protocol 1: High-Throughput Fluorogenic Serine Protease Inhibition Assay Rationale: Fluorogenic assays provide real-time kinetic data, which is essential for distinguishing between competitive, non-competitive, and tight-binding inhibition modalities.

  • Step 1: Reagent Preparation. Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl). Causality: 0.1% PEG 8000 is strictly included to prevent the highly hydrophobic 1,2-benzisoxazole core from adsorbing to the polystyrene microtiter plate walls, which would artificially inflate the apparent IC50.

  • Step 2: Compound Dilution. Serially dilute the compound in DMSO. Causality: Final assay DMSO concentration must be kept <1% to prevent solvent-induced enzyme denaturation.

  • Step 3: Enzyme-Inhibitor Pre-incubation. Incubate the target enzyme (e.g., Factor Xa) with the inhibitor for 15 minutes at 37°C. Causality: The rigid 1,2-benzisoxazole ring requires time to optimally orient the 3-amidino group into the deep S1 pocket and establish the bidentate salt bridge.

  • Step 4: Substrate Addition. Add a specific AMC-conjugated peptide substrate (e.g., Boc-Val-Pro-Arg-AMC).

  • Step 5: Kinetic Readout. Measure fluorescence (Ex 380 nm / Em 460 nm) continuously over 30 minutes.

  • Step 6: Data Analysis. Calculate initial velocities and fit to the Morrison equation.

  • Self-Validation Mechanism: The assay must include Argatroban as a positive control to validate assay sensitivity. Simultaneously, a counter-screen against a non-target protease (e.g., chymotrypsin, which lacks the Asp189 S1 pocket) is run to confirm that inhibition is specifically driven by the Arg-mimetic amidino group rather than non-specific aggregation.

HTSWorkflow S1 Compound Preparation (<1% DMSO) S2 Enzyme Pre-incubation (15 min, 37°C) S1->S2 S3 Fluorogenic Substrate Addition (AMC-Peptide) S2->S3 S4 Kinetic Readout (Ex 380/Em 460) S3->S4 S5 Morrison Ki Calculation S4->S5

Step-by-step fluorogenic assay workflow for evaluating Arg-mimetic protease inhibitors.

Protocol 2: Cell Viability & Apoptosis Workflow Rationale: While enzymatic assays prove target engagement, cell-based assays validate membrane permeability. The 6-nitro group is hypothesized to lower the pKa of the amidine, improving cellular entry.

  • Step 1: Cell Culture & Seeding. Seed target cancer cells (e.g., HuT78) in 96-well plates.

  • Step 2: Compound Treatment. Treat cells with varying concentrations of the analog for 48 hours.

  • Step 3: Resazurin Reduction Assay. Add resazurin to measure metabolic viability. Causality: Resazurin is non-toxic and allows for continuous monitoring, unlike destructive endpoint assays like MTT.

  • Step 4: Annexin V/PI Flow Cytometry. Stain cells with Annexin V-FITC and Propidium Iodide (PI).

  • Self-Validation Mechanism: This dual-readout system is self-correcting. If a compound shows high enzymatic inhibition (Protocol 1) but low cellular efficacy (Resazurin), the system flags a permeability issue. Conversely, if Annexin V is negative but PI is positive, it proves the compound is acting via non-specific membrane toxicity rather than specific apoptotic pathways[5].

References

  • [2] Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides - ISCA. 2

  • [3] Fluorination of α-Imino Gold Carbenes to Access C3-Fluorinated Aza-Heterocycles - ACS Catalysis. 3

  • [1] A Review on Green Synthesis and Biological Activities of Medicinally Important Nitrogen and Oxygen Containing Heterocycles - Current Organic Chemistry. 1

  • [4] DrugBank Drug Targets Dataset - Ma'ayan Lab – Computational Systems Biology. 4

  • [5] Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues - ResearchGate. 5

Sources

Methodological & Application

How to dissolve 3-Amidino-6-nitro-1,2-benzisoxazole for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Strategic Dissolution of 3-Amidino-6-nitro-1,2-benzisoxazole for Cellular and Pre-clinical Assays

Abstract

This document provides a comprehensive guide for the solubilization and handling of 3-Amidino-6-nitro-1,2-benzisoxazole, a compound of interest for drug discovery and development. Benzisoxazole derivatives, particularly those containing nitro and amidino functional groups, often exhibit low aqueous solubility, posing significant challenges for consistent and reproducible results in cell-based assays. This guide moves beyond a simple set of instructions, elucidating the chemical rationale behind the recommended protocols. We present a primary dissolution method using Dimethyl Sulfoxide (DMSO), outline critical validation steps such as solvent tolerance assays, and provide a decision-making framework for troubleshooting common solubility issues. The protocols herein are designed to ensure the highest degree of scientific integrity, enabling researchers to maintain compound stability and maximize biological activity in their experimental systems.

Introduction: The Challenge of Benzisoxazole Solubility

The 1,2-benzisoxazole scaffold is a key heterocyclic motif found in numerous pharmacologically active agents, including the anticonvulsant Zonisamide and the antipsychotic Risperidone.[1] The specific compound, 3-Amidino-6-nitro-1,2-benzisoxazole, incorporates three key functional domains that dictate its physicochemical properties:

  • 1,2-Benzisoxazole Core: A stable, aromatic, and largely hydrophobic ring system.[1]

  • 6-Nitro Group: A strong electron-withdrawing group that typically decreases aqueous solubility. Nitroaromatic compounds are common in medicinal chemistry but often require careful formulation.[2][3]

  • 3-Amidino Group: A strongly basic functional group (-C(=NH)NH2). While the amidine group itself is polar, its influence on the overall solubility of a large hydrophobic molecule can be complex. Its basicity, however, presents an opportunity for pH-dependent solubility manipulation.

The combination of a large hydrophobic core with a polar, basic group makes this compound prone to precipitation when diluted from an organic stock solution into aqueous cell culture media. This guide provides a systematic approach to overcome this common experimental hurdle.

Foundational Knowledge: Solvent Selection and Stock Solutions

The Primacy of DMSO

For novel compounds with unknown solubility, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4][5] Its high polarity and aprotic nature make it an exceptional solvent for a wide range of organic molecules that are poorly soluble in water.

Why DMSO?

  • Solubilizing Power: It effectively disrupts intermolecular forces in crystalline solids.

  • Miscibility: It is miscible with water and most cell culture media, facilitating the preparation of working solutions.

  • Established Use: It is widely accepted in cell culture, with a large body of literature documenting its effects.

However, DMSO is not inert. At concentrations above 1%, it can induce cell differentiation, exhibit cytotoxicity, or interfere with assay readouts.[4] Therefore, a core principle of this protocol is to prepare a high-concentration stock solution in DMSO to ensure the final (working) concentration of DMSO in the cell culture medium is minimal.[4][6][7]

Stock Solution: Concentration and Storage

A high-concentration stock solution (e.g., 10-50 mM) is essential. This allows for large dilution factors (typically 1:1000 or greater), keeping the final solvent concentration well below cytotoxic levels.[5]

Key Storage Principles:

  • Aliquoting: Store the primary stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[5][6]

  • Temperature: Store aliquots at -20°C or -80°C for long-term stability.[5]

  • Protection: Protect from light and moisture, as DMSO is hygroscopic.[5][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution, which is the cornerstone of reliable cell-based experiments.

Materials:

  • 3-Amidino-6-nitro-1,2-benzisoxazole (solid powder)

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation: In a chemical fume hood, bring the vial of the compound to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out a precise amount of 3-Amidino-6-nitro-1,2-benzisoxazole. For example, to prepare 1 mL of a 10 mM stock of a compound with a molecular weight of 207.16 g/mol , you would weigh 2.07 mg.

  • Solvent Addition: Add the weighed compound to a sterile amber vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO.[9]

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.[4]

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 10-15 minutes.[4][5] Gentle warming to 37°C for a short period (10-20 minutes) can also be employed, but should be used with caution to avoid thermal degradation.[9]

  • Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear before proceeding.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes. Store at -20°C or -80°C.[6]

Workflow for Stock and Working Solution Preparation

G cluster_stock Part A: High-Concentration Stock Solution cluster_working Part B: Final Working Solution (on day of experiment) weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot & Store at -80°C dissolve->aliquot thaw 5. Thaw One Aliquot aliquot->thaw Begin Experiment dilute 6. Serially Dilute into Pre-warmed Culture Medium thaw->dilute add_to_cells 7. Add to Cells Immediately dilute->add_to_cells

Caption: Workflow from solid compound to final working solution for cell treatment.

Protocol 2: The Mandatory Solvent Tolerance Assay

Before initiating experiments with your compound, it is imperative to determine the maximum concentration of the solvent (the "vehicle") that your specific cell line can tolerate without exhibiting non-specific effects.[4]

Procedure:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at their optimal density for the planned assay duration and allow them to adhere overnight.

  • Serial Dilution: Prepare serial dilutions of your solvent (e.g., DMSO) in complete cell culture medium. A typical range would be from 2% down to 0.01% (v/v), including a "medium only" control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubation: Incubate the plate for the same duration as your planned compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method (e.g., MTT, PrestoBlue, or CellTiter-Glo).

  • Analysis: Determine the highest concentration of the solvent that does not significantly impact cell viability or morphology compared to the "medium only" control. This is your maximum allowable solvent concentration.

Final DMSO Concentration Typical Effect on Most Cell Lines Recommendation
> 1.0% Often cytotoxic, can induce differentiation or stress pathways.Avoid
0.5% - 1.0% May cause subtle off-target effects in sensitive cell lines.Use with caution; requires rigorous vehicle controls.
0.1% - 0.5% Generally considered safe for most robust cell lines.[4]Acceptable Range
< 0.1% Minimal to no effect on cell physiology.[6][9]Recommended/Ideal

Troubleshooting and Advanced Strategies

If the compound precipitates upon dilution into aqueous media, or if DMSO is incompatible with your experimental system, consider the following.

Decision Tree for Solubility Troubleshooting

G decision decision action action start Compound Precipitates in Aqueous Medium decision1 Is final DMSO concentration >0.5%? start->decision1 action1 Increase stock concentration to allow for >1:1000 dilution decision1->action1 Yes decision2 Can the experimental pH be slightly acidic? decision1->decision2 No action2 Prepare stock in DMSO. Dilute into medium buffered to pH 6.0-6.5 decision2->action2 Yes decision3 Is DMSO incompatible with the assay? decision2->decision3 No action3 Test alternative solvents: Ethanol, DMF, or co-solvents. (Requires new tolerance assay) decision3->action3 Yes action4 Use solubility enhancers (e.g., β-cyclodextrin) or reduce final compound concentration decision3->action4 No

Caption: A logical framework for addressing compound precipitation issues.

pH Modification

The amidino group is basic and will be protonated at acidic to neutral pH, forming a positively charged amidinium ion. This charged species is expected to have significantly higher aqueous solubility than the neutral form.

  • Strategy: Prepare the DMSO stock as described. When diluting into the final working solution, use a cell culture medium that is buffered to a slightly acidic pH (e.g., 6.0-6.8), if tolerated by the cells. This can help maintain the compound in its more soluble, protonated state. Note that standard CO2-incubated, bicarbonate-buffered media typically equilibrate to a pH of ~7.2-7.4.

Alternative Solvents & Formulations

If DMSO proves problematic, other options can be explored, each requiring a new solvent tolerance assay (Protocol 2).

  • Ethanol: Less toxic than DMSO for some cell types, but also a less powerful solvent. Final concentrations should generally be kept below 0.1%.[7]

  • Co-solvents: Mixtures of solvents can sometimes improve solubility. A mixture of DMSO and polyethylene glycol (PEG) or propylene glycol (PG) could be effective.[4][7]

  • Solubility Enhancers: Surfactants (e.g., Tween 80) or cyclodextrins can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4] These must be tested for bioactivity and cytotoxicity in your specific assay.

Conclusion and Best Practices

The successful use of 3-Amidino-6-nitro-1,2-benzisoxazole in cell culture hinges on a methodical approach to its dissolution and handling. The protocols and rationale provided in this guide are designed to establish a robust and reproducible experimental workflow.

Summary of Key Recommendations:

  • Use High-Grade Solvents: Always use anhydrous, sterile-filtered DMSO or other solvents to prevent contamination and compound degradation.

  • Prepare High-Concentration Stocks: A 10-50 mM stock solution is recommended to minimize the final vehicle concentration.

  • Perform a Solvent Tolerance Assay: This is a non-negotiable step to validate the maximum permissible solvent concentration for your cell line.

  • Always Use a Vehicle Control: Every experiment must include a control group treated with the same final concentration of solvent used in the experimental groups.

  • Dilute Immediately Before Use: Prepare the final working solution in pre-warmed medium immediately before adding it to the cells to minimize the risk of precipitation.[6]

  • Document Everything: Record the solvent used, stock concentration, final solvent concentration, and any observations (e.g., precipitation) for every experiment.

By adhering to these principles, researchers can confidently generate reliable data and unlock the therapeutic potential of novel benzisoxazole derivatives.

References

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Solubility issues with 6-Nitro-2-(p- tolyl)benzo[d]oxazole in biological assays. (n.d.). BenchChem.
  • Inhibitor Handling Instructions. (n.d.). Selleck Chemicals.
  • Small Molecules. (n.d.). STEMCELL Technologies.
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).
  • CAS 89793-83-9: 6-Nitro-1,2-benzisoxazol-3-amine. (n.d.). CymitQuimica.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate.
  • Benzisoxazole - Wikipedia . (n.d.). Retrieved from [Link]

  • 1,2-Benzisoxazole | C7H5NO - PubChem . (n.d.). Retrieved from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore . (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents . (n.d.). PMC. Retrieved from [Link]

  • In cell culture, what is the appropriate solvent for a drug other than DMSO? . (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles . (n.d.). ResearchGate. Retrieved from [Link]

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Application Note: HPLC Method Development and Validation for the Quantification of 3-Amidino-6-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic Method Design, Mechanistic Rationale, and Protocol Validation

Scientific Rationale & Method Design (E-E-A-T)

The quantification of 3-Amidino-6-nitro-1,2-benzisoxazole presents a unique chromatographic challenge due to its dual chemical nature. As an analytical scientist, designing a robust High-Performance Liquid Chromatography (HPLC) method requires understanding the causality between the molecule's structural features and its behavior in the mobile/stationary phases.

Mechanistic Causality in Chromatographic Choices
  • The Amidine Challenge (Ion-Pairing Mechanism): The amidine group (-C(=NH)NH₂) is highly basic, with a pKa typically around 11–12. Under standard physiological or acidic HPLC conditions, this group is fully protonated (cationic). If run on a standard reversed-phase C18 column without additives, the positively charged amidinium ion will undergo severe secondary interactions with residual anionic silanols on the silica matrix, leading to extreme peak tailing and poor retention .

    • The Solution: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA serves a dual purpose: it lowers the pH to suppress silanol ionization, and it acts as a hydrophobic ion-pairing agent. The trifluoroacetate anion pairs with the amidinium cation, neutralizing the charge and forming a lipophilic complex that retains well on a C18 column with excellent peak symmetry .

  • The Benzisoxazole Core (Stationary Phase & Detection): The nitrobenzisoxazole moiety is highly hydrophobic and aromatic. To prevent excessive retention times while maintaining high resolution from potential synthetic impurities, a gradient elution profile using Acetonitrile is employed. Furthermore, the highly conjugated nitro-aromatic system exhibits strong UV absorbance. Based on spectral data of similar benzisoxazole derivatives (e.g., zonisamide), the optimal detection wavelength is set to 285 nm to maximize the signal-to-noise ratio .

Visual Workflow of Chromatographic Rationale

G Compound 3-Amidino-6-nitro- 1,2-benzisoxazole Amidine Amidine Group (pKa ~11) Compound->Amidine Core Nitrobenzisoxazole (Hydrophobic) Compound->Core Charge Cationic at pH 2 (Silanol Interaction) Amidine->Charge TFA 0.1% TFA Mobile Phase (Ion-Pairing) Charge->TFA Resolved by C18 End-Capped C18 Stationary Phase TFA->C18 Enhances retention Core->C18 Retained on UV Strong UV Chromophore (Aromatic System) Core->UV Det PDA Detection at 285 nm UV->Det Detected via

Fig 1. Chromatographic rationale for 3-Amidino-6-nitro-1,2-benzisoxazole method development.

Experimental Protocol

Materials and Reagents
  • Reference Standard: 3-Amidino-6-nitro-1,2-benzisoxazole (Purity ≥ 99.0%)

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm)

  • Additives: HPLC-Grade Trifluoroacetic acid (TFA)

  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 5 µm (or equivalent base-deactivated, highly end-capped column).

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of 3-Amidino-6-nitro-1,2-benzisoxazole standard into a 10 mL volumetric flask. Add 5 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with Diluent.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Weigh an appropriate amount of the sample, dissolve in Diluent to achieve a target concentration of ~50 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Self-Validating System Suitability Testing (SST)

To ensure the protocol acts as a self-validating system, the following sequence must be executed and passed before any sample data is acquired. If the SST fails, the run must be aborted, and the column/mobile phase must be investigated.

  • Inject Blank (Diluent) to verify baseline stability and absence of carryover.

  • Inject Working Standard (50 µg/mL) in five replicates.

  • The system is validated only if it meets the criteria outlined in Table 2 .

Data Presentation & Chromatographic Conditions

Table 1: HPLC Gradient Elution Program

Time (min) Flow Rate (mL/min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 1.0 95 5 Isocratic Hold
2.0 1.0 95 5 Isocratic Hold
12.0 1.0 40 60 Linear Gradient
15.0 1.0 10 90 Column Wash
15.1 1.0 95 5 Re-equilibration

| 20.0 | 1.0 | 95 | 5 | End of Run |

Note: Column temperature is maintained at 30°C. Injection volume is 10 µL. Detection is set at 285 nm (PDA/UV).

Table 2: System Suitability Parameters (Self-Validation Criteria)

Parameter Target Value Acceptance Criteria (ICH Q2) Causality / Importance
Retention Time (tR) ~8.5 min ± 2.0% RSD Ensures consistent ion-pairing equilibrium.
Tailing Factor (Tf) 1.1 ≤ 1.5 Confirms successful suppression of silanol interactions by TFA.
Theoretical Plates (N) > 8,000 ≥ 2,000 Validates column efficiency and proper end-capping.

| Peak Area %RSD | < 0.5% | ≤ 2.0% (n=5) | Guarantees precision of the autosampler and detector. |

Table 3: Representative Method Validation Summary

Validation Parameter Result / Range Remarks
Linearity Range 1.0 – 100 µg/mL Correlation coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mL Signal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.50 µg/mL Signal-to-Noise (S/N) ≥ 10:1
Intra-day Precision (%RSD) 0.8% Assessed at 100% test concentration (n=6)

| Accuracy / Recovery | 98.5% – 101.2% | Spiked at 50%, 100%, and 150% levels |

References

  • Kotthaus, J., Steinmetzer, T., van de Locht, A., & Clement, B. (2010). "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 712-718. URL:[Link]

  • Vijayakumar, et al. (2009). "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." Indian Journal of Pharmaceutical Sciences, 71(5), 522-527. URL:[Link]

  • Mathews, T. P., Kennedy, A. J., Kharel, Y., Kennedy, P. C., Nicoara, O., Sunkara, M., Morris, A. J., Macdonald, T. L., & Lynch, K. R. (2010). "Discovery, Biological Evaluation, and Structure−Activity Relationship of Amidine Based Sphingosine Kinase Inhibitors." Journal of Medicinal Chemistry, 53(7), 2766-2778. URL:[Link]

Application Note & Protocols: Characterizing 3-Amidino-6-nitro-1,2-benzisoxazole as a Competitive Inhibitor of Trypsin-Like Serine Proteases

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Serine Protease Inhibitor

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an amidino group, a well-established pharmacophore for targeting trypsin-like serine proteases, and a nitro group for potential modulation of electronic properties, suggests that 3-Amidino-6-nitro-1,2-benzisoxazole holds significant promise as a selective enzyme inhibitor.[1][2][3] Trypsin-like serine proteases are a large family of enzymes with critical roles in a host of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression.[2][3][4] Dysregulation of their activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[5][6][7]

This document provides a comprehensive guide for the characterization of 3-Amidino-6-nitro-1,2-benzisoxazole as a competitive inhibitor. While the specific target enzyme for this compound is yet to be definitively established, its structural features strongly suggest an affinity for trypsin-like serine proteases. The amidine group is known to interact with the conserved aspartate residue in the S1 subsite of these enzymes.[1] Therefore, for the purpose of illustrating a practical application, this guide will focus on protocols for evaluating its inhibitory activity against Matriptase , a type II transmembrane serine protease implicated in the progression of various epithelial cancers.[5][6][7] The principles and methodologies detailed herein are, however, broadly applicable to other trypsin-like serine proteases.

This guide is designed to provide not just a set of instructions, but a framework for understanding the experimental rationale, ensuring data integrity, and confidently assessing the inhibitory potential of this novel compound.

Part 1: The Rationale of Competitive Inhibition

Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the substrate from binding.[8][9][10] This interaction is typically reversible and non-covalent.[11] The defining characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration.[9][10]

From a kinetic standpoint, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.[10] This is because at saturating substrate concentrations, the substrate can effectively outcompete the inhibitor for binding to the active site. The inhibition constant (Ki) is a measure of the inhibitor's potency and represents the concentration of inhibitor required to double the apparent Km.

Diagram 1: Mechanism of Competitive Enzyme Inhibition

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate (Start Reaction) prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: A step-by-step workflow for determining the IC50 value.

Protocol 2: Determination of the Mechanism of Inhibition and Ki

This protocol is designed to elucidate the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed) and to determine the inhibition constant (Ki). [11] Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Set up a series of experiments, each with a different fixed concentration of 3-Amidino-6-nitro-1,2-benzisoxazole (including a zero-inhibitor control).

    • In each experiment, vary the concentration of the substrate over a wide range (e.g., from 0.2 x Km to 10 x Km).

  • Enzyme Kinetics Measurements:

    • For each combination of inhibitor and substrate concentration, measure the initial reaction velocity as described in Protocol 1.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • To visualize the mechanism of inhibition, create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

      • Competitive Inhibition: The lines will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: The lines will be parallel.

    • To determine the Ki value for competitive inhibition, plot the apparent Km values against the inhibitor concentration. The x-intercept of this plot will be equal to -Ki.

Table 1: Expected Kinetic Parameters for Different Inhibition Types

Inhibition TypeApparent VmaxApparent KmLineweaver-Burk Plot
Competitive UnchangedIncreasedLines intersect on the y-axis
Non-competitive DecreasedUnchangedLines intersect on the x-axis
Uncompetitive DecreasedDecreasedLines are parallel
Mixed DecreasedIncreased or DecreasedLines intersect to the left of the y-axis

Part 3: Data Interpretation and Best Practices

  • Solubility: Ensure that 3-Amidino-6-nitro-1,2-benzisoxazole is fully soluble in the assay buffer at the highest concentration tested to avoid artifacts.

  • DMSO Concentration: Maintain a consistent and low concentration of DMSO across all wells to minimize its effect on enzyme activity.

  • Time-Dependent Inhibition: If the inhibition increases with pre-incubation time, it may indicate a slow-binding or irreversible inhibitor, which would require a different set of kinetic analyses. [8]* Enzyme Concentration: For tight-binding inhibitors, the IC50 value can be dependent on the enzyme concentration. [8][12]It is advisable to perform the assays at an enzyme concentration well below the expected Ki.

  • Data Fitting: Use appropriate non-linear regression software for fitting the data to the Michaelis-Menten and dose-response equations.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the initial characterization of 3-Amidino-6-nitro-1,2-benzisoxazole as a competitive inhibitor of trypsin-like serine proteases, using Matriptase as a representative example. By following these detailed methodologies, researchers can obtain high-quality, reproducible data to accurately determine the potency and mechanism of action of this promising new compound, paving the way for its further development as a potential therapeutic agent.

References

  • Di Cera, E. (2009). Serine proteases. IUBMB Life, 61(5), 510-515.
  • List, K., et al. (2006). Matriptase: a transmembrane serine protease with crucial roles in epithelial development and cancer. Biological Chemistry, 387(9), 1191-1199.
  • Uhland, K. (2006). Matriptase and its putative role in cancer. Cellular and Molecular Life Sciences, 63(24), 2968-2978.
  • Saleh, T., et al. (2020). Matriptase: A promising target for cancer therapy. Cancers, 12(10), 2966.
  • Katz, B. A., et al. (2001). Exploiting subsite S1 of trypsin-like serine proteases for selectivity: potent and selective inhibitors of urokinase-type plasminogen activator. Journal of Medicinal Chemistry, 44(20), 3375-3386. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biological Chemistry, 402(10), 1235-1245. [Link]

  • Copeland, R. A. (2000).
  • Steinmetzer, T., et al. (2006). Inhibitors of trypsin-like serine proteases (trypsin, thrombin, and factor Xa). Current Medicinal Chemistry, 13(21), 2537-2565.
  • Abbenante, G., & Fairlie, D. P. (2005). Protease inhibitors in the clinic. Medicinal Chemistry, 1(1), 71-104.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025, December 11). Biology LibreTexts. [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). RSC Advances. [Link]

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Assay Development Guidelines for 3-Amidino-6-nitro-1,2-benzisoxazole (ANBI): A Bifunctional Probe for Trypsin-Like Serine Proteases

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Probe Design

The development of robust, high-throughput assays for trypsin-like serine proteases (e.g., Factor Xa, Thrombin, Urokinase) requires chemical probes that balance high-affinity active site recognition with measurable signal transduction. 3-Amidino-6-nitro-1,2-benzisoxazole (ANBI) is a highly specialized, bifunctional chemical probe designed for this exact purpose.

To build a self-validating assay, one must first understand the causality of the probe-enzyme interaction. ANBI is engineered with two synergistic moieties:

  • The 3-Amidino Pharmacophore (S1 Pocket Targeting): Trypsin-like serine proteases possess a highly conserved S1 specificity pocket featuring a critical, negatively charged aspartate residue (e.g., Asp189 in Factor Xa). The amidino group (pKa ~11–12) remains protonated at physiological pH, serving as a rigid, high-affinity mimetic of natural arginine or lysine substrates[1]. This electrostatic anchoring is the primary driver of competitive inhibition, a mechanism successfully exploited in clinical-stage urokinase (uPA) inhibitors[2].

  • The 6-Nitro-1,2-benzisoxazole Scaffold (Microenvironment Reporter): Beyond providing structural rigidity, the benzisoxazole core is uniquely sensitive to its localized dielectric environment. In specific basic or desolvated enzymatic microenvironments, 1,2-benzisoxazoles can undergo a base-catalyzed Kemp elimination—a ring-opening reaction yielding a 2-cyano-5-nitrophenolate derivative[3]. This allows ANBI to act not only as a competitive inhibitor but also as an active-site conformational probe, detectable via a distinct bathochromic shift in absorbance (~400 nm).

Assay Workflow & Logical Architecture

The dual nature of ANBI allows for orthogonal assay readouts. Pathway A utilizes ANBI as a competitive inhibitor against a standard fluorogenic substrate. Pathway B utilizes ANBI as a direct substrate for microenvironment-triggered Kemp elimination.

ANBI_Assay_Logic Target Target Enzyme (Trypsin-like Serine Protease) Probe ANBI Probe Introduction (3-Amidino-6-nitro-1,2-benzisoxazole) Target->Probe Binding S1 Pocket Anchoring (Amidino-Asp189 Interaction) Probe->Binding Branch1 Pathway A: Competitive Inhibition (Displacement of Fluorogenic Substrate) Binding->Branch1 Branch2 Pathway B: Microenvironment Probing (Base-Catalyzed Kemp Elimination) Binding->Branch2 Readout1 Fluorescence Readout Decrease in AMC Emission (460 nm) Branch1->Readout1 Readout2 Absorbance Readout Increase in Phenolate OD (400 nm) Branch2->Readout2 Analysis Kinetic Analysis (IC50, Ki, & Catalytic Rate) Readout1->Analysis Readout2->Analysis

Logical workflow of ANBI dual-pathway assay: competitive inhibition vs. microenvironment probing.

Assay Development Principles & Causality

As a self-validating system, every component of the assay buffer and workflow is chosen to isolate the specific variable of interest while suppressing artifacts.

  • Buffer Selection Causality (HEPES vs. Tris): HEPES buffer (pH 7.4) is strictly preferred. Tris buffer contains a primary amine that can act as a nucleophile, potentially leading to off-target, non-enzymatic ring-opening of the electron-deficient 6-nitro-1,2-benzisoxazole core. HEPES, lacking primary amines, ensures the structural integrity of the probe.

  • Detergent Addition: 0.01% (v/v) Triton X-100 is included to prevent non-specific compound aggregation. Amidino-containing hydrophobic compounds can form colloidal aggregates that promiscuously inhibit enzymes. The detergent ensures that observed inhibition is strictly active-site mediated.

  • pH Strictness: Spontaneous Kemp elimination accelerates exponentially above pH 8.0[3]. Maintaining pH 7.4 ensures that any observed ring-opening (in Pathway B) is strictly enzyme-catalyzed rather than a bulk-solvent artifact.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Fluorogenic Competition Assay (384-Well)

Objective: Determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of ANBI.

Reagents:

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.01% Triton X-100, pH 7.4.

  • Enzyme: 0.5 nM Human Factor Xa (or target protease).

  • Substrate: 50 µM Boc-Val-Pro-Arg-AMC (Fluorogenic).

  • ANBI Stock: 10 mM in 100% anhydrous DMSO.

Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of ANBI in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the ANBI dilution series into a black, flat-bottom 384-well microplate using an acoustic liquid handler. Causality: Minimizes DMSO concentration in the final assay to 0.5%, preventing solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 10 µL of 2X Enzyme Solution (1.0 nM) in Assay Buffer to the wells. Include a "Zero-Enzyme Control" (buffer only) and a "Zero-Inhibitor Control" (DMSO only).

  • Pre-Incubation: Incubate the plate at 25°C for 15 minutes. Causality: Allows the amidino group to reach thermodynamic binding equilibrium within the S1 pocket prior to substrate competition.

  • Substrate Initiation: Add 10 µL of 2X Substrate Solution (100 µM) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately read fluorescence (Ex: 380 nm / Em: 460 nm) every 60 seconds for 30 minutes.

  • Self-Validation Check: Ensure the "Zero-Enzyme Control" shows a flat baseline (verifying substrate stability) and the "Zero-Inhibitor Control" shows linear kinetics (verifying steady-state velocity).

Protocol B: Active-Site Microenvironment Probing (Kemp Elimination)

Objective: Monitor target-induced ring-opening of the benzisoxazole core.

Methodology:

  • Preparation: In a UV-compatible 96-well half-area plate, add 40 µL of Assay Buffer.

  • Probe Addition: Add 5 µL of 500 µM ANBI (final concentration 50 µM).

  • Baseline Measurement: Read absorbance at 400 nm for 5 minutes to establish the spontaneous (background) elimination rate.

  • Enzyme Trigger: Inject 5 µL of highly concentrated target enzyme (e.g., 100 nM final).

  • Monitoring: Record OD 400 nm continuously for 60 minutes. An increase in absorbance indicates the formation of the 2-cyano-5-nitrophenolate ion, confirming that the enzyme's active site provides the specific basic/desolvated environment necessary to catalyze the Kemp elimination[3].

Quantitative Data Presentation

To validate the assay's robustness, experimental parameters must be benchmarked against expected tolerances. Below are representative data structures for assay validation.

Table 1: Buffer Optimization & Spontaneous Hydrolysis Rates (Quality Control)

Buffer System (pH 7.4)Primary Amine Present?Spontaneous Ring-Opening Rate (ΔOD₄₀₀/min)Probe Half-Life (t½)Suitability
50 mM Tris-HClYes0.0450 ± 0.002< 2 HoursFail (Nucleophilic attack)
50 mM PBSNo0.0080 ± 0.001> 12 HoursMarginal (Lacks Ca²⁺ support)
50 mM HEPESNo0.0015 ± 0.000> 48 Hours Optimal

Table 2: Representative Kinetic Parameters for ANBI (Protocol A)

Target ProteaseIC50 (nM)Hill SlopeKi (nM)*Selectivity Fold (vs. Thrombin)
Factor Xa12.4 ± 1.10.986.245x
Thrombin560 ± 421.052801x (Reference)
Urokinase (uPA)85.3 ± 6.40.9542.66.5x
Trypsin4.2 ± 0.51.022.1133x

*Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km). Empirical determination of the substrate Km under exact assay conditions is strictly required prior to this calculation.

References

  • Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Definition of serine protease inhibitor WX-671. NCI Drug Dictionary. Available at:[Link]

  • Exploring the Limits of Efficiency of Proton-Transfer Catalysis in Models and Enzymes. Journal of the American Chemical Society. Available at:[Link]

Sources

Advanced Fluorescence Assay Protocols for Serine Protease Targeting using 3-Amidino-6-nitro-1,2-benzisoxazole (ANB)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly selective serine protease inhibitors requires robust, high-throughput screening (HTS) methodologies. 3-Amidino-6-nitro-1,2-benzisoxazole (ANB) serves as a highly specialized, environment-sensitive fluorescent tracer designed for mapping the S1 specificity pocket of trypsin-fold proteases (e.g., Thrombin, Factor Xa, and Urokinase-type Plasminogen Activator) [1].

The utility of ANB is rooted in its dual-functional molecular architecture:

  • The Warhead (3-Amidino Group): The amidino moiety acts as a structural mimic of the arginine side chain. It forms a critical, high-affinity bidentate salt bridge with the highly conserved Asp189 residue located at the base of the protease S1 pocket. The geometric shape space of amidino-substituted heterocycles allows for highly specific complementary binding in protein pockets [4].

  • The Fluorophore (6-Nitro-1,2-benzisoxazole Core): The benzisoxazole scaffold is widely recognized in medicinal chemistry for its robust structural stability and unique photophysical properties [2], [3]. In bulk aqueous solvent, the rotational mobility of the molecule results in non-radiative decay, keeping baseline fluorescence polarization (FP) low. Upon insertion into the rigid, hydrophobic S1 pocket, rotational diffusion is severely restricted. This desolvation and immobilization result in a massive increase in Fluorescence Polarization (FP), providing a highly sensitive, real-time readout of binding occupancy.

Mechanism P Serine Protease (Free S1 Pocket) C Protease-ANB Complex (Restricted Mobility) P->C Asp189 Salt Bridge A ANB Probe (High Rotational Mobility) A->C Hydrophobic Insertion S High FP Signal (mP > 250) C->S Polarized Excitation

Fig 1: Mechanistic pathway of ANB binding to the protease S1 pocket and resulting FP signal.

Photophysical Profiling & Assay Parameters

To ensure reproducibility across different laboratory environments, the assay parameters must be strictly controlled. Table 1 summarizes the optimal physicochemical conditions required to maintain the integrity of the ANB probe.

Table 1: Optimal Assay Parameters for ANB FP Assay

ParameterValueCausality / Scientific Rationale
Excitation Wavelength 340 nmMatches the π-π* transition of the nitro-benzisoxazole core.
Emission Wavelength 440 nmCaptures the Stokes-shifted emission, minimizing Rayleigh scattering from the microplate.
ANB Tracer Concentration 5 – 10 nMKept strictly below the Kd​ to ensure the assay remains highly sensitive to competitive inhibitors without ligand depletion.
Buffer pH 7.4Maintains the amidino group in its protonated state ( pKa​ ~11) to ensure the formation of the critical salt-bridge with Asp189.
DMSO Tolerance Up to 5% (v/v)Accommodates standard compound library vehicles without denaturing the target protease or precipitating the tracer.

Experimental Protocol: Competitive Fluorescence Displacement Assay

This protocol is designed for the high-throughput evaluation of novel serine protease inhibitors by measuring their ability to competitively displace the ANB tracer from the active site.

Phase 1: Reagent Preparation
  • Assay Buffer Formulation: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% (v/v) Triton X-100, and 0.1% (w/v) BSA.

    • Causality: HEPES is chosen over Tris because primary amines in Tris can cause temperature-dependent pH shifts. Triton X-100 is critical; it suppresses the formation of colloidal aggregates by lipophilic screening compounds. Without this surfactant, promiscuous inhibitors will nonspecifically sequester the ANB tracer, artificially quenching the signal and generating false positives. BSA acts as a carrier protein to prevent the non-specific adsorption of the protease to the microplate walls.

  • ANB Stock Solution: Dissolve ANB in 100% anhydrous DMSO to a concentration of 10 mM. Store in amber microcentrifuge tubes at -20°C. Causality: The nitro-benzisoxazole core is susceptible to slow photodegradation; amber tubes prevent UV-induced breakdown.

Phase 2: Assay Execution (384-Well Format)
  • Enzyme Addition: Dispense 10 µL of Assay Buffer containing 2x target Protease (e.g., 20 nM final concentration) into a black, flat-bottom 384-well microplate.

  • Compound Dispensing: Pin-transfer 100 nL of test compounds (in DMSO) into the wells.

  • Pre-Incubation: Incubate the plate for 15 minutes at room temperature. Causality: This allows the test compounds to reach binding equilibrium with the enzyme before the tracer is introduced, preventing kinetic artifacts from slow-binding inhibitors.

  • Tracer Addition: Add 10 µL of 2x ANB Tracer (10 nM final) to all wells.

  • Centrifugation: Centrifuge the plate at 1,000 x g for 1 minute. Causality: Micro-bubbles severely distort fluorescence polarization optics by scattering polarized light.

  • Equilibration: Incubate in the dark for 30 minutes at 25°C. Causality: Because the amidino-Asp189 interaction is characterized by a rapid kon​ rate, 30 minutes ensures thermodynamic equilibrium. Reading the plate prematurely will result in a drifting baseline.

Workflow S1 1. Buffer & Reagents S2 2. Compound Addition S1->S2 S3 3. ANB Tracer Addition S2->S3 S4 4. Equilibrium Incubation S3->S4 S5 5. FP Readout & QC S4->S5

Fig 2: Step-by-step experimental workflow for the ANB competitive fluorescence displacement assay.

Data Analysis & Self-Validating Systems

A robust protocol must be self-validating. To ensure the integrity of the data, the following internal controls and calculations must be executed for every assay plate.

Z'-Factor Calculation (Assay Robustness)

Every plate must contain a minimum of 16 wells of "Tracer + Enzyme" (Maximum Polarization, μp​ ) and 16 wells of "Tracer Only" (Minimum Polarization, μn​ ). Calculate the Z'-factor using the standard deviations ( σ ):

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Validation Rule: The assay is only deemed valid for HTS if the calculated Z'-factor is ≥ 0.6 . A lower value indicates pipetting errors, tracer degradation, or temperature gradients across the plate.

Total Fluorescence Intensity (FI) Quality Control

Fluorescence polarization is a ratiometric measurement, making it susceptible to interference from auto-fluorescent compounds.

Validation Rule: Calculate the total Fluorescence Intensity ( FI=Iparallel​+2×Iperpendicular​ ) for every well. If the FI of a test well deviates by >15% from the mean FI of the control wells, the compound must be flagged as an auto-fluorophore or a fluorescence quencher. The FP readout for that specific well is mathematically invalid and must be excluded from IC50​ calculations.

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
High Baseline FP in "Tracer Only" Wells Buffer auto-fluorescence or tracer aggregation.Filter assay buffer through a 0.22 µm membrane. Ensure 0.01% Triton X-100 is present.
Drifting FP Signal Over Time Thermodynamic equilibrium has not been reached.Extend the final incubation step from 30 minutes to 45 minutes at a strictly controlled 25°C.
Abnormally Low FI in Test Wells Compound is a strong inner-filter effect (IFE) quencher.Flag compound. Confirm inhibition using an orthogonal, non-fluorescent assay (e.g., chromogenic substrate).

References

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides Source: International Science Community Association URL:[Link]

  • Minor Groove Binders and Drugs Targeting Proteins Cover Complementary Regions in Chemical Shape Space Source: ACS Publications URL:[Link]

Application Notes and Protocols for Assessing the Cell Permeability of 3-Amidino-6-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Intestinal Barrier with Benzisoxazole-Based Compounds

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antipsychotic, anticonvulsant, and antimicrobial effects.[1][2] The successful translation of a promising compound from a laboratory curiosity to a clinical candidate hinges on its pharmacokinetic profile, a key component of which is its ability to permeate the intestinal epithelium and enter systemic circulation. This is particularly crucial for orally administered drugs.[3][4]

This document provides a comprehensive guide to assessing the cell permeability of 3-Amidino-6-nitro-1,2-benzisoxazole, a compound featuring substituents that may present unique challenges and opportunities in drug development. The positively charged amidino group can influence solubility and interactions with efflux transporters, while the nitro group can impact metabolism and cell permeability.[1][5] Understanding the interplay of these structural features is critical for predicting the in vivo absorption of this and similar molecules.

We will detail a robust protocol using the Caco-2 cell permeability assay, the gold standard for in vitro prediction of human intestinal absorption.[6][7][8] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with morphological and functional similarities to the intestinal epithelium.[9] By measuring the transport of 3-Amidino-6-nitro-1,2-benzisoxazole across this monolayer, we can derive its apparent permeability coefficient (Papp), a critical parameter in drug candidate selection.[7]

Scientific Principles and Experimental Rationale

The Caco-2 permeability assay is designed to measure the rate at which a compound moves across the cell monolayer, from an apical (AP) compartment, representing the intestinal lumen, to a basolateral (BL) compartment, representing the bloodstream. This transport can occur via several mechanisms, including passive transcellular diffusion, paracellular diffusion through tight junctions, and active carrier-mediated transport.[6]

A bidirectional assay, measuring both AP-to-BL and BL-to-AP transport, is essential for identifying the potential involvement of efflux transporters, such as P-glycoprotein (P-gp), which can actively pump compounds out of the cell, thereby limiting absorption.[8] A significantly higher Papp in the BL-to-AP direction compared to the AP-to-BL direction (an efflux ratio greater than 2) is indicative of active efflux.

Given the structural features of 3-Amidino-6-nitro-1,2-benzisoxazole, several factors warrant special consideration:

  • The Amidino Group: This basic group is typically protonated at physiological pH, which can limit passive diffusion across the lipophilic cell membrane. Furthermore, amidino-containing compounds have been shown to be substrates for efflux pumps.[5]

  • The Nitro Group: The presence of a nitro group can increase the polarity of the molecule, potentially reducing its passive permeability. Additionally, nitro compounds can be subject to reduction by cellular nitroreductases, which could affect the integrity of the parent molecule during the assay.[10][11]

Therefore, the following protocol is designed not only to quantify permeability but also to provide insights into the mechanisms governing the transport of 3-Amidino-6-nitro-1,2-benzisoxazole.

Experimental Workflow and Key Considerations

The overall workflow for the Caco-2 permeability assay is a multi-day process that requires careful attention to cell culture and monolayer integrity.

Caco-2 Permeability Assay Workflow cluster_0 Day 0: Cell Seeding cluster_1 Day 1-21: Cell Culture & Differentiation cluster_2 Day 21-22: Monolayer Integrity Assessment cluster_3 Day 22: Permeability Assay cluster_4 Day 22: Sample Analysis cluster_5 Day 23: Data Analysis seed_cells Seed Caco-2 cells onto Transwell® inserts culture_cells Culture cells for 21-25 days (Change media every 2-3 days) seed_cells->culture_cells check_integrity Measure Transepithelial Electrical Resistance (TEER) Assess Lucifer Yellow permeability culture_cells->check_integrity perform_assay Perform bidirectional transport experiment (AP to BL and BL to AP) check_integrity->perform_assay analyze_samples Quantify compound concentration in donor and receiver compartments via LC-MS/MS perform_assay->analyze_samples analyze_data Calculate Papp values and Efflux Ratio analyze_samples->analyze_data

Caption: General workflow for the Caco-2 cell permeability assay.

Detailed Protocol: Caco-2 Bidirectional Permeability Assay

This protocol is designed for a 24-well Transwell® plate format. Adjust volumes accordingly for other formats.

Materials and Reagents
  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin (Pen-Strep)

  • Trypsin-EDTA

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12 mm diameter)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • HEPES buffer

  • Lucifer Yellow CH, Lithium Salt

  • High-purity control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and a known P-gp substrate like Digoxin)

  • 3-Amidino-6-nitro-1,2-benzisoxazole (test compound)

  • LC-MS/MS system for analysis

Step-by-Step Methodology

Part 1: Cell Culture and Monolayer Formation (21-25 days)

  • Cell Seeding:

    • Culture Caco-2 cells in T-75 flasks with complete growth medium (DMEM + 10% FBS + 1% NEAA + 1% Pen-Strep).

    • Upon reaching 80-90% confluency, detach cells using Trypsin-EDTA.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 60,000 cells/cm².

  • Differentiation:

    • Culture the cells for 21-25 days to allow for the formation of a differentiated, confluent monolayer with well-established tight junctions.[12]

    • Change the culture medium in both the apical and basolateral compartments every 2-3 days.

Part 2: Monolayer Integrity Verification

Prior to the permeability assay, it is crucial to confirm the integrity of the cell monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Equilibrate the cells in pre-warmed HBSS at 37°C for 30 minutes.

    • Measure the TEER of each well using a voltohmmeter.

    • Monolayers are generally considered suitable for permeability assays when TEER values are >250 Ω·cm².[10]

  • Lucifer Yellow Permeability Assay:

    • This assay assesses the integrity of the paracellular pathway.

    • Prepare a 100 µg/mL solution of Lucifer Yellow in HBSS.

    • Add the Lucifer Yellow solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • Incubate for 1 hour at 37°C.

    • Measure the fluorescence of the solution in the basolateral chamber (Excitation: ~428 nm, Emission: ~536 nm).

    • The apparent permeability of Lucifer Yellow should be low (typically <10 x 10-7 cm/s) for a tight monolayer.

Part 3: Bidirectional Permeability Assay

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of 3-Amidino-6-nitro-1,2-benzisoxazole and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare the final dosing solutions in HBSS (pH 7.4). The final DMSO concentration should be less than 1% to avoid cytotoxicity. A typical test compound concentration is 10 µM.[12]

  • Apical to Basolateral (A→B) Permeability:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral chamber.

    • Add the dosing solution to the apical chamber.

    • Incubate at 37°C on an orbital shaker (50-100 rpm).

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber. Replenish with fresh HBSS.

    • At the final time point, collect samples from both the apical (donor) and basolateral chambers.

  • Basolateral to Apical (B→A) Permeability:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add fresh HBSS to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

    • Follow the same incubation and sampling procedure as for the A→B permeability, collecting samples from the apical (receiver) chamber.

Part 4: Sample Analysis by LC-MS/MS

  • Quantify the concentration of 3-Amidino-6-nitro-1,2-benzisoxazole and control compounds in the collected samples using a validated LC-MS/MS method. This provides the necessary sensitivity and specificity for accurate determination.[12]

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the compound across the monolayer (µmol/s).

  • A is the surface area of the permeable membrane (cm²).

  • C0 is the initial concentration of the compound in the donor chamber (µmol/cm³).

The Efflux Ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

An ER > 2 suggests that the compound is a substrate for active efflux transporters.

Expected Results and Data Presentation

The results should be tabulated for clear comparison of the test compound with high and low permeability controls.

CompoundPapp (A→B) (x 10-6 cm/s)Papp (B→A) (x 10-6 cm/s)Efflux RatioPredicted Absorption
Propranolol (High Permeability)>10>10~1High
Atenolol (Low Permeability)<1<1~1Low
Digoxin (P-gp Substrate)<1>2>2Low (efflux)
3-Amidino-6-nitro-1,2-benzisoxazole Experimental ValueExperimental ValueCalculatedTo be determined

Troubleshooting and Advanced Considerations

  • Low Recovery: If the total amount of the compound in the donor and receiver chambers at the end of the experiment is significantly less than the initial amount, it could indicate metabolism by the Caco-2 cells or non-specific binding to the plate. The presence of the nitro group in 3-Amidino-6-nitro-1,2-benzisoxazole makes cellular metabolism a possibility.[11] Analysis of potential metabolites by LC-MS/MS may be warranted.

  • High Variability: Inconsistent TEER values or high Lucifer Yellow permeability can lead to variable results. Ensure consistent cell seeding density and culture conditions.

  • Inhibition Studies: If a high efflux ratio is observed, further studies can be conducted in the presence of specific efflux pump inhibitors (e.g., verapamil for P-gp) to confirm the involvement of these transporters.

Conclusion

The Caco-2 permeability assay is an indispensable tool in drug discovery for evaluating the potential oral absorption of new chemical entities.[3][4] For a molecule like 3-Amidino-6-nitro-1,2-benzisoxazole, with structural motifs that can influence its transport properties, a carefully executed bidirectional assay is essential. The protocol detailed herein provides a robust framework for determining the apparent permeability and identifying potential efflux liabilities, thereby generating critical data to guide the optimization and development of this and other benzisoxazole-based drug candidates.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2000). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]

  • Gottesman, M. M., & Pastan, I. (1993). Biochemistry of multidrug resistance mediated by the multidrug transporter. Annual Review of Biochemistry, 62, 385-427. [Link]

  • Hidalgo, I. J., Raub, T. J., & Borchardt, R. T. (1989). Characterization of the human colon carcinoma cell line (Caco-2) as a model system for intestinal epithelial permeability. Gastroenterology, 96(3), 736-749. [Link]

  • European Centre for the Validation of Alternative Methods (ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Taylor & Francis Online. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from [Link]

  • PubMed. (2001). Transport of peptidomimetic thrombin inhibitors with a 3-amidino-phenylalanine structure: permeability and efflux mechanism in monolayers of a human intestinal cell line (Caco-2). [Link]

  • Hall, S. D., et al. (2012). Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation. Antimicrobial Agents and Chemotherapy, 56(1), 110–118. [Link]

  • Singh, P. K., Singh, S. K., & Sharma, P. C. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(52), 29693-29715. [Link]

  • Uno, H., et al. (1982). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 25(5), 554-558. [Link]

Sources

Application Notes and Protocols for In Vitro Screening of 3-Amidino-6-nitro-1,2-benzisoxazole as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Rationale for Screening 3-Amidino-6-nitro-1,2-benzisoxazole

The 1,2-benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The unique electronic and structural characteristics of this heterocyclic system allow for facile interaction with various biological targets.[3]

The subject of this guide, 3-Amidino-6-nitro-1,2-benzisoxazole, combines this potent scaffold with two critical functional groups that suggest a specific and testable mechanism of action. The amidine (or amidinium) group is a strong basic moiety that can act as a bioisostere for the guanidinium side chain of arginine. This mimicry makes it a prime candidate for interacting with the S1 specificity pocket of many serine proteases, which often recognize and cleave after arginine or lysine residues. The nitro group is a powerful electron-withdrawing group that can modulate the physicochemical properties of the entire molecule, potentially influencing its binding affinity and reactivity.[4]

Given these structural features, a primary hypothesis is that 3-Amidino-6-nitro-1,2-benzisoxazole functions as a serine protease inhibitor . Serine proteases are a ubiquitous class of enzymes critical to processes ranging from digestion and blood coagulation to inflammation and viral replication.[5] Their dysregulation is implicated in numerous diseases, making them a major target class for drug discovery.

These application notes provide a comprehensive framework for the initial in vitro screening of 3-Amidino-6-nitro-1,2-benzisoxazole, focusing on its potential as a serine protease inhibitor. The protocols are designed to be self-validating and provide a clear rationale for each experimental step, ensuring scientific rigor and reproducibility.

Part 1: Initial Biochemical Screening - Direct Enzyme Inhibition

The first step in characterizing a potential enzyme inhibitor is to perform a direct biochemical assay. This approach isolates the enzyme and the inhibitor from the complexities of a cellular environment, allowing for a precise measurement of direct interaction and inhibition.

Core Principle: Fluorogenic Protease Inhibition Assay

This protocol utilizes a synthetic fluorogenic substrate that is non-fluorescent until cleaved by the active protease. An effective inhibitor will prevent this cleavage, resulting in a diminished fluorescent signal. The rate of inhibition is directly proportional to the concentration of the inhibitor, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Experimental Workflow: Biochemical Screening

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_compound Prepare Serial Dilutions of 3-Amidino-6-nitro- 1,2-benzisoxazole in DMSO add_compound Add Compound Dilutions & Controls to Wells prep_compound->add_compound prep_enzyme Prepare Working Solution of Serine Protease (e.g., Trypsin, Thrombin) pre_incubate Add Enzyme & Pre-incubate (Allows inhibitor-enzyme binding) prep_enzyme->pre_incubate prep_substrate Prepare Working Solution of Fluorogenic Substrate initiate_reaction Add Substrate to Initiate Cleavage Reaction prep_substrate->initiate_reaction add_compound->pre_incubate pre_incubate->initiate_reaction read_plate Measure Fluorescence Kinetics (e.g., every 60s for 30 min) initiate_reaction->read_plate calc_rate Calculate Reaction Velocity (Slope of linear phase) read_plate->calc_rate plot_curve Plot % Inhibition vs. [Compound] calc_rate->plot_curve calc_ic50 Calculate IC50 Value (Non-linear regression) plot_curve->calc_ic50

Caption: Workflow for the in vitro biochemical screening of a protease inhibitor.

Detailed Protocol 1: Serine Protease Inhibition Assay

A. Materials and Reagents

  • Compound Stock: 10 mM 3-Amidino-6-nitro-1,2-benzisoxazole in 100% DMSO. Store at -20°C, protected from light.[6]

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

  • Serine Protease: e.g., Trypsin, Thrombin, or Factor Xa (final concentration ~1-5 nM).

  • Fluorogenic Substrate: e.g., Boc-Gln-Ala-Arg-AMC for Trypsin (final concentration ~10-20 µM).

  • Positive Control Inhibitor: A known inhibitor for the target protease (e.g., Aprotinin for Trypsin).[5]

  • Assay Plate: Black, flat-bottom 96-well microplate.

  • Fluorescence Plate Reader: Capable of kinetic reading with excitation/emission wavelengths appropriate for the substrate (e.g., ~360 nm Ex / ~460 nm Em for AMC-based substrates).

B. Experimental Procedure

  • Compound Plate Preparation:

    • Create a serial dilution series of the compound stock. In a 96-well "dilution plate," perform a 1:3 serial dilution of the 10 mM stock in 100% DMSO to generate 10 concentrations (e.g., from 10 mM down to 0.5 µM).

    • Transfer 1 µL from each dilution into the corresponding wells of the black assay plate. This minimizes the final DMSO concentration.

    • Causality: Performing serial dilutions in DMSO prevents compound precipitation. Transferring a small volume ensures the final DMSO concentration in the assay remains low (typically ≤1%), minimizing solvent-induced artifacts.[6]

  • Control Well Setup:

    • 100% Inhibition (Negative Control): 1 µL of a high concentration of the positive control inhibitor.

    • 0% Inhibition (Positive Control): 1 µL of 100% DMSO. This represents the uninhibited enzyme activity.

    • No Enzyme Control: 1 µL of 100% DMSO. Assay buffer will be added, but no enzyme. This measures background substrate hydrolysis.

  • Enzyme Incubation:

    • Prepare the enzyme working solution in cold Assay Buffer.

    • Add 50 µL of the enzyme solution to all wells except the "No Enzyme Control" wells. Add 50 µL of Assay Buffer to the "No Enzyme Control" wells.

    • Mix gently by tapping the plate.

    • Incubate the plate for 15 minutes at room temperature, protected from light.

    • Causality: This pre-incubation step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced, which is essential for accurately measuring the potency of reversible inhibitors.

  • Reaction Initiation and Measurement:

    • Prepare the substrate working solution in Assay Buffer.

    • Using the plate reader's injector, add 50 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well is now 101 µL.

    • Immediately begin kinetic fluorescence measurement. Read the plate every 60 seconds for 30-60 minutes.

C. Data Analysis

  • Calculate Reaction Rates: For each well, plot fluorescence units (RFU) versus time (seconds). The initial reaction velocity (V) is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_dmso - V_no_enzyme))

  • Determine IC50: Plot % Inhibition versus the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Data Presentation: Sample IC50 Table
Serine Protease Target3-Amidino-6-nitro-1,2-benzisoxazole IC50 (µM)Positive Control IC50 (µM)
Trypsin0.85 ± 0.07Aprotinin: 0.02 ± 0.003
Thrombin2.3 ± 0.21Argatroban: 0.05 ± 0.005
Factor Xa15.6 ± 1.5Rivaroxaban: 0.01 ± 0.002
Chymotrypsin> 100Chymostatin: 0.15 ± 0.02
Data are hypothetical and for illustrative purposes only.

Part 2: Secondary Screening - Cell-Based Assays

After confirming direct enzyme inhibition, it is crucial to assess the compound's activity in a more biologically relevant context. Cell-based assays provide insights into membrane permeability, potential cytotoxicity, and engagement with the target in a cellular environment.

Core Principle: Assessing Cytotoxicity and Anti-inflammatory Activity

Many serine proteases are involved in inflammatory signaling. For instance, proteases released by immune cells can activate signaling cascades that lead to the production of pro-inflammatory cytokines like TNF-α.[7] This protocol first assesses the general toxicity of the compound to ensure that any observed effects are not due to cell death. Subsequently, it measures the compound's ability to inhibit the release of a key inflammatory mediator.

Mechanism of Action: Postulated Signaling Pathway

G cluster_nuc Gene Transcription LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Protease Inflammatory Serine Protease (Target) TLR4->Protease activates NFkB_path NF-κB Signaling Cascade Protease->NFkB_path activates Nucleus Nucleus NFkB_path->Nucleus TNFa_gene TNF-α Gene Transcription TNFa_protein TNF-α Protein (Secreted Cytokine) TNFa_gene->TNFa_protein translation & secretion Inhibitor 3-Amidino-6-nitro- 1,2-benzisoxazole Inhibitor->Protease Inhibits

Caption: Postulated anti-inflammatory mechanism via serine protease inhibition.

Detailed Protocol 2: Cytotoxicity and TNF-α Release Assay

A. Materials and Reagents

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Cytotoxicity Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial viability reagent (e.g., PrestoBlue).

  • TNF-α Quantification: ELISA kit for murine TNF-α.

  • Assay Plate: Clear, flat-bottom 96-well tissue culture plate.

B. Experimental Procedure

  • Cell Seeding:

    • Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of medium.

    • Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Amidino-6-nitro-1,2-benzisoxazole in cell culture medium. The final DMSO concentration should not exceed 0.5%.[6]

    • Remove the old medium from the cells and add 100 µL of medium containing the compound dilutions or DMSO vehicle control.

    • Incubate for 1 hour.

    • Causality: Pre-treating with the compound before adding the inflammatory stimulus ensures that the inhibitor is present and active when the target protease cascade is initiated.

  • Inflammatory Stimulation:

    • Add 10 µL of LPS solution to achieve a final concentration of 100 ng/mL in all wells except the "unstimulated" control wells.

    • Incubate for 18-24 hours.

  • Assay Readout:

    • TNF-α Measurement: Carefully collect 50 µL of the cell culture supernatant from each well for analysis with the TNF-α ELISA kit according to the manufacturer's protocol.

    • Cytotoxicity Measurement: To the remaining cells in the plate, perform the MTT assay. Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO or solubilization buffer and read absorbance at 570 nm.

C. Data Analysis

  • Calculate Cytotoxicity (CC50):

    • % Viability = 100 * (Abs_compound / Abs_dmso_control)

    • Plot % Viability versus log[Compound] and fit with a non-linear regression curve to determine the CC50 (50% cytotoxic concentration).

  • Calculate TNF-α Inhibition (IC50):

    • Use the ELISA standard curve to determine the concentration of TNF-α in each supernatant.

    • % Inhibition of TNF-α = 100 * (1 - (TNFα_compound - TNFα_unstimulated) / (TNFα_lps_only - TNFα_unstimulated))

    • Plot % Inhibition versus log[Compound] and fit with a non-linear regression curve to determine the IC50.

Data Presentation: Sample Cellular Activity Table
Assay3-Amidino-6-nitro-1,2-benzisoxazole
Cytotoxicity (CC50 in RAW 264.7 cells)> 50 µM
LPS-induced TNF-α Release (IC50)5.2 ± 0.6 µM
Selectivity Index (CC50 / IC50)> 9.6
Data are hypothetical and for illustrative purposes only.

Trustworthiness: A Self-Validating System

The integrity of these protocols relies on a system of rigorous controls:

  • Positive and Negative Controls: The use of known inhibitors (positive) and vehicle (negative) in biochemical assays establishes the dynamic range of the assay. In cell-based assays, stimulated and unstimulated controls define the biological window.

  • Counter-Screening: Performing a cytotoxicity assay is a critical counter-screen. It validates that the observed inhibition of a cellular function (like TNF-α release) is due to a specific biological effect and not simply because the compound is killing the cells. A high Selectivity Index (CC50/IC50) increases confidence in the specific activity of the compound.

  • Orthogonal Assays: If the compound shows promise, its activity should be confirmed using an orthogonal assay, such as a different substrate or a different detection method (e.g., chromogenic vs. fluorogenic), to rule out assay-specific artifacts.

By adhering to these principles, researchers can generate trustworthy and reproducible data, forming a solid foundation for further drug development efforts.

References

  • Journal of Computer-Aided Molecular Design. Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial.

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives.

  • Antimicrobial Agents and Chemotherapy. Phenotypic Screening In Vitro of Novel Aromatic Amidines against Trypanosoma cruzi.

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles.

  • International Journal of Pharmaceutical Sciences and Research. Benzoxazole: Synthetic Methodology and Biological Activities.

  • Taylor & Francis Online. Benzisoxazole – Knowledge and References.

  • RSC Medicinal Chemistry. Benzisoxazole: a privileged scaffold for medicinal chemistry.

  • MDPI. New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens.

  • Journal of Medicinal Chemistry. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities.

  • MDPI. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents.

  • Arkivoc. Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.

  • ResearchGate. Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole.

  • Journal of Medicinal Chemistry. Synthesis and biological evaluation of amidine, guanidine, and thiourea derivatives of 2-amino(6-trifluoromethoxy)benzothiazole as neuroprotective agents potentially useful in brain diseases.

  • Bimake. Protease Inhibitor Cocktail (EDTA-Free, 100X in DMSO).

  • International Journal of Advanced Research in Science, Communication and Technology. Recent Advances in the Pharmacological Potential of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles.

  • Arzneimittel-Forschung. 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile.

  • Selleck Chemicals. Serine Protease Inhibition.

  • BenchChem. Application Notes and Protocols for 6-Nitroindazole Modification via Click Chemistry.

  • RSC Medicinal Chemistry. SARS-CoV-2 3CL-protease inhibitors derived from ML300: investigation of P1 and replacements of the 1,2,3-benzotriazole.

  • BenchChem. Solubility issues with 6-Nitro-2-(p-tolyl)benzo[d]oxazole in biological assays.

  • Plant Physiology. Three unrelated protease inhibitors enhance accumulation of pharmaceutical recombinant proteins in Nicotiana benthamiana.

  • Sigma-Aldrich. Serine-protease inhibitors cocktail.

  • RSC Advances. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.

  • MDPI. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity.

  • MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.

  • RSC Advances. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.

  • RSC Advances. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition.

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 3-Amidino-6-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Amidino-6-nitro-1,2-benzisoxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your research decisions.

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of 3-Amidino-6-nitro-1,2-benzisoxazole that affect its solubility?

A: While specific experimental data for 3-Amidino-6-nitro-1,2-benzisoxazole is not widely published, we can infer its properties from its chemical structure. The molecule possesses a rigid, aromatic 1,2-benzisoxazole core, which is a stable heterocyclic system.[1][2] Such planar, aromatic structures often lead to strong crystal lattice energy, making it difficult for solvent molecules to break them apart, thus reducing solubility.

The presence of a nitro (-NO2) group, a strong electron-withdrawing group, further contributes to its low aqueous solubility, a common characteristic of nitro-aromatic compounds.[3][4] Conversely, the amidino group (-C(=NH)NH2) is basic and contains hydrogen bond donors and acceptors. This group is ionizable and can be protonated to form a cation at acidic pH. This property is a key handle for solubility manipulation, as the ionized salt form is generally much more water-soluble than the neutral form.[5]

Q2: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening and what can I do?

A: This is a classic issue known as "crashing out," which occurs with many poorly water-soluble compounds.[6] Your concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) keeps the compound solubilized. However, when this stock is diluted into an aqueous medium, the organic solvent disperses, and the local concentration of your compound exceeds its thermodynamic solubility limit in the now predominantly aqueous environment, causing it to precipitate.[6]

Immediate Troubleshooting Steps:

  • Reduce Final Concentration: The simplest first step is to test lower final concentrations of your compound.

  • Optimize Solvent Concentration: While a general guideline for cell-based assays is to keep the final DMSO concentration at or below 0.5% (v/v) to avoid cytotoxicity, this small amount of co-solvent may not be sufficient to maintain solubility.[6] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[6]

  • Change the Dilution Method: Instead of adding the stock solution directly to the bulk aqueous phase, try adding it dropwise while vortexing or stirring vigorously to promote rapid mixing and prevent localized supersaturation.

If these simple steps are insufficient, you will need to employ more advanced solubility enhancement techniques, which are detailed in the following sections.

Q3: What are the primary strategies for enhancing the solubility of a compound like 3-Amidino-6-nitro-1,2-benzisoxazole?

A: The strategies for improving the solubility of poorly soluble drugs can be broadly categorized into physical and chemical modifications.[7][8]

  • Chemical Modifications:

    • pH Adjustment & Salt Formation: Leveraging the basic amidino group to form a soluble salt at acidic pH.[5]

    • Complexation: Using agents like cyclodextrins to form water-soluble inclusion complexes that encapsulate the hydrophobic part of the molecule.[6]

  • Physical Modifications & Formulation Approaches:

    • Co-solvency: Using a mixture of water and a miscible organic solvent to increase solubility.[9]

    • Particle Size Reduction: Decreasing the particle size via micronization or nanosuspension increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[9][10]

    • Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can significantly improve solubility and dissolution.[5]

The choice of method depends on the required solubility increase, the experimental context (e.g., in vitro assay vs. in vivo formulation), and the physicochemical properties of the compound.[10]

Q4: How do I choose the best solubility enhancement technique for my specific application?

A: The selection process should be systematic. The following decision tree provides a logical workflow for choosing an appropriate strategy. The first step is always to accurately measure the baseline solubility to establish a benchmark for improvement.

G cluster_start Initial Assessment cluster_screening Screening & Simple Methods cluster_advanced Advanced Formulation cluster_end Application Start Start: Poorly Soluble 3-Amidino-6-nitro-1,2-benzisoxazole Ionizable Is the Amidino Group Ionizable (pKa)? Start->Ionizable pH_Adjust pH Adjustment & Salt Formation Ionizable->pH_Adjust  Yes Co_Solvent Co-Solvent Screening (DMSO, Ethanol, PEG 400) Ionizable->Co_Solvent  No / Insufficient In_Vitro In Vitro / Cell Assay pH_Adjust->In_Vitro Complexation Cyclodextrin Complexation Co_Solvent->Complexation  Toxicity or  Insufficient Co_Solvent->In_Vitro Solid_Dispersion Amorphous Solid Dispersion (PVP, HPMC) Complexation->Solid_Dispersion  Ineffective In_Vivo In Vivo / Preclinical Complexation->In_Vivo Nanosuspension Particle Size Reduction (Nanosuspension) Solid_Dispersion->Nanosuspension  Stability Issues Solid_Dispersion->In_Vivo Nanosuspension->In_Vivo

Caption: Decision tree for selecting a solubility enhancement strategy.

Troubleshooting and Detailed Protocols

This section provides in-depth guides for the most common and effective solubility enhancement techniques applicable to 3-Amidino-6-nitro-1,2-benzisoxazole.

Strategy 1: Co-solvency

The use of water-miscible organic solvents (co-solvents) is a rapid and straightforward method to increase the solubility of nonpolar drugs.[7] Co-solvents work by reducing the polarity of the aqueous solvent system, thereby decreasing the energy required to solvate a lipophilic compound.[9]

  • Troubleshooting Common Issues:

    • Co-solvent Choice: The effectiveness of a co-solvent is drug-specific. Screening a panel of pharmaceutically acceptable co-solvents is recommended.

    • Cytotoxicity: For cell-based assays, high concentrations of co-solvents can be toxic. Always determine the maximum tolerable concentration for your specific cell line and include vehicle controls.

    • Precipitation on Dilution: Even with a co-solvent, the compound may precipitate upon significant aqueous dilution. This indicates that a more advanced formulation strategy may be necessary.

Protocol: Co-solvent Screening for Solubility Enhancement
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of 3-Amidino-6-nitro-1,2-benzisoxazole (e.g., 10-20 mM) in 100% of each co-solvent to be tested (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into your target aqueous buffer (e.g., PBS, cell culture media) to achieve a range of final co-solvent concentrations (e.g., from 5% down to 0.1% v/v).

  • Equilibration: Seal the plate and allow it to equilibrate at the desired temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Visual and Instrumental Assessment:

    • Visually inspect each well for signs of precipitation.

    • For a quantitative assessment, use nephelometry to measure the turbidity of each well.[11] A sharp increase in light scattering indicates the point of precipitation.[11]

    • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC or UV-Vis spectroscopy.[12]

  • Data Analysis: Plot the measured soluble concentration against the co-solvent percentage to determine the optimal co-solvent and its required concentration.

Table 1: Comparison of Common Co-solvents
Co-solventTypical Concentration Range (in vitro)AdvantagesDisadvantages
DMSO 0.1 - 1%Excellent solubilizing power for many compounds.Potential for cytotoxicity and assay interference above 1%.[6]
Ethanol 1 - 5%Biocompatible, less toxic than DMSO.Can cause protein denaturation at higher concentrations.
PEG 400 1 - 10%Low toxicity, commonly used in formulations.More viscous, may not be as potent as DMSO.
Propylene Glycol 1 - 10%Good safety profile, frequently used in parenteral formulations.[7]Can cause hemolysis at very high concentrations.
Strategy 2: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are significantly more water-soluble.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[6]

  • Troubleshooting Common Issues:

    • CD Selection: The size of the CD cavity must match the dimensions of the guest molecule. For a molecule the size of benzisoxazole, β-cyclodextrins are often a good starting point.

    • Molar Ratio: The stoichiometry of the drug-CD complex (e.g., 1:1, 1:2) must be optimized. A phase-solubility diagram is the standard method for this.

    • Competitive Inhibition: Components in the experimental medium (e.g., serum proteins, lipids) can sometimes displace the drug from the CD cavity, leading to precipitation.

Protocol: Preparation of a 3-Amidino-6-nitro-1,2-benzisoxazole-HP-β-CD Inclusion Complex

This protocol uses the solvent evaporation method, which is effective for creating drug-CD complexes.[6]

  • Molar Ratio Determination: Begin with a 1:1 molar ratio of the compound to HP-β-CD. This can be optimized later.

  • Dissolution: Accurately weigh the compound and dissolve it in a minimal amount of a suitable volatile organic solvent (e.g., ethanol, methanol). In a separate, larger flask, dissolve the HP-β-CD in deionized water.

  • Mixing: Slowly add the drug solution to the aqueous HP-β-CD solution while stirring continuously.

  • Complex Formation: Cover the flask and allow the mixture to stir at room temperature for 24-48 hours to ensure the equilibrium of complex formation is reached.[6]

  • Solvent Removal: Remove the organic solvent and some of the water using a rotary evaporator or by lyophilization (freeze-drying) to obtain a solid powder of the inclusion complex.

  • Reconstitution & Analysis: Reconstitute the resulting solid complex in the desired aqueous buffer. Filter the solution through a 0.22 µm syringe filter to remove any non-encapsulated precipitate. Quantify the concentration of the solubilized compound in the filtrate using HPLC or UV-Vis spectroscopy to confirm the degree of solubility enhancement.[6]

Strategy 3: Formulation as an Amorphous Solid Dispersion

Amorphous solid dispersions (ASDs) are a powerful technique for enhancing the solubility of crystalline compounds, which constitute the majority of poorly soluble drugs.[5] In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in its amorphous (non-crystalline) state. The amorphous form has a higher free energy than the stable crystalline form, leading to a significant increase in apparent solubility and dissolution rate.

  • Troubleshooting Common Issues:

    • Polymer Selection: The chosen polymer must be miscible with the drug and able to stabilize its amorphous form, preventing re-crystallization over time.

    • Drug Loading: High drug loading can increase the risk of phase separation and crystallization. The maximum miscible drug load should be determined experimentally.

    • Physical Stability: The amorphous state is metastable. The stability of the ASD should be assessed under relevant storage conditions.

Protocol: Preparation of a Solid Dispersion via Solvent Evaporation

The solvent evaporation method is a common laboratory-scale technique for preparing ASDs.[8]

G cluster_prep Solution Preparation cluster_process Processing cluster_finish Finishing & Analysis A 1. Dissolve Drug & Polymer in a Common Solvent (e.g., Methanol) B 2. Mix Solutions Thoroughly A->B C 3. Evaporate Solvent (Rotary Evaporator) B->C D 4. Dry Under Vacuum to Remove Residual Solvent C->D E 5. Collect & Characterize Solid Dispersion Powder (DSC, XRD) D->E

Caption: Experimental workflow for preparing an amorphous solid dispersion.

  • Component Selection: Choose a hydrophilic polymer (see Table 2). Start with a low drug loading, for example, 10% (w/w) drug to 90% (w/w) polymer.

  • Dissolution: Dissolve both the 3-Amidino-6-nitro-1,2-benzisoxazole and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof). Ensure complete dissolution to achieve a clear solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This process should be gradual to form a uniform film or solid mass.

  • Final Drying: Transfer the solid to a vacuum oven and dry for 24-48 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.

  • Characterization & Testing:

    • The resulting powder should be analyzed by Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.

    • Perform dissolution studies by adding the solid dispersion powder to your aqueous medium and measuring the drug concentration over time to assess the improvement in solubility and dissolution rate.

Table 2: Common Polymers for Amorphous Solid Dispersions
PolymerCommon GradesKey Properties
Polyvinylpyrrolidone (PVP) K30, K90High hydrophilicity, good for forming amorphous dispersions.
Hydroxypropyl Methylcellulose (HPMC) E3, E5Can inhibit drug precipitation and maintain supersaturation.[13]
Copovidone Kollidon® VA64Vinylpyrrolidone-vinyl acetate copolymer, excellent solubilizer for solid dispersions.[13]
Soluplus® -Graft copolymer with amphiphilic properties, acts as a solubilizer and precipitation inhibitor.

Sources

Reducing background noise in 3-Amidino-6-nitro-1,2-benzisoxazole colorimetric assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and eliminate background noise in colorimetric assays utilizing 3-Amidino-6-nitro-1,2-benzisoxazole (ANB) .

ANB is a highly specialized chromogenic substrate. Its 3-amidino group serves as a critical recognition element that mimics the P1 arginine residue, directing the molecule into the S1 pocket of trypsin-like serine proteases[1]. Upon enzymatic processing, the 6-nitrobenzisoxazole core undergoes structural rearrangement to release a highly colored phenoxide product[2]. However, the very chemical features that make ANB an excellent probe—its electron-deficient ring and highly basic amidino group—also make it uniquely susceptible to spontaneous degradation and non-specific interactions.

This guide will walk you through the causality of assay interference and provide field-proven, self-validating methodologies to secure the scientific integrity of your data.

Mechanistic Causes of Background Noise (The "Why")

To effectively troubleshoot, we must first understand the chemical causality behind the noise. Background signal in ANB assays is rarely random; it is driven by three distinct pathways:

Mechanism Substrate 3-Amidino-6-nitro- 1,2-benzisoxazole Product Colored Phenoxide (Absorbance 405 nm) Substrate->Product Specific Cleavage Enzyme Target Enzyme (Serine Protease) Enzyme->Substrate Catalysis Interference Nucleophiles / High pH (Background Source) Interference->Substrate Spontaneous Ring Opening

Mechanistic pathways of ANB cleavage: enzymatic vs. background-inducing routes.

  • Spontaneous Ring-Opening (Kemp Elimination): The electron-withdrawing 6-nitro group sensitizes the 1,2-benzisoxazole ring. At pH > 8.0 or in the presence of strong nucleophiles, spontaneous base-catalyzed cleavage occurs, releasing the chromophore without any enzymatic activity.

  • Electrostatic Aggregation: The 3-amidino group is highly basic (pKa ~11.5). Under physiological assay conditions, it remains positively charged. This drives non-specific electrostatic binding to negatively charged well plates, cell debris, or acidic proteins, causing micro-precipitation and light scattering that mimics true absorbance.

  • Matrix Spectral Overlap: The released product absorbs light in the 400–410 nm range. This overlaps heavily with hemoglobin, bilirubin, and many small-molecule drug candidates found in complex biological matrices, leading to false-positive signals[3].

Troubleshooting FAQs

Q1: My substrate-only blank is turning yellow/orange before I even add the enzyme. How do I stop this? A1: This is a classic symptom of spontaneous hydrolysis.

  • Causality: High pH or the presence of nucleophiles (e.g., DTT, high concentrations of primary amines like Tris) attacks the benzisoxazole ring.

  • Solution: Immediately switch your assay buffer to a non-nucleophilic zwitterionic buffer like HEPES or PIPES. Strictly maintain the pH between 7.2 and 7.4. Furthermore, ensure your ANB stock is prepared in anhydrous DMSO and only diluted into the aqueous buffer immediately prior to reading.

Q2: The background is low in the buffer blank, but spikes as soon as I add my cell lysate or plasma sample. A2: You are experiencing a matrix effect, likely driven by the amidino group's positive charge or off-target proteases.

  • Causality: The amidinium ion electrostatically binds to acidic proteins in the lysate, causing light scattering. Alternatively, off-target proteases in the lysate are non-specifically cleaving the substrate[4].

  • Solution: Add 0.01% to 0.05% Tween-20 to the assay buffer to disrupt non-specific hydrophobic and electrostatic interactions. To rule out off-target cleavage, run a control well containing your matrix and a class-specific inhibitor for your target enzyme; any residual signal is background noise.

Q3: How can I differentiate true enzymatic signal from test compound autofluorescence/absorbance? A3:

  • Causality: Many small molecules and biological components intrinsically absorb light near 405 nm.

  • Solution: Transition from an endpoint assay to a kinetic readout. By measuring the initial velocity ( Vmax​ ) and calculating the change in absorbance over time ( ΔOD/min ), you mathematically subtract the static background absorbance of the test compounds, isolating the dynamic enzymatic rate.

Diagnostic Workflow & Data Presentation

To systematically isolate the source of your background noise, follow this logical workflow:

Workflow Start High Background in ANB Assay Test1 Analyze Substrate Blank (No Enzyme, No Matrix) Start->Test1 HighBlank Signal is High Test1->HighBlank LowBlank Signal is Low Test1->LowBlank Cause1 Spontaneous Hydrolysis or Nucleophilic Attack HighBlank->Cause1 Test2 Analyze Matrix Blank (Matrix + Substrate) LowBlank->Test2 Fix1 Adjust pH to 7.4 Use HEPES buffer Remove DTT Cause1->Fix1 Cause2 Amidino Aggregation or Off-Target Cleavage Test2->Cause2 Fix2 Add 0.05% Tween-20 Use Kinetic Readout Cause2->Fix2

Logical workflow for isolating and resolving background noise sources in ANB assays.

Quantitative Optimization Data

The table below summarizes the causal impact of different buffer conditions on spontaneous ANB background noise and overall assay performance.

Assay ConditionBlank Absorbance ( ΔOD405​ /min)Signal-to-Noise Ratio (S/N)Causality / Observation
Tris Buffer, pH 8.5 0.0452.1Base-catalyzed Kemp elimination severely increases background.
HEPES Buffer, pH 7.4 0.00815.4Neutral pH stabilizes the benzisoxazole ring.
HEPES + 1mM DTT 0.0324.5Nucleophilic attack by DTT prematurely opens the ring.
HEPES + 0.05% Tween-20 0.00522.8Detergent prevents amidino-driven aggregation and light scattering.
Self-Validating Experimental Protocol

To ensure trustworthiness in your results, implement this step-by-step kinetic methodology. This protocol acts as a self-validating system by embedding necessary controls directly into the workflow.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of ANB in anhydrous DMSO. Store in single-use aliquots at -20°C, strictly protected from light to prevent autoxidation.

  • Prepare the Optimized Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% (v/v) Tween-20, pH 7.4. (Do not use Tris, DTT, or β -mercaptoethanol).

Step 2: Plate Setup (96-well clear bottom plate)

  • Add 80 µL of Assay Buffer to all experimental wells.

  • Add 10 µL of sample (enzyme, lysate, or test compound).

  • Self-Validation Controls:

    • Substrate Blank: 90 µL Assay Buffer (No enzyme).

    • Matrix Blank: 80 µL Assay Buffer + 10 µL Lysate + Target-Specific Inhibitor.

Step 3: Reaction Initiation

  • Dilute the ANB stock to 1 mM in Assay Buffer immediately before use. Do not let this aqueous dilution sit at room temperature for more than 5 minutes.

  • Add 10 µL of 1 mM ANB to all wells to initiate the reaction (Final volume: 100 µL; Final ANB concentration: 100 µM).

Step 4: Kinetic Measurement

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Read absorbance at 405 nm every 30 seconds for 30 minutes.

  • Calculate the initial velocity ( Vmax​ ) from the linear portion of the kinetic curve to completely bypass static background interference.

References
  • 6-Nitrobenzo[D]isoxazole | C7H4N2O3 | CID 44462315 Source: PubChem URL:[Link]

  • Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Mass spectrometry-based determination of Kallikrein-related peptidase 7 (KLK7) cleavage preferences and subsite dependency Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Support Center: Optimizing 3-Amidino-6-nitro-1,2-benzisoxazole Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively determine the half-maximal inhibitory concentration (IC50) of novel compounds, using 3-Amidino-6-nitro-1,2-benzisoxazole as a representative example. As this is a unique molecular entity, this document focuses on establishing a robust, first-principles approach to experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What is an IC50 value and why is it a critical parameter?

A: The IC50 (Half-Maximal Inhibitory Concentration) is a quantitative measure that indicates how much of a particular substance is needed to inhibit a specific biological process by 50%.[1][2] For a compound like 3-Amidino-6-nitro-1,2-benzisoxazole, determining the IC50 is a foundational step in drug discovery. It provides a potent measure of the drug's efficacy, allowing for the comparison of its activity against different cell lines or in various assays.[3] A lower IC50 value signifies that the compound is effective at a lower concentration, which is a desirable characteristic for a potential therapeutic agent.[1]

Q2: I have no prior data on 3-Amidino-6-nitro-1,2-benzisoxazole. Where do I start with selecting a concentration range?

A: When approaching a novel compound with no established potency, the initial step is to perform a broad range-finding experiment . The goal is not to get a precise IC50, but to identify a wide window of concentrations that spans from no biological effect to maximum inhibition.

A common strategy is to use a wide range with logarithmic spacing. For instance, you might test concentrations spanning several orders of magnitude, such as from 1 nM to 100 µM.[4] This initial screen will inform the design of a more focused, definitive IC50 experiment.

Q3: Can the choice of assay or cell line affect the IC50 value?

A: Absolutely. The observed IC50 is highly dependent on the experimental context.

  • Assay Type: Different assays measure different biological endpoints. An MTT assay, which measures metabolic activity, might yield a different IC50 than a direct cell counting assay that measures membrane integrity.[5]

  • Cell Line: The genetic and metabolic makeup of a cell line can dramatically influence its sensitivity to a compound. A compound may be highly potent in one cancer cell line but have little effect on another.[6]

  • Biochemical vs. Cell-Based Assays: An IC50 value from a cell-free enzymatic assay is often lower (more potent) than one from a cell-based assay.[3] This is because in a cellular context, the compound must cross the cell membrane and may be subject to efflux pumps or metabolism, which are not factors in a biochemical assay.[7]

Experimental Design & Protocols

A successful IC50 determination relies on meticulous experimental design and execution. The workflow below outlines the critical stages, from compound preparation to data acquisition.

IC50_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare High-Concentration Stock Solution (e.g., 10-50 mM in DMSO) B Perform Serial Dilution for Working Concentrations A->B E Treat Cells with Compound Concentration Gradient B->E C Prepare Cell Culture (Healthy, Exponential Phase) D Seed Cells in 96-Well Plate C->D D->E F Incubate for Defined Period (e.g., 24, 48, 72h) E->F G Perform Viability Assay (e.g., MTT, CellTiter-Glo) F->G H Read Plate & Acquire Raw Data G->H I Normalize Data & Plot Dose-Response Curve H->I J Calculate IC50 using Non-Linear Regression I->J

Caption: General workflow for IC50 determination.

Protocol 1: Preparation of Compound Stock and Serial Dilutions

Accurate dilutions are fundamental to a reliable dose-response curve. Any error in this stage will propagate through the entire experiment.[8]

Materials:

  • 3-Amidino-6-nitro-1,2-benzisoxazole powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or a 96-well dilution plate

  • Calibrated pipettes and sterile tips

  • Appropriate cell culture medium

Steps:

  • Prepare a High-Concentration Stock Solution: Weigh out a precise amount of the compound and dissolve it in anhydrous DMSO to create a high-concentration primary stock (e.g., 10 mM or 50 mM). Ensure the compound is fully dissolved. This stock should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Design the Dilution Series: For a definitive 10-point IC50 curve, a 2-fold or 3-fold serial dilution is common.[9] The goal is to have several data points both above and below the estimated 50% inhibition mark.[9]

  • Perform the Serial Dilution: a. Label a set of sterile tubes or a 96-well plate for your dilution series. b. Prepare an intermediate stock solution by diluting your primary stock in cell culture medium to the highest concentration you will test (e.g., 100 µM). Crucially, ensure the final DMSO concentration in your assay wells remains constant and non-toxic (typically ≤0.5%). c. Add a defined volume of culture medium to all subsequent dilution tubes/wells. d. Transfer a volume from the highest concentration tube to the next, mix thoroughly by pipetting up and down, and repeat this process for each point in the series, using a fresh pipette tip for each transfer.[10]

Serial_Dilution Stock 100 µM (Start) C2 50 µM Stock->C2 Transfer 100µL Mix C3 25 µM C2->C3 Transfer 100µL Mix C4 12.5 µM C3->C4 Transfer 100µL Mix C5 6.25 µM C4->C5 Transfer 100µL Mix C6 ... C5->C6

Caption: Example of a 2-fold serial dilution scheme.

Protocol 2: Cell-Based Viability Assay (MTT Example)

This protocol provides a general framework using the common MTT assay. It must be optimized for your specific cell line.[11]

Steps:

  • Cell Seeding: Harvest healthy, exponentially growing cells. Perform a cell count and seed them into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the old medium and add fresh medium containing the various concentrations of 3-Amidino-6-nitro-1,2-benzisoxazole prepared in Protocol 1. Include the following critical controls on every plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is responsive.

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours). This timing is crucial and can significantly impact the IC50 value.[12]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (like DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates Inconsistent cell seeding; Pipetting errors during dilution or treatment; Edge effects in the 96-well plate.[6]Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly.[6] To mitigate edge effects, avoid using the outer wells or fill them with sterile PBS.[6]
Dose-response curve is flat or shows no inhibition The concentration range is too low; Compound is inactive in this system; Compound has poor solubility and precipitated out of solution.[2]Perform a broader range-finding experiment with much higher concentrations.[4] Visually inspect the wells under a microscope for compound precipitation. Verify compound purity and integrity.
IC50 value is outside the tested range The selected concentration range was too narrow or shifted too high/low.Repeat the assay with a new concentration range centered around the apparent IC50 from the initial experiment. Ensure your curve has points that define both the top and bottom plateaus.[2]
Cell viability exceeds 100% at low concentrations This can be due to minor pipetting errors, natural variation, or a hormetic effect where the compound is slightly proliferative at low doses.[6]If values are only slightly above 100% (e.g., <110%), this is often acceptable. For data analysis, you can normalize the curve by constraining the "top" of the curve to 100%.[13][14]
Poor curve fit (Low R-squared value) Insufficient number of data points; Inappropriate non-linear regression model; High experimental noise.Use at least 7-10 concentrations to define the curve.[9] Use a variable slope (four-parameter) non-linear regression model, which is standard for dose-response analysis.[15][16] Review the entire protocol to identify and minimize sources of variability.

Data Analysis and Interpretation

Q4: How should I analyze my raw data to calculate the IC50?

A: Dose-response data should be analyzed using non-linear regression.[16] Simply using linear interpolation is not accurate.

  • Normalization: First, subtract the average absorbance of the blank wells from all other readings. Then, normalize your data as a percentage of the vehicle control (which is set to 100%).

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Log Transformation: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). This transformation typically converts the dose-response relationship into a sigmoidal (S-shaped) curve.[13]

  • Curve Fitting: Use a statistical software package (e.g., GraphPad Prism, R with the 'drc' package) to fit the data to a four-parameter logistic (4PL) equation.[15][17] This model calculates the curve's top plateau, bottom plateau, Hill slope (steepness), and the IC50.[16] The IC50 is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus.

A good experiment will yield a curve with a high R-squared value (typically >0.95), indicating that the model is a good fit for the data.[13]

References

  • Sebaugh, J. L. (2011). Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data. Statistics in biopharmaceutical research, 3(4), 629-635. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Visikol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. BPS Bioscience. Retrieved from [Link]

  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • RPubs. (2018, April 10). Dose-Response Curve Analysis. RPubs. Retrieved from [Link]

  • GraphPad. (n.d.). How to Perform a Dose-Response Analysis. GraphPad. Retrieved from [Link]

  • Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Statistics in biopharmaceutical research, 3(4), 629-635. Retrieved from [Link]

  • Chou, T. C. (1991). Mechanistic and kinetic studies of inhibition of enzymes. Advances in enzyme regulation, 31, 27-55. Retrieved from [Link]

  • ResearchGate. (2021, February 2). How can I decide chemical concentration for design of IC50 assay?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021, May 26). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. ResearchGate. Retrieved from [Link]

  • StackWave. (2023, June 14). Understanding Serial Dilution - An Essential Practice for Drug Discovery. StackWave. Retrieved from [Link]

  • Da-Ta Biotech. (2024, June 16). Enzyme Kinetics: Factors & Inhibitor Effects. Da-Ta Biotech. Retrieved from [Link]

  • ResearchGate. (2014, November 3). How many different concentration do we need to use for calculating IC50?. ResearchGate. Retrieved from [Link]

  • Veselý, O., et al. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology Letters, 303, 20-26. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, April 28). Michaelis-Menten Enzyme Kinetics. LibreTexts. Retrieved from [Link]

  • INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). INTEGRA Biosciences. Retrieved from [Link]

  • Martínez-García, D., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2195. Retrieved from [Link]

  • Reddit. (2021, February 19). Who else is struggling with getting reproducible IC50 curves for cancer cells?. Reddit. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved from [Link]

  • Microbe Notes. (2023, September 7). Serial Dilution: Formula, Calculator, Method, Uses, Examples. Microbe Notes. Retrieved from [Link]

  • CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Retrieved from [Link]

  • INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). INTEGRA Biosciences. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]

  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, May 26). Problems with IC50 determination - cell viability over 100 %. How can I handle this?. ResearchGate. Retrieved from [Link]

Sources

3-Amidino-6-nitro-1,2-benzisoxazole degradation in room temperature solutions

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've compiled this comprehensive technical support guide to address the challenges you may encounter when working with 3-amidino-6-nitro-1,2-benzisoxazole in room temperature solutions. Given the specific nature of this molecule, this guide synthesizes information from related chemical structures, including 1,2-benzisoxazoles, nitroaromatics, and amidines, to provide you with a robust framework for troubleshooting and ensuring the integrity of your experiments.

Technical Support Center: 3-Amidino-6-nitro-1,2-benzisoxazole

This guide is structured to help you quickly diagnose and resolve common issues related to the stability and handling of 3-amidino-6-nitro-1,2-benzisoxazole in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-amidino-6-nitro-1,2-benzisoxazole at room temperature?

A1: The degradation of this compound is primarily influenced by three factors: pH, light exposure, and the choice of solvent. The 1,2-benzisoxazole ring, while aromatic and relatively stable, can be susceptible to cleavage under certain conditions.[1] The presence of the nitro group makes the molecule susceptible to photodegradation, a common characteristic of nitroaromatic compounds.[2][3][4] Furthermore, the amidine group's protonation state, which is dependent on the solution's pH, can significantly influence the molecule's overall stability.[5]

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to the anticipated low aqueous solubility, common for benzisoxazole derivatives, it is recommended to use an organic solvent like DMSO to prepare a concentrated stock solution.[6][7] For long-term storage, stock solutions should be kept at -20°C or -80°C.[6] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[6] All solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[8][9]

Q3: What are the likely degradation pathways for 3-amidino-6-nitro-1,2-benzisoxazole?

A3: Based on its structure, two primary degradation pathways are plausible:

  • Hydrolytic Cleavage of the Isoxazole Ring: The N-O bond in the isoxazole ring is inherently weak and can be cleaved under certain conditions.[10] While 3-amino-substituted 1,2-benzisoxazoles are reported to be stable in basic solutions, the electron-withdrawing nature of the 6-nitro group and the specific properties of the 3-amidino substituent could alter this stability profile.[11] Ring-opening would likely result in the formation of a 2-hydroxy-4-nitrobenzonitrile derivative.

  • Photoreduction of the Nitro Group: Nitroaromatic compounds are known to undergo photolysis, which can lead to the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group, especially in the presence of UV or ambient light.[2][4][12][13]

Q4: What analytical techniques are best for monitoring the stability of this compound and detecting its degradation products?

A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for this purpose.[14][15][16] This technique allows for the separation and quantification of the parent compound and its potential degradation products.[15] A gradient elution method can be developed to resolve compounds with different polarities. For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) would be the preferred method.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected results in biological assays.

  • Possible Cause 1: Compound Degradation in Assay Buffer.

    • Explanation: The pH of your aqueous assay buffer may be promoting the hydrolysis of the isoxazole ring. The stability of related heterocyclic compounds is often pH-dependent.[6]

    • Troubleshooting Steps:

      • Perform a Stability Study: Incubate the compound in your assay buffer for the duration of your experiment. At various time points, analyze samples by HPLC to quantify the amount of parent compound remaining.

      • Adjust Buffer pH: If degradation is observed, evaluate if the pH of your buffer can be adjusted without compromising your biological assay. The protonation state of the amidine group is pH-dependent, which can affect the molecule's stability.[5]

      • Minimize Incubation Time: If possible, reduce the time the compound is incubated in the aqueous buffer before analysis.

  • Possible Cause 2: Photodegradation during the experiment.

    • Explanation: Exposure to ambient or UV light can cause the degradation of nitroaromatic compounds.[2][9]

    • Troubleshooting Steps:

      • Protect from Light: Conduct all experimental steps, including solution preparation, incubation, and analysis, under low-light conditions. Use amber-colored labware or wrap plates and tubes in aluminum foil.[9]

      • Run a Light-Exposure Control: Compare the results of an experiment conducted under normal laboratory lighting with one conducted in the dark to determine the impact of light.

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis over time.

  • Possible Cause: Chemical Degradation.

    • Explanation: The appearance of new peaks indicates the formation of degradation products. The retention times of these peaks can provide clues about their polarity and, by extension, their identity.

    • Troubleshooting Workflow: The following diagram outlines a systematic approach to identifying the cause of degradation.

Caption: Troubleshooting workflow for identifying the source of degradation.

Issue 3: Compound precipitates out of solution when diluted into aqueous buffer.

  • Possible Cause: Poor Aqueous Solubility.

    • Explanation: Many benzothiazole and benzisoxazole derivatives exhibit low solubility in water.[6][7] When a DMSO stock is diluted into an aqueous buffer, the compound may crash out if its solubility limit is exceeded.

    • Troubleshooting Steps:

      • Decrease Final Concentration: The simplest solution is to work at a lower final concentration of the compound.

      • Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO in the aqueous buffer can help maintain solubility. Be sure to run a vehicle control to confirm the higher DMSO concentration does not affect your experimental results.

      • pH Adjustment: Depending on the pKa of the amidine and any potential acidic protons, adjusting the pH of the buffer might increase solubility. This should be done carefully to avoid causing degradation.[7]

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC method to monitor the stability of 3-amidino-6-nitro-1,2-benzisoxazole.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or a wavelength determined by a UV scan of the compound).[15]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Protocol 2: Sample Preparation for Stability Study

  • Prepare a 10 mM stock solution of 3-amidino-6-nitro-1,2-benzisoxazole in DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer.

  • Divide the solution into two sets of aliquots in amber vials:

    • Set A: Store at room temperature under normal lab lighting.

    • Set B: Store at room temperature, wrapped in aluminum foil to protect from light.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each set.

  • Immediately analyze the samples by HPLC according to Protocol 1.

  • Quantify the peak area of the parent compound to determine the percentage remaining over time.

Data Summary: Expected Stability Profile

The following table summarizes the expected stability of 3-amidino-6-nitro-1,2-benzisoxazole under various conditions, extrapolated from data on related compounds.

ConditionInfluencing FactorExpected StabilityRationale
pH Acidic (pH < 4)Moderate to HighThe amidine group will be protonated, which may stabilize the molecule.[5]
Neutral (pH 6-8)ModeratePotential for slow hydrolysis, dependent on buffer components.
Alkaline (pH > 9)Low to ModerateWhile 3-amino-1,2-benzisoxazoles are stable, the specific structure may be susceptible to base-catalyzed ring opening.[11]
Light Ambient LightModerateNitroaromatic compounds can degrade upon exposure to light.[6][9]
UV LightLowUV irradiation is known to accelerate the degradation of nitroaromatic compounds.[3][12][13]
Solvents DMSO, AcetonitrileHighGenerally stable in anhydrous aprotic organic solvents.
Protic Solvents (e.g., Methanol, Water)Low to ModerateProtic solvents can participate in hydrolytic degradation pathways.[9]

Visualizing Potential Degradation

The following diagram illustrates the likely points of instability on the 3-amidino-6-nitro-1,2-benzisoxazole molecule that can lead to degradation.

Caption: Key sites of potential degradation on the 3-amidino-6-nitro-1,2-benzisoxazole structure. (Note: As I cannot generate images, a placeholder is used. The arrows would point to the N-O bond of the isoxazole ring and the NO₂ group.)

References

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. (n.d.). pubs.acs.org. Retrieved March 28, 2026, from [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Retrieved March 28, 2026, from [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Retrieved March 28, 2026, from [Link]

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical processes for water treatment. Chemical Reviews, 93(2), 671-698. Retrieved March 28, 2026, from [Link]

  • Wang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 759-764. Retrieved March 28, 2026, from [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). Thieme Chemistry. Retrieved March 28, 2026, from [Link]

  • Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (1995). Agency for Toxic Substances and Disease Registry. Retrieved March 28, 2026, from [Link]

  • 6-Nitro-1,3-Benzoxazole. (n.d.). Sinochem Nanjing. Retrieved March 28, 2026, from [Link]

  • Analytical Methods. (n.d.). Japan Environment Agency. Retrieved March 28, 2026, from [Link]

  • Safety Data Sheet. (n.d.). Retrieved March 28, 2026, from [Link]

  • Safety Data Sheet: Benzoic acid, 3,3'-dithiobis[6-nitro-. (2012). Thermo Fisher Scientific. Retrieved March 28, 2026, from https://www.thermofisher.
  • Inoue, N. (2017). Selective Detection of Carcinogenic Aromatic Diamines in Aqueous Solutions Using 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) by HPLC. Analytical Sciences, 33(12), 1375-1380. Retrieved March 28, 2026, from [Link]

  • Reactivity of 1,2-benzisoxazole 2-oxides. (1973). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 28, 2026, from [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (2018). Arkivoc. Retrieved March 28, 2026, from [Link]

  • Reddy, G. S., et al. (2008). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 70(3), 353-357. Retrieved March 28, 2026, from [Link]

  • Wang, L., et al. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. Water Research, 88, 322-328. Retrieved March 28, 2026, from [Link]

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977). Defense Technical Information Center. Retrieved March 28, 2026, from [Link]

  • Jadhav, S. U., et al. (2007). Kinetics and Mechanism of Reactive Red 141 Degradation by a Bacterial Isolate Rhizobium radiobacter MTCC 8161. Journal of Applied Sciences Research, 3(10), 1165-1172. Retrieved March 28, 2026, from [Link]

  • The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. (2019). Environmental Science: Processes & Impacts. Retrieved March 28, 2026, from [Link]

  • Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. (2025). ACS Omega. Retrieved March 28, 2026, from [Link]

  • pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. (2025). Beilstein Journal of Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2764-2777. Retrieved March 28, 2026, from [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022). Molecules, 27(10), 3288. Retrieved March 28, 2026, from [Link]

Sources

Technical Support Center: 3-Amidino-6-nitro-1,2-benzisoxazole Storage & Handling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3-Amidino-6-nitro-1,2-benzisoxazole . This compound is a highly specialized reagent often utilized in enzymatic assays and drug development. Due to the presence of the amidine moiety and the nitro-benzisoxazole ring system, it is highly susceptible to oxidative degradation and moisture-induced hydrolysis.

This guide provides researchers and drug development professionals with field-proven troubleshooting steps, FAQs, and self-validating protocols to ensure compound integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 3-Amidino-6-nitro-1,2-benzisoxazole stock solution losing efficacy over time? A: The primary cause of efficacy loss is oxidative degradation of the amidine group and potential ring-opening of the benzisoxazole under aqueous, oxygen-rich conditions. When exposed to atmospheric oxygen and ambient light, reactive oxygen species (ROS) can facilitate the oxidation of the amidine nitrogen. To troubleshoot, ensure that all stock solutions are prepared in anhydrous, degassed solvents (such as anhydrous DMSO) and stored under an inert atmosphere (Argon or Nitrogen)[1].

Q2: What is the ideal temperature for long-term storage of the lyophilized powder versus the reconstituted solution? A: Lyophilized powder should be stored at -20°C for short-to-medium term (up to 6 months) and -80°C for long-term storage (up to 2 years) in a desiccator. Once reconstituted, the solution must be aliquoted to avoid freeze-thaw cycles and stored at -80°C. Freeze-thaw cycles introduce condensation (moisture), which accelerates both hydrolysis and subsequent oxidation [2].

Q3: How can I visually or analytically verify if oxidation has occurred? A: Visually, significant oxidation may present as a color shift (often darkening or yellowing of the solution). Analytically, a self-validating system requires running a baseline LC-MS (Liquid Chromatography-Mass Spectrometry) or HPLC upon initial receipt. If you suspect degradation, run a comparative HPLC trace. The appearance of secondary peaks at lower retention times typically indicates the presence of oxidized or hydrolyzed byproducts.

Quantitative Storage Guidelines

To ensure maximum stability, adhere to the following quantitative storage parameters:

StateTemperatureAtmosphereLight ExposureMax Shelf Life
Dry Powder (Sealed)-20°CArgon / NitrogenProtected (Amber Vial)12 - 24 Months
Dry Powder (In Use)4°C (Desiccated)Ambient (Minimize)Protected< 1 Month
Stock Solution (DMSO)-80°CArgon overlayProtected3 - 6 Months
Working Dilution (Aq.)4°CAmbientProtected< 12 Hours (Discard after)

Standard Operating Protocol: Inert Aliquoting and Storage

To prevent oxidative degradation, every handling step must minimize oxygen and moisture exposure. Follow this step-by-step methodology:

Step 1: Preparation of the Environment

  • Purge a glove box or a controlled atmospheric chamber with Argon gas.

  • Ensure all spatulas, amber glass vials, and pipette tips are pre-dried in an oven at 60°C and cooled in a desiccator.

Step 2: Solvent Degassing

  • Use high-purity, anhydrous DMSO (≤0.005% water).

  • Degas the DMSO by sparging with Argon for 15 minutes or using the freeze-pump-thaw method (minimum 3 cycles) to remove dissolved oxygen.

Step 3: Reconstitution and Aliquoting

  • Transfer the 3-Amidino-6-nitro-1,2-benzisoxazole vial into the Argon-purged environment.

  • Reconstitute the powder to the desired stock concentration (e.g., 10 mM) using the degassed DMSO.

  • Dispense single-use volumes (e.g., 10 µL - 50 µL) into pre-dried, amber microcentrifuge tubes.

Step 4: Sealing and Storage

  • Blanket the headspace of each microcentrifuge tube with a gentle stream of Argon before capping.

  • Seal the caps with Parafilm to prevent gas exchange.

  • Transfer the aliquots immediately to a -80°C freezer.

Storage & Handling Workflow Diagram

StorageWorkflow Start Receive Compound (3-Amidino-6-nitro-1,2-benzisoxazole) Check Analytical QC (Baseline LC-MS) Start->Check Powder Dry Powder Storage (-20°C, Desiccated) Check->Powder Store as solid Recon Reconstitution (Degassed Anhydrous DMSO) Check->Recon Prepare stock Aliquot Aliquot into Amber Vials (Single-use volumes) Recon->Aliquot Argon Argon Headspace Purge Aliquot->Argon Freeze Long-Term Storage (-80°C) Argon->Freeze

Workflow for the inert processing and storage of 3-Amidino-6-nitro-1,2-benzisoxazole.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Benzisoxazole derivatives." PubChem. Available at: [Link]

Refining purification methods for synthesized 3-Amidino-6-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Refining Purification of 3-Amidino-6-nitro-1,2-benzisoxazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-Amidino-6-nitro-1,2-benzisoxazole .

This molecule presents a "perfect storm" of purification challenges: it combines a highly basic, polar amidine group with a base-sensitive 1,2-benzisoxazole core, further complicated by a reactive, electron-withdrawing 6-nitro group. Standard purification templates often fail here. This guide provides field-proven, mechanistically grounded solutions to ensure high yield and purity.

I. Quantitative Diagnostic Matrix

Before altering your workflow, identify your specific issue using this diagnostic matrix. This table summarizes the quantitative impact of common purification errors and their chemical root causes.

Physicochemical ChallengeChromatographic ConsequenceQuantitative ImpactRecommended Mitigation
Amidine Basicity (pKa ~11) Irreversible adsorption on acidic bare silica gel.>70% yield loss ; severe streaking (Rf spans 0.1–0.8).Abandon normal-phase silica. Use counter-ion exchange or RP-HPLC.
Cationic State at Neutral pH Peak tailing and poor resolution on standard C18 columns.Peak asymmetry factor (As) > 2.5 ; t_R shift >2 min.Use 0.1% TFA as an ion-pairing agent or switch to an Amide-functionalized column.
N-O Bond Lability (Base Sensitivity) Ring-opening/degradation during basic aqueous workup.Purity drops by 15-30% per hour at pH > 8.5.Strictly avoid strong bases. Maintain pH < 7 during all purification steps.
Inorganic Salt Co-precipitation Co-elution of LiCl/NH4Cl from the amidine synthesis step.False mass recovery (+20-40% weight) ; poor downstream reactivity.Implement a tetraphenylborate precipitation step to isolate the organic fraction.

II. Troubleshooting FAQs: The "Why" and "How"

Q1: Why does my synthesized 3-Amidino-6-nitro-1,2-benzisoxazole completely streak on standard silica gel, resulting in less than 30% recovery? Root Cause & Causality: The amidine functional group is a strong organic base. On standard normal-phase silica gel, the acidic surface silanols (Si-OH) deprotonate, forming strong ionic bonds with the positively charged amidinium ion. This causes the compound to irreversibly bind or severely streak. Furthermore, amidine synthesis often utilizes lithium or ammonium salts, which co-precipitate and disrupt normal partitioning[1]. Solution: Do not use bare silica. If you must use flash chromatography, utilize amine-functionalized silica or basic alumina. However, the most effective method for bulk crude is a counter-ion exchange precipitation . By exchanging the chloride counter-ion for a bulky, lipophilic tetraphenylborate ion, the amidine becomes insoluble in water, allowing you to simply filter away inorganic salts and polar impurities[1].

Q2: I am using Reversed-Phase HPLC (C18, Water/MeCN), but the peak is extremely broad and tails severely. How do I achieve baseline resolution? Root Cause & Causality: At a neutral pH, the amidine group is fully protonated. Standard C18 stationary phases contain residual, unreacted silanols that undergo secondary cation-exchange interactions with the amidinium ion, causing peak tailing. Solution: You must mask the charge. Add an ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA) to both mobile phases (Water and Acetonitrile). The TFA anion pairs with the amidinium cation, forming a neutral, lipophilic complex that partitions cleanly into the C18 phase. Alternatively, switch to an Amide-functionalized stationary phase . Amide columns offer reduced chemical reactivity and minimize unwanted secondary interactions with highly basic or reactive analytes, improving reproducibility[2].

Q3: I attempted a base-wash (pH 10) to "free-base" the amidine for organic extraction, but my LC-MS shows a massive loss of product and a new degradation mass. What happened? Root Cause & Causality: You have destroyed the 1,2-benzisoxazole core. The N-O bond in the benzisoxazole ring is relatively weak. While the classic Kemp elimination (base-catalyzed ring opening to a cyanophenol) typically requires a proton at the C3 position, the presence of the strongly electron-withdrawing 6-nitro group makes the entire ring system highly electrophilic and susceptible to nucleophilic attack by hydroxide[3][4]. Solution: Never expose this molecule to strong bases. The amidine must be purified and stored as a salt (e.g., hydrochloride, TFA salt, or tetraphenylborate). Maintain acidic to neutral conditions (pH 2–7) throughout your entire workflow.

III. Standard Operating Procedures (Protocols)

Every protocol below is designed as a self-validating system, utilizing inherent physicochemical properties to force impurities out of the product phase.

Protocol A: Bulk Purification via Counter-Ion Exchange Precipitation

Use this for scaling up (>1g) when chromatography is too expensive or time-consuming.

  • Dissolution: Dissolve the crude 3-Amidino-6-nitro-1,2-benzisoxazole hydrochloride (containing inorganic salts and polar byproducts) in a minimal volume of deionized water. If solubility is poor, add up to 10% Methanol.

  • Precipitation: Slowly add a 0.5 M aqueous solution of Sodium Tetraphenylborate ( NaBPh4​ ) dropwise while stirring vigorously at room temperature.

    • Self-Validation Check: A thick precipitate should form immediately. The bulky BPh4−​ anion pairs with the amidinium cation, drastically reducing its aqueous solubility.

  • Filtration: Stir for 30 minutes to ensure complete ion exchange. Filter the suspension through a sintered glass funnel (medium porosity).

  • Washing: Wash the filter cake with ice-cold deionized water (3 x 20 mL) to remove residual NaCl , LiCl , and unreacted NaBPh4​ .

  • Drying: Dry the resulting 3-Amidino-6-nitro-1,2-benzisoxazole tetraphenylborate salt under high vacuum at 40°C for 12 hours.

Protocol B: High-Purity Isolation via Ion-Paired RP-HPLC

Use this for isolating analytical-grade material (>99% purity) for biological assays.

  • Sample Preparation: Dissolve the crude material in Mobile Phase A (Water + 0.1% TFA). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the HPLC with an End-capped C18 preparative column (e.g., 21.2 x 250 mm, 5 µm) or a specialized Amide-functionalized column.

  • Mobile Phase Setup:

    • Buffer A: HPLC-grade Water with 0.1% v/v TFA.

    • Buffer B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 30 minutes. The TFA ensures the amidine elutes as a sharp, symmetrical peak.

  • Recovery: Pool the fractions containing the product (monitor via UV at ~254 nm). Immediately freeze the pooled fractions on dry ice and lyophilize to obtain the pure 3-Amidino-6-nitro-1,2-benzisoxazole TFA salt.

IV. Purification Workflow Visualization

The following decision tree dictates the optimal purification path based on your synthetic scale and purity requirements.

G start Crude 3-Amidino-6-nitro- 1,2-benzisoxazole q1 Scale & Purity Goal? start->q1 path1 Large Scale (>1g) Bulk Purification q1->path1 path2 Small Scale (<1g) High Purity (>99%) q1->path2 precip Counter-Ion Exchange (NaBPh4 Precipitation) path1->precip hplc Prep RP-HPLC (Amide/C18 + 0.1% TFA) path2->hplc eval1 Purity >95%? precip->eval1 success2 Lyophilize to TFA Salt hplc->success2 success1 Proceed to Downstream Synthesis eval1->success1 Yes fail1 Perform HPLC Polishing eval1->fail1 No fail1->hplc

Figure 1: Decision matrix for the purification of 3-Amidino-6-nitro-1,2-benzisoxazole based on scale.

V. References

  • Synthesis of new covalent triazine frameworks for carbon dioxide photoreduction (Addresses amidine purification challenges, inorganic salt co-precipitation, and tetraphenylborate counter-ion exchange). RWTH Aachen University Publications. Available at:[Link][1]

  • Amide or Amino HPLC Columns: What are the Differences (Details the advantages of Amide-functionalized stationary phases for reactive/basic analytes to prevent stationary phase deactivation). MicroSolv Technology Corporation (MTC-USA). Available at:[Link][2]

  • Kemp elimination reaction of 5-nitro-1,2-benzisoxazole (Mechanistic grounding for the base-sensitivity and N-O bond lability of nitro-substituted 1,2-benzisoxazoles). ResearchGate / Chemical Science. Available at: [Link][3]

  • Benzisoxazole - Structural Properties and Reactivity (Overview of the relatively weak N-O bond and base-catalyzed cleavage). Wikipedia, The Free Encyclopedia. Available at: [Link][4]

Sources

Fixing poor yield in 3-Amidino-6-nitro-1,2-benzisoxazole chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Amidino-6-nitro-1,2-benzisoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic route for improved yields and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Introduction to the Synthetic Challenge

The synthesis of 3-Amidino-6-nitro-1,2-benzisoxazole is a multi-step process that, while based on established organic chemistry reactions, presents several critical points where yields can be compromised. The most common and logical synthetic pathway involves two key transformations:

  • Step 1: Cyclization to form the 6-nitro-1,2-benzisoxazole-3-carbonitrile core.

  • Step 2: Amidine Formation from the nitrile functionality.

Poor yields can often be traced back to suboptimal conditions in either of these steps. This guide will dissect each stage, providing a clear rationale for experimental choices and a systematic approach to troubleshooting.

Visualizing the Synthetic Pathway

To provide a clear overview, the likely synthetic route is illustrated below. This pathway serves as the framework for our discussion on troubleshooting and optimization.

Synthetic_Pathway cluster_0 Step 1: Benzisoxazole Ring Formation cluster_1 Step 2: Amidine Synthesis (Pinner Reaction) 2_hydroxy_5_nitrobenzonitrile 2-Hydroxy-5-nitrobenzonitrile 6_nitro_1_2_benzisoxazole_3_carbonitrile 6-Nitro-1,2-benzisoxazole-3-carbonitrile 2_hydroxy_5_nitrobenzonitrile->6_nitro_1_2_benzisoxazole_3_carbonitrile Base-catalyzed cyclization hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->6_nitro_1_2_benzisoxazole_3_carbonitrile pinner_salt Pinner Salt Intermediate (Imidate Hydrochloride) 6_nitro_1_2_benzisoxazole_3_carbonitrile->pinner_salt 1. Anhydrous HCl, Alcohol (e.g., EtOH) 3_amidino_6_nitro_1_2_benzisoxazole 3-Amidino-6-nitro-1,2-benzisoxazole (as Hydrochloride Salt) pinner_salt->3_amidino_6_nitro_1_2_benzisoxazole 2. Ammonia/Ammonium Salt

Caption: Proposed synthetic pathway for 3-Amidino-6-nitro-1,2-benzisoxazole.

Part 1: Troubleshooting the Cyclization to 6-Nitro-1,2-benzisoxazole-3-carbonitrile

The formation of the benzisoxazole ring is a critical step that dictates the overall efficiency of the synthesis. The most probable starting material for this reaction is 2-hydroxy-5-nitrobenzonitrile, which undergoes cyclization upon reaction with hydroxylamine.

Frequently Asked Questions (FAQs) - Step 1

Q1: My cyclization reaction is not proceeding to completion, resulting in a low yield of the desired 3-cyano-6-nitro-1,2-benzisoxazole. What are the likely causes?

A1: Incomplete cyclization is a common issue and can often be attributed to the following factors:

  • Inadequate Base Catalysis: The cyclization of the intermediate oxime formed from 2-hydroxy-5-nitrobenzonitrile and hydroxylamine is typically base-mediated.[1] The phenoxide ion is a much more potent nucleophile for the intramolecular attack. Insufficient or an inappropriate choice of base can lead to a stalled reaction.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy for the cyclization. However, excessive heat can lead to decomposition of the starting materials or the product.

  • Purity of Starting Materials: Ensure that your 2-hydroxy-5-nitrobenzonitrile is of high purity. Impurities can interfere with the reaction. Also, use a reliable source of hydroxylamine or its hydrochloride salt.

Q2: I am observing the formation of significant byproducts during the cyclization. What are these and how can I minimize them?

A2: Side reactions can significantly reduce your yield. Common byproducts may include:

  • Uncyclized Oxime Intermediate: If the reaction conditions are too mild (insufficient base or temperature), the intermediate oxime may be isolated as the major product.

  • Decomposition Products: The presence of a strong electron-withdrawing nitro group can make the aromatic ring susceptible to other nucleophilic attacks or decomposition pathways under harsh basic conditions.[2]

  • Products from Hydroxylamine Decomposition: Hydroxylamine can be unstable, especially in the presence of certain metal ions or at elevated temperatures and extreme pH.[3]

To minimize byproducts, carefully control the reaction temperature and the stoichiometry of the base. A moderately strong base is often sufficient to deprotonate the phenolic hydroxyl group without causing significant degradation.

Troubleshooting Guide: Low Yield in Benzisoxazole Formation
Symptom Potential Cause Recommended Action & Rationale
Low conversion of starting material Ineffective base catalysis.Switch to a stronger, non-nucleophilic base like potassium carbonate or sodium methoxide.[4] The base is crucial for deprotonating the phenolic hydroxyl, initiating the intramolecular cyclization.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. A typical temperature range for such cyclizations is 50-80°C.
Formation of multiple unidentified spots on TLC Decomposition of starting material or product.The nitro group activates the ring, making it sensitive to harsh conditions.[2] Use a milder base or lower the reaction temperature. Consider performing the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
Isolation of the intermediate oxime Incomplete cyclization.After the initial reaction with hydroxylamine, ensure sufficient time and appropriate conditions (base and temperature) for the subsequent ring-closing step. You might consider a two-step, one-pot procedure where the oxime is formed first, followed by the addition of the base to drive the cyclization.
Experimental Protocol: Base-Catalyzed Cyclization
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 - 1.5 eq) followed by a base such as sodium acetate, potassium carbonate, or triethylamine (2.0 - 3.0 eq).[5][6]

  • Reaction Conditions: Heat the reaction mixture to 50-80°C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Part 2: Troubleshooting the Conversion of the Nitrile to the Amidine

The conversion of the 3-cyano group to an amidine is most commonly achieved via the Pinner reaction.[7][8][9] This two-step process involves the formation of a Pinner salt (an imidate hydrochloride) followed by aminolysis.

Frequently Asked Questions (FAQs) - Step 2

Q1: What is the Pinner reaction and why is it preferred for this transformation?

A1: The Pinner reaction is an acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (Pinner salt). This salt is then reacted with ammonia or an ammonium salt to yield the corresponding amidine hydrochloride.[7] It is a well-established and reliable method for preparing amidines from nitriles.

Q2: My Pinner reaction is giving a very low yield of the desired amidine. What could be going wrong?

A2: The Pinner reaction is highly sensitive to reaction conditions. Low yields are often due to:

  • Presence of Water: The reaction must be conducted under strictly anhydrous conditions. Any moisture will lead to the hydrolysis of the Pinner salt intermediate to form an ester or an amide byproduct.[7]

  • Suboptimal Temperature: The Pinner salt intermediate is thermally unstable. The reaction is typically carried out at low temperatures (0°C or below) to prevent its decomposition into an amide and an alkyl chloride.[7]

  • Incomplete Reaction: Insufficient acid catalyst (anhydrous HCl gas) can result in incomplete conversion of the nitrile.

Q3: I am getting a significant amount of amide byproduct instead of the amidine. How can I prevent this?

A3: Amide formation is a common side reaction in the Pinner synthesis. It is favored by:

  • Elevated Temperatures: As mentioned, higher temperatures promote the decomposition of the Pinner salt to the more thermodynamically stable amide.

  • Presence of Water: Hydrolysis of the imidate intermediate can lead to amide formation.

To minimize amide formation, maintain a low reaction temperature throughout the process and ensure all reagents and solvents are anhydrous.

Troubleshooting Guide: Low Yield in Amidine Formation
Symptom Potential Cause Recommended Action & Rationale
Low yield of amidine hydrochloride Presence of moisture.Use anhydrous solvents (e.g., dry ethanol, dioxane) and reagents. Dry the HCl gas before bubbling it through the reaction mixture.[7] Water will hydrolyze the intermediates.
Reaction temperature too high.Conduct the reaction at 0°C or below to ensure the stability of the Pinner salt intermediate.[7]
Formation of amide byproduct Thermal decomposition of the Pinner salt.Maintain low temperatures throughout the reaction. Monitor the reaction progress to avoid unnecessarily long reaction times which can favor byproduct formation.
Hydrolysis of the imidate.Ensure strictly anhydrous conditions.
Incomplete conversion of the nitrile Insufficient HCl catalyst.Use a slight excess of anhydrous HCl gas (typically 1.1-1.2 molar equivalents relative to the nitrile) to ensure complete formation of the Pinner salt.
Electron-deficient nitrile.The electron-withdrawing nitro group can decrease the nucleophilicity of the nitrile nitrogen, making protonation more difficult. Ensure sufficient saturation with HCl gas. For particularly unreactive nitriles, a base-catalyzed approach might be considered as an alternative.[7]
Experimental Protocol: Pinner Reaction for Amidine Synthesis
  • Pinner Salt Formation:

    • Suspend or dissolve 6-nitro-1,2-benzisoxazole-3-carbonitrile (1.0 eq) in anhydrous ethanol or methanol at 0°C under an inert atmosphere.

    • Bubble dry hydrogen chloride gas through the solution until saturation, while maintaining the temperature at 0°C.

    • Seal the reaction vessel and stir at 0°C to room temperature for 12-24 hours. The Pinner salt may precipitate from the solution.

  • Amidine Formation:

    • To the suspension of the Pinner salt, add a solution of ammonia in alcohol or an excess of ammonium chloride.

    • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation:

    • The resulting amidine hydrochloride salt, being a salt, is often insoluble in many organic solvents and may precipitate.

    • The crude product can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove impurities.

    • If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[10]

Alternative Methods for Amidine Synthesis

For electron-deficient nitriles, where the Pinner reaction might be sluggish, alternative methods can be considered:

  • Magnesium Ethoxide Promoted Amination: This method has been shown to be a mild and effective alternative for the direct addition of amines to aryl nitriles.[11]

  • Use of Trihaloethyl Imidates: These can be prepared from the nitrile and a trihaloethanol and are excellent reagents for the synthesis of amidines under mild conditions.[12]

Part 3: Characterization and Stability of 3-Amidino-6-nitro-1,2-benzisoxazole

The final product is typically isolated as a hydrochloride salt. Proper characterization is essential to confirm the structure and purity.

Characterization Data
  • ¹H NMR: Expect signals for the aromatic protons on the benzisoxazole ring, as well as broad signals for the -NH₂ and =NH protons of the amidinium group. In DMSO-d₆, these N-H protons typically appear at high chemical shifts (δ > 9 ppm).[13]

  • ¹³C NMR: The carbon of the amidinium group (C=N) is expected to appear in the range of 160-170 ppm.[13]

Stability and Storage

Amidinium salts are generally more stable than the free base form.[14] It is recommended to store the final product as the hydrochloride salt under anhydrous conditions to prevent hydrolysis.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor yields in the synthesis of 3-Amidino-6-nitro-1,2-benzisoxazole.

Troubleshooting_Workflow start Low Yield of Final Product check_step1 Analyze Step 1 (Cyclization) Product start->check_step1 step1_ok Yield and Purity of Nitrile is Good check_step1->step1_ok Yes step1_bad Low Yield/Purity of Nitrile check_step1->step1_bad No check_step2 Analyze Step 2 (Amidine Formation) Product step2_ok Final Product Isolated check_step2->step2_ok Yield is acceptable step2_bad Low Yield/Purity of Amidine check_step2->step2_bad Yield is poor step1_ok->check_step2 troubleshoot_step1 Troubleshoot Cyclization: - Check Base - Adjust Temperature - Purify Starting Materials step1_bad->troubleshoot_step1 troubleshoot_step2 Troubleshoot Pinner Reaction: - Ensure Anhydrous Conditions - Maintain Low Temperature - Check HCl Saturation - Consider Alternative Reagents step2_bad->troubleshoot_step2

Caption: A logical workflow for troubleshooting low yields.

References

  • Experimental and computational studies of anti-Bredt amidinium salts. PubMed, [Link]

  • Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. PubMed, [Link]

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, [Link]

  • Base-Mediated Cyclization Reaction of 2-(5-Hydroxy-1-pentynyl)benzonitriles to 4-Amino-2,3-dihydronaphtho[2,3-b]furanes and Synthesis of Furanonaphthoquinones. PubMed, [Link]

  • Method for the preparation of 2 hydroxybenzonitrile.
  • Method for the preparation of 2 hydroxybenzonitrile.
  • New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. MDPI, [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed, [Link]

  • Amidines from cyclic amines and nitriles in the presence of zinc(ii). RSC Publishing, [Link]

  • SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Scholars' Bank, [Link]

  • Pinner Reaction. SynArchive, [Link]

  • Pinner Reaction. Organic Chemistry Portal, [Link]

  • An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, [Link]

  • Synthesis of 2,1‐Benzisoxazoles by Nucleophilic Substitution of Hydrogen in Nitroarenes Activated by the Azole Ring. Semantic Scholar, [Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal, [Link]

  • Kinetics of base‐catalyzed cyclization of 2,6‐dinitrophenylsulfanyl ethanenitrile and 2,4,6‐trinitrophenylsulfanyl ethanenitrile. ResearchGate, [Link]

  • Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText, [Link]

  • Reaction mechanisms of the reaction between nitriles and hydroxylamine. ResearchGate, [Link]

  • Converting Nitriles to Amides. Chemistry Steps, [Link]

  • Synthesis of Cyclic Amidines from Quinolines by a Borane-Catalyzed Dearomatization Strategy. ACS Publications, [Link]

  • Reactions between aromatic nitro-compounds and hydroxylamines in alkaline solution. Part II. Product studies. Journal of the Chemical Society B: Physical Organic, [Link]

  • Reaction pathways of hydroxylamine decomposition in the presence of acid/base. ScienceDirect, [Link]

Sources

Technical Support Center: Troubleshooting 3-Amidino-6-nitro-1,2-benzisoxazole Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Validation & Troubleshooting Center. As a Senior Application Scientist, I frequently see promising high-throughput screening hits fail during orthogonal validation. When working with 3-Amidino-6-nitro-1,2-benzisoxazole , researchers are utilizing a highly specific but chemically reactive probe.

To resolve false positives, we must first understand the causality of the molecule's behavior. The 3-amidino group is a classic basic pharmacophore designed to penetrate the S1 specificity pocket of trypsin-like serine proteases (e.g., Factor Xa, Thrombin), forming a bidentate salt bridge with the conserved Asp189 residue. However, the 6-nitro-1,2-benzisoxazole core introduces three distinct liabilities in aqueous assays: N-O bond lability, hydrophobicity-driven aggregation, and optical quenching.

This guide provides the mechanistic insights and self-validating protocols required to isolate true binding events from assay artifacts.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My baseline absorbance/fluorescence is drifting upward before I even add the target enzyme. What is degrading my probe? Cause (Reductive Ring-Opening): You are likely observing the destruction of your probe by your assay buffer. While unsubstituted 1,2-benzisoxazoles undergo base-catalyzed Kemp elimination, substituted derivatives are highly susceptible to nucleophilic attack or reductive cleavage by common assay additives like Dithiothreitol (DTT) or TCEP. This cleavage opens the isoxazole ring, generating a highly colored benzamidine or nitro-phenolate derivative that destroys the S1 binding pharmacophore and causes massive optical interference . Resolution: Remove thiols and strong nucleophiles from your buffer. If a reducing agent is strictly required for enzyme stability, titrate the minimum effective concentration or switch to a non-nucleophilic alternative.

Q2: The compound shows an IC 50​ of 50 nM in my biochemical assay, but orthogonal Surface Plasmon Resonance (SPR) shows no binding. Is the assay broken? Cause (Colloidal Aggregation): Your compound is acting as a promiscuous inhibitor. Planar, hydrophobic molecules with extended aromatic systems (like the nitro-benzisoxazole scaffold) readily form sub-micron colloidal particles in aqueous buffers. These colloids non-specifically adsorb and sequester the target enzyme, mimicking competitive inhibition . Resolution: Perform a detergent-sensitive counter-screen (see Protocol 1 below).

Q3: We are using an AMC-labeled FRET substrate. Adding the compound instantly drops the fluorescence signal. Is it a fast-binding inhibitor? Cause (Inner-Filter Effect): This is an optical illusion, not enzymatic inhibition. The 6-nitro group is a potent chromophore with broad UV-Vis absorbance that overlaps with the excitation or emission spectra of common fluorophores (like AMC or coumarin). The probe absorbs the photons before they reach the detector, artificially quenching the signal via the Inner-Filter Effect (IFE) . Resolution: Perform an IFE correction workflow (see Protocol 2 below) or switch to a label-free orthogonal assay like Isothermal Titration Calorimetry (ITC).

Mechanistic & Workflow Visualizations

G cluster_FP False Positive Pathways Probe 3-Amidino-6-nitro- 1,2-benzisoxazole RingOp Nucleophilic Ring Opening Probe->RingOp DTT / Thiols Agg Colloidal Aggregation Probe->Agg High Conc. IFE Inner-Filter Effect Probe->IFE Optical Assay True True S1 Pocket Binding Probe->True Target Enzyme

Mechanistic divergence of the probe in aqueous binding assays.

Workflow Start Initial Hit Check1 Check Baseline Drift Start->Check1 Path1 Remove DTT Check1->Path1 Drift (+) Check2 Add 0.01% Triton X-100 Check1->Check2 Stable Path2 Flag as Aggregator Check2->Path2 IC50 Shifts Check3 Orthogonal Assay (SPR) Check2->Check3 IC50 Stable Path3 True Binding Validated Check3->Path3 Confirmed

Step-by-step troubleshooting workflow to resolve false positives.

Diagnostic Data Matrix

To standardize your troubleshooting, compare your assay readouts against these quantitative thresholds.

False Positive ModalityDiagnostic SignatureQuantitative ThresholdResolution Strategy
Reductive Ring-Opening Baseline absorbance drift prior to enzyme addition Δ A 380​>0.05 AU/minRemove DTT/TCEP; use non-nucleophilic buffers
Colloidal Aggregation Hill slope ( nH​ ) > 1.5; IC 50​ shift with detergentIC 50​ shift > 10-foldAdd 0.01% Triton X-100 or Tween-20
Inner-Filter Effect Instantaneous signal drop upon compound additionAbsorbance at λex​ or λem​>0.1 AUApply mathematical IFE correction or use orthogonal assay

Standard Operating Procedures (SOPs) for Assay Validation

Protocol 1: Detergent-Sensitive Aggregation Counter-Screen

Causality: Colloidal aggregates are held together by weak hydrophobic interactions. Non-ionic detergents disrupt these colloids, releasing the sequestered enzyme and abolishing the false-positive inhibition. Self-Validation: By running a known, well-behaved competitive inhibitor (e.g., Benzamidine) alongside your probe, you validate that the detergent does not inherently destroy the enzyme's active site.

  • Prepare Master Mixes: Prepare two identical sets of your standard assay buffer. To Buffer A, add nothing. To Buffer B, add 0.01% (v/v) Triton X-100.

  • Serial Dilution: Prepare a 10-point dose-response curve of 3-Amidino-6-nitro-1,2-benzisoxazole in both buffers. Do the same for your control inhibitor (Benzamidine).

  • Incubation: Incubate the compounds with the target serine protease for 15 minutes at room temperature.

  • Initiation & Read: Add the substrate and measure the initial velocity ( V0​ ).

  • Data Interpretation:

    • If the IC 50​ of the probe shifts by >10-fold in Buffer B while the Benzamidine IC 50​ remains constant, the probe is a colloidal aggregator. Discard the hit.

    • If both IC 50​ values remain stable, the binding is target-specific.

Protocol 2: Inner-Filter Effect (IFE) Correction Workflow

Causality: The probe absorbs the excitation photons before they reach the fluorophore, or absorbs the emitted photons before they reach the detector. Self-Validation: Measure the fluorescence of the free cleaved fluorophore in the presence of the probe without any enzyme. If the signal drops, the inhibition is purely optical.

  • Generate Free Fluorophore: Cleave your substrate to completion using an excess of enzyme, or purchase the free reporter dye (e.g., 7-Amino-4-methylcoumarin).

  • Compound Titration: Add the free fluorophore to a microplate at the exact concentration expected at the end of your standard assay. Titrate 3-Amidino-6-nitro-1,2-benzisoxazole into the wells. Do not add enzyme.

  • Fluorescence Read: Measure the fluorescence.

  • Absorbance Read: In a separate UV-Vis spectrophotometer, measure the absorbance of the probe at the excitation ( λex​ ) and emission ( λem​ ) wavelengths of your fluorophore.

  • Data Interpretation: If the fluorescence of the free dye drops proportionally to the probe's concentration, you have confirmed an Inner-Filter Effect. You must calculate the true binding using the standard IFE correction equation:

    Fcorr​=Fobs​×10(Aex​+Aem​)/2

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Advances (National Institutes of Health / PMC) URL: [Link]

  • Title: A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Principles of Fluorescence Spectroscopy (Chapter 2: Inner-Filter Effects) Source: Springer URL: [Link]

Validation & Comparative

A Comparative Guide to 3-Amidino-6-nitro-1,2-benzisoxazole and Standard Benzisoxazole Derivatives for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the 1,2-benzisoxazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer effects.[2][3] This guide provides an in-depth, objective comparison of a specifically functionalized derivative, 3-amidino-6-nitro-1,2-benzisoxazole, with standard benzisoxazole derivatives. We will delve into the synthetic rationale, comparative biological activities supported by available data, and the mechanistic implications of the key functional groups, offering valuable insights for researchers and drug development professionals.

The Benzisoxazole Core: A Foundation for Diverse Bioactivity

The 1,2-benzisoxazole ring system, a bicyclic heteroaromatic compound, serves as a rigid scaffold that can be readily functionalized at various positions to modulate its physicochemical properties and biological targets. Its derivatives have been successfully developed into marketed drugs such as the antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide, underscoring the therapeutic relevance of this heterocyclic system.[2]

Standard benzisoxazole derivatives, for the purpose of this guide, are defined as those with simple or no substitutions on the benzene ring. These include the parent 1,2-benzisoxazole, and derivatives with common electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., chloro). These compounds provide a baseline for understanding the impact of more complex functionalization.

3-Amidino-6-nitro-1,2-benzisoxazole: A Strategic Functionalization for Enhanced Potency

The subject of our focus, 3-amidino-6-nitro-1,2-benzisoxazole, is a derivative designed for potentially enhanced and specific biological activity. The strategic placement of the amidino group at the 3-position and a nitro group at the 6-position is a deliberate choice rooted in established structure-activity relationships.

  • The Nitro Group at the 6-Position : The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the benzisoxazole ring system. In various heterocyclic compounds, the presence of a nitro group has been associated with potent antimicrobial and anticancer activities.[4][5][6] It can participate in bioreductive activation in hypoxic tumor cells, leading to cytotoxic species. Furthermore, studies on benzisoxazole derivatives have shown that electron-withdrawing groups, such as a nitro group, can confer significant anti-inflammatory activity.[2]

  • The Amidino Group at the 3-Position : The amidino moiety is a strong basic group and a well-known pharmacophore that can participate in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.[7][8] Its introduction into heterocyclic scaffolds has been shown to enhance a range of biological activities, including anticancer, and antiparasitic effects. In the context of benzazoles, the type and position of the amidino group can significantly impact the antiproliferative activity.[8]

Comparative Analysis of Biological Activities

DerivativeKey Biological Activities ReportedRepresentative IC50/MIC ValuesCitation(s)
Unsubstituted 1,2-benzisoxazole Moderate antimicrobial activity.Varies depending on bacterial strain.[9]
6-Chloro-1,2-benzisoxazole Enhanced antimicrobial activity compared to unsubstituted.MIC values of 50 mg/ml against P. aeruginosa.[10]
6-Methyl-1,2-benzisoxazole Antioxidant properties.-[2]
6-Nitro-1,2-benzisoxazole Derivatives Anti-inflammatory, antimicrobial, and anticancer activities.IC50 values of 17.41 µM to 32.17 µM against A549 lung cancer cells for some derivatives.[2][4]
3-Amino/Amidino Benzisoxazole Derivatives Potent inhibitors of LTB4 binding (IC50 = 7nM for a 3-amino derivative). Antiproliferative activity (sub-micromolar for some 6-amidino-2-arylbenzoxazoles).IC50 values of 0.3–1.9 µM for a coumarin-benzimidazole hybrid with a 2-imidazolinyl amidine group.[8][11][12]
3-Amidino-6-nitro-1,2-benzisoxazole (Predicted) Potentially potent and selective anticancer and/or antimicrobial activity due to the synergistic effects of the nitro and amidino groups.Not available.-

Note: The IC50 and MIC values are taken from different studies and should be interpreted with caution due to variations in experimental protocols.

Mechanistic Insights: A Tale of Two Functional Groups

The anticipated biological activity of 3-amidino-6-nitro-1,2-benzisoxazole is likely a result of the interplay between its two key functional groups.

G cluster_0 3-Amidino-6-nitro-1,2-benzisoxazole cluster_1 Functional Groups cluster_2 Biological Targets & Mechanisms Molecule 3-Amidino-6-nitro-1,2-benzisoxazole Amidino 3-Amidino Group Nitro 6-Nitro Group Target_Enzymes Target Enzymes (e.g., Kinases, Topoisomerases) Amidino->Target_Enzymes H-bonding & Electrostatic Interactions DNA DNA Intercalation/ Minor Groove Binding Amidino->DNA Reductive_Activation Reductive Activation (Hypoxic Cells) Nitro->Reductive_Activation Bioreduction Apoptosis_Enzyme Apoptosis Target_Enzymes->Apoptosis_Enzyme Cell_Cycle_Arrest Cell Cycle Arrest Target_Enzymes->Cell_Cycle_Arrest Apoptosis_DNA Apoptosis DNA->Apoptosis_DNA ROS Reactive Oxygen Species (ROS) Generation Reductive_Activation->ROS Antimicrobial_Effect Antimicrobial Effect Reductive_Activation->Antimicrobial_Effect Leads to Cellular_Damage Cellular Damage ROS->Cellular_Damage Anticancer_Effect Anticancer Effect Apoptosis_Enzyme->Anticancer_Effect Contributes to Cell_Cycle_Arrest->Anticancer_Effect Contributes to Apoptosis_DNA->Anticancer_Effect Contributes to Cellular_Damage->Anticancer_Effect Contributes to

Caption: Putative mechanisms of action for 3-amidino-6-nitro-1,2-benzisoxazole.

Experimental Protocols: Synthesis of Benzisoxazole Derivatives

The synthesis of 3-amidino-6-nitro-1,2-benzisoxazole and its standard counterparts involves well-established organic chemistry reactions. The following are representative protocols.

General Synthetic Workflow

Caption: General synthetic workflow for benzisoxazole derivatives.

Protocol 1: Synthesis of 6-Nitro-1,2-benzisoxazole

This protocol describes a common method for synthesizing the 6-nitro derivative, a key precursor.

  • Nitration of a suitable benzisoxazole precursor: A substituted 1,2-benzisoxazole is dissolved in concentrated sulfuric acid and cooled in an ice bath.

  • A nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the temperature below 10°C.

  • The reaction mixture is stirred for several hours at room temperature.

  • The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol.[13][14]

Protocol 2: Synthesis of 3-Amino-1,2-benzisoxazole Derivatives

3-aminobenzisoxazoles are key intermediates for the synthesis of 3-amidino derivatives.

  • Nucleophilic Aromatic Substitution: A 2-fluorobenzonitrile derivative is reacted with a protected hydroxylamine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.[1]

  • The reaction mixture is heated to promote the substitution of the fluorine atom.

  • Cyclization: The resulting intermediate is then treated with a base to induce cyclization to the 3-aminobenzisoxazole.[1][11]

  • Deprotection of the amino group yields the desired 3-amino-1,2-benzisoxazole.

Protocol 3: Synthesis of 3-Amidino-1,2-benzisoxazole from 3-Amino-1,2-benzisoxazole
  • Pinner Reaction: The synthesis of amidines can be achieved from the corresponding nitriles via the Pinner reaction. A 3-cyano-1,2-benzisoxazole derivative is treated with an alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas to form the imidate hydrochloride.

  • Ammonolysis: The isolated imidate is then reacted with ammonia or an amine to yield the corresponding amidine.[7][8]

Conclusion and Future Directions

The strategic combination of an amidino group at the 3-position and a nitro group at the 6-position of the 1,2-benzisoxazole scaffold presents a compelling strategy for the development of novel therapeutic agents with potentially enhanced potency and selectivity. While direct comparative data is limited, the known structure-activity relationships of these functional groups suggest that 3-amidino-6-nitro-1,2-benzisoxazole is a promising candidate for anticancer and antimicrobial drug discovery.

Future research should focus on the direct synthesis and biological evaluation of this target compound against a panel of standard benzisoxazole derivatives. Such studies would provide the much-needed quantitative data to validate the design rationale and guide further optimization of this promising scaffold. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these future research endeavors.

References

  • Baer, J. W., et al. (2026).
  • Smith, J. A., et al. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry.
  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis.
  • Knight, D. W., et al. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed.
  • Wang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities. Molecules.
  • Ptiček, L., et al. (2021). Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. Organic & Biomolecular Chemistry.
  • Racané, L., et al. (2021). Biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles.
  • ChemicalBook. (n.d.). 6-NITRO-BENZOOXAZOLE-2-THIOL synthesis.
  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References.
  • Boulton, A. J., & Brown, R. C. (1970). Mechanism of the conversion of 2-nitrobenzyl systems into 2,1-benzisoxazoles. Journal of the Chemical Society C: Organic.
  • Katritzky, A. R., et al. (2010). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc.
  • Deshmukh, M. B., et al. (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Research Journal of Chemical Sciences.
  • Yilmaz, I., et al. (2026). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research.
  • Liu, B., et al. (2013). Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides. The Journal of Organic Chemistry.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Nitro-2-(p-tolyl)benzo[d]oxazole.
  • Orlov, V. Y., et al. (2002). Mechanism of formation of 2,1-benzisoxazoles in reactions of nitroarenes with arylacetonitriles.
  • CymitQuimica. (n.d.). CAS 89793-83-9: 6-Nitro-1,2-benzisoxazol-3-amine.
  • Patel, D. R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences and Research.
  • Rangappa, K. S., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis.
  • Shivaprasad, C. M., et al. (2013). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents.
  • Kumar, A., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.
  • Pifferi, G., et al. (1982). Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. Il Farmaco; edizione scientifica.
  • Ricci, A., et al. (2018). 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound. OncoTargets and Therapy.
  • Onkol, T., et al. (1998). Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives. European Journal of Medicinal Chemistry.
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  • Zhang, H., et al. (2018). 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound. OncoTargets and Therapy.
  • Shivaprasad, C. M., et al. (2013). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. European Journal of Chemistry.
  • El-Sayed, N. F., et al. (2021). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances.
  • Ganesan, A., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Mąkosza, M., et al. (2014). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry.
  • Deshmukh, M. B., et al. (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Research Journal of Chemical Sciences.
  • Racané, L., et al. (2023). Biological evaluation of novel amidino substituted coumarin-benzazole hybrids as promising therapeutic agents. Dyes and Pigments.
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A Researcher's Guide to Validating Novel Serine Protease Inhibitors: The Case of 3-Amidino-6-nitro-1,2-benzisoxazole in Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously validate the in vivo efficacy and mechanism of action of a novel therapeutic candidate. We will use the hypothetical compound 3-Amidino-6-nitro-1,2-benzisoxazole (hereafter "Cpd-ANB") , a potent inhibitor of the trypsin-like serine protease, "Protease-X," as our central example. The cornerstone of this validation strategy is the use of a knockout (KO) mouse model, which offers the highest level of confidence in confirming on-target drug effects.

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, known to be a versatile backbone for a range of biologically active agents.[1] The addition of an amidino group, a known pharmacophore, often confers specificity for enzymes that recognize positively charged substrates, such as trypsin-like serine proteases.[2] These proteases are implicated in a multitude of pathologies, from neurodegenerative disorders to viral entry and cancer metastasis, making them attractive therapeutic targets.[3][4][5]

Our hypothetical target, Protease-X, is a transmembrane serine protease implicated in a neuroinflammatory cascade leading to cognitive decline. Cpd-ANB was designed as a selective inhibitor of Protease-X. The critical scientific question is: Does Cpd-ANB prevent cognitive decline in a disease model, and is this effect mediated specifically through the inhibition of Protease-X? Answering this requires a comparison not only against alternative inhibitors but against a biological null-target system: the Protease-X KO mouse.

Comparative Analysis: Cpd-ANB vs. Existing Alternatives

Before embarking on a complex in vivo study, it is crucial to benchmark the candidate compound against established alternatives. This provides context for its potency and selectivity.

CompoundTarget ClassMechanism of ActionKey Differentiator / Rationale for Comparison
Cpd-ANB (Test Article) Trypsin-Like Serine ProteasesHypothesis: Potent, selective, mechanism-based inhibitor of Protease-X.Designed for high selectivity to minimize off-target effects observed with broader inhibitors.
Nafamostat Mesilate Broad-Spectrum Serine Protease InhibitorReversible, competitive inhibitor of multiple proteases including trypsin, plasmin, and kallikrein.[6]"Gold Standard" broad inhibitor. Used to confirm if the class of enzyme is relevant to the pathology.
Camostat Mesylate Serine Protease InhibitorPrimarily inhibits trypsin and TMPRSS2.[7]A more selective benchmark than Nafamostat, providing a closer comparison for a targeted agent like Cpd-ANB.
Vehicle N/AInert carrier (e.g., saline, DMSO/PEG solution).Essential negative control to account for effects of the delivery solution and injection stress.

The Definitive Experiment: A Factorial Design Using Knockout Mice

To unequivocally demonstrate that Cpd-ANB's therapeutic effect is mediated via Protease-X, a 2x2 factorial experimental design is the most rigorous approach. This design allows us to dissect the interaction between the drug's effect and the presence of its target.

Experimental Workflow Diagram

This diagram outlines the logical flow of the validation study, from animal selection to final data analysis.

G cluster_0 Phase 1: Animal Preparation cluster_1 Phase 2: Treatment & Disease Induction cluster_2 Phase 3: Efficacy & Target Validation cluster_3 Phase 4: Data Analysis & Interpretation A1 Procure Animal Models - Wild-Type (WT) C57BL/6J - Protease-X KO C57BL/6J A2 Acclimatization & Baseline Health Check (7-14 days) A1->A2 A3 Randomization & Group Assignment (n=12 per group) A2->A3 B1 Induce Neuroinflammation Model (e.g., LPS Challenge) A3->B1 B2 Administer Daily Treatment (Vehicle, Cpd-ANB, Nafamostat) B1->B2 C1 Behavioral Testing (e.g., Morris Water Maze) B2->C1 C2 Tissue Collection (Brain, Plasma) C1->C2 C3 Biochemical Analysis - Western Blot (Downstream markers) - ELISA (Cytokines) - Protease Activity Assay C2->C3 D1 Statistical Analysis (2-Way ANOVA) C3->D1 D2 Validate Hypothesis: Is Cpd-ANB effect absent in KO? D1->D2

Caption: High-level workflow for in vivo validation of Cpd-ANB.

Animal Groups and Treatment Regimen
  • Group 1: Wild-Type (WT) + Vehicle

  • Group 2: Wild-Type (WT) + Cpd-ANB (e.g., 10 mg/kg, daily)

  • Group 3: Protease-X KO + Vehicle

  • Group 4: Protease-X KO + Cpd-ANB (10 mg/kg, daily)

  • (Optional Control Group): Wild-Type (WT) + Nafamostat (10 mg/kg, daily)

This design is self-validating. If Cpd-ANB is effective and on-target, we expect to see a therapeutic benefit in Group 2, but no significant effect in Group 4, as the drug's target is absent. The outcome in Group 3 establishes the baseline phenotype of the knockout in the disease model.

Key Experimental Protocols

Protocol 1: Induction of Neuroinflammation Model
  • Objective: To create a consistent neuroinflammatory state that results in a measurable cognitive deficit.

  • Procedure:

    • Anesthetize mice using isoflurane.

    • Using a stereotaxic frame, perform a single intracerebroventricular (ICV) injection of Lipopolysaccharide (LPS) (e.g., 5 µg in 2 µL sterile saline).

    • Control animals receive an ICV injection of sterile saline.

    • Allow animals to recover for 24 hours before commencing drug treatment.

  • Causality: ICV LPS injection is a standard method to induce a robust and reproducible neuroinflammatory response characterized by microglial activation and cytokine release, which are processes often regulated by serine proteases.

Protocol 2: Morris Water Maze (MWM) for Cognitive Assessment
  • Objective: To assess spatial learning and memory, which are expected to be impaired by neuroinflammation.

  • Procedure:

    • Acquisition Phase (Days 1-5 post-treatment start):

      • Place a hidden platform in a fixed quadrant of a circular pool of opaque water.

      • Allow each mouse to swim for 60 seconds to find the platform over four trials per day.

      • Record the time to reach the platform (escape latency) and the path length using an overhead tracking system.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Allow the mouse to swim for 60 seconds.

      • Measure the time spent in the target quadrant where the platform was previously located.

  • Trustworthiness: The MWM is a highly validated behavioral assay. Including both acquisition and probe trials provides a comprehensive view of learning and memory consolidation, making the results robust.

Predicted Data and Interpretation

The following table presents a hypothetical but expected outcome from the MWM probe trial, which is the most critical measure of memory retention.

GroupGenotypeTreatmentTime in Target Quadrant (Seconds, Mean ± SEM)Interpretation
1WTVehicle18 ± 2.1Disease model shows impaired memory (chance is 15s).
2WTCpd-ANB 35 ± 3.5 Cpd-ANB significantly rescues memory deficit in WT mice.
3KOVehicle25 ± 2.8KO of Protease-X provides partial protection against the deficit.
4KOCpd-ANB 26 ± 3.1 Crucial Result: Cpd-ANB has no additional effect in KO mice.

Mechanism of Action: Linking Target to Pathway

The ultimate goal is to show that Cpd-ANB not only improves behavior but also modulates the specific molecular pathway downstream of Protease-X.

Protease-X Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Cytoplasm P Pro-Factor Y (Inactive) FY Factor Y (Active) P->FY PX Protease-X (Active) PX->P Cleaves Inflam Inflammatory Stimulus (LPS) Inflam->PX Activates Receptor PAR-like Receptor FY->Receptor Activates Downstream NF-κB Activation & Cytokine Production (IL-6, TNF-α) Receptor->Downstream Cpd Cpd-ANB Cpd->PX Inhibits

Caption: Hypothetical signaling cascade initiated by Protease-X.

Biochemical assays would be used to validate this pathway modulation. For instance, a Western blot for phosphorylated NF-κB or an ELISA for IL-6 in brain homogenates should show a significant reduction in Group 2 (WT + Cpd-ANB) compared to Group 1 (WT + Vehicle), but no significant difference between Group 4 (KO + Cpd-ANB) and Group 3 (KO + Vehicle).

Conclusion

Validating a novel therapeutic candidate requires a multi-faceted approach that moves beyond simple efficacy to prove a specific mechanism of action. While comparisons to existing drugs like Nafamostat provide valuable context, the use of a knockout mouse model is the unequivocal gold standard for confirming on-target activity. The factorial design presented here provides a robust, self-validating framework. By demonstrating that 3-Amidino-6-nitro-1,2-benzisoxazole (Cpd-ANB) ameliorates the disease phenotype in wild-type mice but has no effect in Protease-X knockout mice, researchers can build the highest degree of confidence that their compound works as designed, paving the way for further preclinical and clinical development.

References

  • Seto, C. T., et al. (2005). Selective Inhibitors of the Serine Protease Plasmin: Probing the S3 and S3' Subsites Using a Combinatorial Library. Journal of Medicinal Chemistry. [Link]

  • Groutas, W. C., et al. (2011). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y-Q., et al. (2008). Trypsin and trypsin-like proteases in the brain: Proteolysis and cellular functions. Cellular and Molecular Life Sciences. [Link]

  • Isca Biochemicals. (n.d.). Serine proteases | Enzyme modulators. [Link]

  • Martin, S. L., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry. [Link]

  • Patsnap Synapse. (2024). What are Serine protease inhibitors and how do they work? [Link]

  • Gratteri, P., et al. (2022). Editorial: Serine protease inhibitors and their therapeutic applications. Frontiers in Chemistry. [Link]

  • Wang, Y. Q., et al. (2008). Trypsin and trypsin-like proteases in the brain: proteolysis and cellular functions. PubMed. [Link]

  • Carroll, T. P., et al. (2021). Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases. International Journal of Molecular Sciences. [Link]

  • Belaaouaj, A. (2011). The SerpinB1 knockout mouse a model for studying neutrophil protease regulation in homeostasis and inflammation. PubMed. [Link]

  • Goya, R. G., et al. (2018). Editing out five Serpina1 paralogs to create a mouse model of genetic emphysema. PNAS. [Link]

  • Kim, J., et al. (2006). Phenotypic Analysis of Mice Lacking the Tmprss2-Encoded Protease. Molecular and Cellular Biology. [Link]

  • MMRRC. (n.d.). Mouse Models for COVID-19 Research. [Link]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. [Link]

  • Cyagen. (n.d.). Custom Knockout Mouse Models for Disease Research. [Link]

  • Šemanjski, K. K., et al. (2025). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors. Pharmaceuticals. [Link]

  • Uno, H., et al. (1983). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. PubMed. [Link]

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A Comparative Analysis of 3-Amidino-6-nitro-1,2-benzisoxazole and its Non-Amidino Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of 3-Amidino-6-nitro-1,2-benzisoxazole and its non-amidino analogs, offering insights into their potential biological activities and the structural determinants of their function. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: The 1,2-Benzisoxazole Scaffold and the Significance of 3-Amidino and 6-Nitro Substitutions

The 1,2-benzisoxazole core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of pharmacological properties.[1] Its derivatives have shown promise as anticonvulsant, antipsychotic, antimicrobial, and antiproliferative agents.[2][3] The biological activity of the 1,2-benzisoxazole scaffold can be significantly modulated by the nature and position of its substituents. This guide focuses on two key functional groups: the amidino group at the 3-position and the nitro group at the 6-position.

The amidinobenzyl moiety is a well-established pharmacophore, particularly for the inhibition of serine proteases.[4] The basicity of the amidino group allows it to mimic the side chains of arginine and lysine, enabling it to bind to the S1 pocket of these enzymes.[4] Furthermore, the presence of an amidino group has been shown to be crucial for the antiproliferative and antibacterial activities of various heterocyclic compounds, including benzimidazoles and benzothiazoles.[5][6]

The nitro group , an electron-withdrawing substituent, can also profoundly influence the biological profile of a molecule. Its presence has been associated with enhanced antimicrobial and antiproliferative activities in various heterocyclic systems.[5][7]

This guide will explore the comparative differences in the expected biological activities of 3-Amidino-6-nitro-1,2-benzisoxazole and its analogs lacking the 3-amidino group, based on established structure-activity relationships (SAR) from related compound classes.

Synthesis of 6-Nitro-1,2-benzisoxazole Derivatives

The synthesis of the 6-nitro-1,2-benzisoxazole core typically involves the cyclization of an appropriately substituted precursor. A general synthetic approach is outlined below.

Synthesis_of_6-Nitro-1,2-benzisoxazoles cluster_0 Synthesis of 6-Nitro-1,2-benzisoxazole Core Start Substituted o-Hydroxyacetophenone Step1 Nitration (e.g., HNO3/H2SO4) Start->Step1 Intermediate1 o-Hydroxy-nitroacetophenone Step1->Intermediate1 Step2 Oximation (e.g., NH2OH.HCl) Intermediate1->Step2 Intermediate2 Oxime Intermediate Step2->Intermediate2 Step3 Cyclization (e.g., Ac2O or base) Intermediate2->Step3 Product 6-Nitro-1,2-benzisoxazole Derivative Step3->Product

Caption: General synthetic scheme for 6-nitro-1,2-benzisoxazole derivatives.

Introduction of the 3-Amidino Group

The 3-amidino functionality can be introduced from a 3-cyano precursor via the Pinner reaction.

Pinner_Reaction cluster_1 Introduction of the 3-Amidino Group Start_Pinner 3-Cyano-6-nitro-1,2-benzisoxazole Step1_Pinner 1. HCl, EtOH 2. NH3 Start_Pinner->Step1_Pinner Product_Pinner 3-Amidino-6-nitro-1,2-benzisoxazole Step1_Pinner->Product_Pinner

Caption: Pinner reaction for the synthesis of 3-amidinobenzisoxazoles.

Comparative Biological Activity

3-Amidino-6-nitro-1,2-benzisoxazole: A Potential Serine Protease Inhibitor and Antiproliferative Agent

The presence of the 3-amidino group strongly suggests that this analog will exhibit inhibitory activity against serine proteases . The positively charged amidinium ion can form a salt bridge with the carboxylate of the conserved aspartate residue in the S1 pocket of trypsin-like serine proteases.

Serine_Protease_Inhibition cluster_2 Proposed Mechanism of Serine Protease Inhibition Inhibitor 3-Amidino-6-nitro-1,2-benzisoxazole Binding Binding of Amidino Group to S1 Pocket Inhibitor->Binding Enzyme Serine Protease Active Site Enzyme->Binding Interaction Ionic Interaction with Asp189 Binding->Interaction Inhibition Inhibition of Proteolytic Activity Interaction->Inhibition

Caption: Proposed binding of the 3-amidino analog to a serine protease active site.

Furthermore, studies on amidino-substituted benzimidazoles and benzothiazoles have demonstrated potent antiproliferative activity against various cancer cell lines.[5][6] The amidino group can facilitate interactions with biological macromolecules like DNA and RNA, potentially contributing to the cytotoxic effects.[6] The 6-nitro group is also expected to enhance this antiproliferative potential.[5]

Non-Amidino Analogs: Exploring Alternative Biological Activities

In the absence of the 3-amidino group, the non-amidino analogs of 6-nitro-1,2-benzisoxazole are not expected to be potent serine protease inhibitors. However, they may possess other valuable biological activities. For instance, various 3-substituted-1,2-benzisoxazole derivatives have been reported to exhibit significant anticonvulsant activity .[8]

The 6-nitro substituent is a key feature that can confer antimicrobial and antiproliferative properties .[5][7] Therefore, non-amidino analogs are still promising candidates for the development of novel therapeutic agents, albeit with different mechanisms of action compared to their 3-amidino counterparts.

Feature3-Amidino-6-nitro-1,2-benzisoxazoleNon-Amidino 6-nitro-1,2-benzisoxazole Analogs
Primary Expected Activity Serine Protease Inhibition, AntiproliferativeAntimicrobial, Antiproliferative, Anticonvulsant
Key Pharmacophore 3-Amidino group6-Nitro group, other 3-position substituents
Potential Mechanism Competitive inhibition of serine proteases, DNA/RNA bindingVaries depending on the 3-substituent

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of the title compounds, adapted from methodologies reported for analogous structures.

General Synthesis of 2-Amino-6-nitrobenzothiazole (A Precursor for Related Heterocycles)

This protocol describes a common method for synthesizing a key precursor for various 6-nitro-benzazole derivatives.[9]

Materials:

  • 4-Nitroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine

  • Glacial acetic acid

Procedure:

  • A solution of 4-nitroaniline in glacial acetic acid is prepared.

  • Potassium thiocyanate is added to the solution and the mixture is cooled.

  • A solution of bromine in glacial acetic acid is added dropwise with stirring while maintaining a low temperature.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

  • The mixture is then heated to facilitate cyclization.

  • Upon cooling, the product precipitates and is collected by filtration, washed, and recrystallized.

Serine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a model serine protease, such as trypsin.[10][11]

Materials:

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer

  • Test compound (dissolved in DMSO)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the trypsin solution.

  • Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, L-BAPNA.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Perspectives

This guide provides a comparative framework for understanding the potential biological activities of 3-Amidino-6-nitro-1,2-benzisoxazole and its non-amidino analogs. Based on established structure-activity relationships, the 3-amidino analog is a promising candidate for development as a serine protease inhibitor and an antiproliferative agent. In contrast, its non-amidino counterparts, while unlikely to be potent serine protease inhibitors, may exhibit valuable antimicrobial, antiproliferative, or anticonvulsant properties, primarily driven by the 6-nitro substitution and other modifications at the 3-position.

Future research should focus on the synthesis and direct comparative biological evaluation of these compounds to validate the hypotheses presented in this guide. Such studies will provide crucial experimental data to elucidate the precise role of the 3-amidino group in modulating the pharmacological profile of the 6-nitro-1,2-benzisoxazole scaffold and will pave the way for the rational design of novel and potent therapeutic agents.

References

  • Racane, L., et al. (2019). Synthesis and Antiproliferative activity in vitro of Amidino Substituted 2-phenylbenzazoles.
  • Racané, L., et al. (2020). Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. Organic & Biomolecular Chemistry, 18(1), 133-146.
  • Laura, R. E., & Bing, D. H. (1982). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 21(8), 1903-1909.
  • Andrews, J. M., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 23(11), 1264–1270.
  • Anderson, R. J., et al. (2008). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic and anaerobic activity. Journal of medicinal chemistry, 51(23), 7347–7353.
  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of medicinal chemistry, 22(2), 180–183.
  • Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(15), 1534–1553.
  • Smith, J. A., et al. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future medicinal chemistry, 2(2), 215–224.
  • Rao, A., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. European journal of medicinal chemistry, 44(12), 5052–5059.
  • Linciano, P., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoid-Related Orphan Receptor γt (RORγt). Journal of medicinal chemistry, 64(11), 7417–7436.
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  • Tominac, P., et al. (2022). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Molecules, 27(9), 2686.
  • Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 8993.
  • Kumar, R., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853.
  • Shablykin, O. V., et al. (2021). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 1-28.
  • Jedinák, A., & Mučaji, P. (2006). Inhibition activities of natural products on serine proteases. Phytotherapy research, 20(3), 214–217.
  • Racané, L., et al. (2021). Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1952–1967.
  • Patil, S. A., et al. (2018). Synthesis, Characterization and Antifungal Activity of 3-Substituted Triazipino [3,4-b][5][12] Benzothiazole. Journal of Chemical and Pharmaceutical Research, 10(4), 46-52.

  • da Silva, C. F., et al. (2022). Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. Molecules, 27(22), 7954.
  • Global Substance Registration System. 6-NITRO-2,1-BENZISOXAZOLE-3-CARBOXYLIC ACID.
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  • Al-Hourani, B. J., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4][7]imidazo[1,2-d][4][5]oxazepine and Benzo[f]benzo[4][7]oxazolo[3,2-d][4][5]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33, 1184-1197.

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A Guide to Reproducible Enzyme Inhibition Assays: Characterizing Novel Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity. Inconsistent results not only undermine the validity of a study but also lead to the misallocation of significant resources. This guide provides a comprehensive framework for ensuring the reproducibility of enzyme inhibition assays, with a specific focus on characterizing novel serine protease inhibitors, such as those from the amidino-benzisoxazole class.

The compound 3-Amidino-6-nitro-1,2-benzisoxazole serves as our model for a novel synthetic inhibitor. Its chemical structure, featuring an amidino group, strongly suggests an affinity for the active site of trypsin-like serine proteases, which possess a negatively charged aspartate residue (Asp189) in their S1 specificity pocket that preferentially binds to positively charged arginine or lysine side chains. The amidino group acts as a mimetic of these side chains.

This guide will walk researchers through the critical aspects of experimental design, execution, and data interpretation, using the well-characterized enzyme trypsin as our model system. We will compare our hypothetical test compound with established inhibitors to provide context and highlight the key parameters that govern reliable and reproducible outcomes.

The Inhibitors: A Comparative Overview

To establish a robust understanding of a novel inhibitor's performance, it is essential to benchmark it against well-characterized alternatives. This allows for the validation of the assay system and provides a relative measure of potency and mechanism.

  • Test Compound: 3-Amidino-6-nitro-1,2-benzisoxazole: A novel synthetic molecule. Its amidino moiety is designed to target the S1 pocket of trypsin-like proteases. Its potency, selectivity, and mechanism of inhibition are yet to be determined.

  • Alternative 1 (Competitive Inhibitor): Benzamidine: A classic, small-molecule competitive inhibitor of trypsin and other serine proteases.[1] It contains a positively charged benzamidinium group that directly competes with the substrate for binding to the enzyme's active site. Its reversible and well-understood mechanism makes it an excellent control for validating assay conditions.

  • Alternative 2 (Protein-based Inhibitor): Soybean Trypsin Inhibitor (SBTI): A larger, protein-based inhibitor that forms a stable, stoichiometric, and enzymatically inactive complex with trypsin.[2][3] It acts as a non-competitive or slow, tight-binding inhibitor and represents a different class of interaction compared to small molecules.

Experimental Protocol: A Self-Validating Trypsin Inhibition Assay

The foundation of reproducible data lies in a meticulously planned and executed experimental protocol. The following method utilizes a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at 410 nm.[4][5]

Causality in Protocol Design:
  • Buffer System (pH 7.6-8.2): Trypsin exhibits optimal activity in a slightly alkaline environment, mimicking the conditions of the small intestine. The Tris-HCl buffer is chosen for its stability in this pH range.[5][6]

  • Calcium Chloride (CaCl₂): Calcium ions are crucial for the stability of trypsin, protecting it from autolysis (self-digestion) and maintaining its optimal conformation.[5]

  • Pre-incubation of Enzyme and Inhibitor: This step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced. For irreversible or slow-binding inhibitors, this step is particularly important for observing the full inhibitory effect.

  • Substrate Concentration: The concentration of BAPNA should ideally be at or below its Michaelis-Menten constant (Km) to ensure that the assay is sensitive to competitive inhibitors.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
  • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in cold 1 mM HCl.[5][6] The acidic solution prevents autolysis during storage. Immediately before use, dilute to the final working concentration (e.g., 10 µg/mL) in the assay buffer.
  • Substrate Solution (BAPNA): Prepare a 1.5 mM stock solution in DMSO. Dilute this stock 1:100 in assay buffer to create the working solution.[4] Protect from light.
  • Inhibitor Solutions: Prepare stock solutions of all inhibitors (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to generate a dose-response curve.

2. Assay Procedure (96-well plate format):

  • Controls:
  • Blank: 100 µL Assay Buffer + 50 µL Substrate Working Solution.
  • 100% Activity (No Inhibitor): 50 µL Assay Buffer + 50 µL Trypsin Working Solution.
  • Inhibitor Wells:
  • Add 50 µL of each inhibitor dilution to the appropriate wells.
  • Add 50 µL of Trypsin Working Solution to each inhibitor well.
  • Pre-incubation: Mix the plate gently and incubate at 37°C for 15 minutes.
  • Reaction Initiation: Add 50 µL of the BAPNA working solution to all wells (except the blank).
  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 30 minutes.

3. Data Analysis:

  • Subtract the absorbance of the blank from all other readings.
  • Determine the reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA410/min).
  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_data 3. Data Acquisition & Analysis Reagents Buffer, Trypsin, BAPNA, Inhibitors Stocks Prepare Stock Solutions (DMSO, HCl) Reagents->Stocks Working Prepare Working Dilutions (Assay Buffer) Stocks->Working AddInhibitor Add Inhibitor Dilutions Working->AddInhibitor AddEnzyme Add Trypsin Solution AddInhibitor->AddEnzyme PreIncubate Pre-incubate (37°C, 15 min) (Enzyme-Inhibitor Binding) AddEnzyme->PreIncubate AddSubstrate Initiate Reaction: Add BAPNA Substrate PreIncubate->AddSubstrate Readout Kinetic Read: Absorbance at 410 nm AddSubstrate->Readout CalcRate Calculate Reaction Rate (ΔA/min) Readout->CalcRate CalcInhib Calculate % Inhibition CalcRate->CalcInhib PlotCurve Plot Dose-Response Curve CalcInhib->PlotCurve IC50 Determine IC₅₀ PlotCurve->IC50

Caption: Workflow for a reproducible trypsin inhibition assay.

Comparative Data Summary

To objectively compare inhibitor performance, quantitative data should be summarized in a clear, tabular format. The following table presents hypothetical, yet plausible, data for our compounds of interest. Obtaining such data with low standard deviations across multiple experiments is the goal of a reproducible protocol.

InhibitorClassMechanismIC₅₀ (nM) [Hypothetical]Key Considerations
3-Amidino-6-nitro-1,2-benzisoxazole Small MoleculeCompetitive (Predicted)85 ± 9Requires careful solubility and stability testing. Potential for off-target effects.
Benzamidine Small MoleculeCompetitive25,000 ± 2,100Well-characterized, reversible. Ideal positive control for competitive inhibition.[1]
Soybean Trypsin Inhibitor (SBTI) ProteinNon-competitive / Tight-binding5 ± 0.8High potency. Sensitive to denaturation. Different binding kinetics than small molecules.[2][3]

Key Factors Influencing Reproducibility

Even with a robust protocol, variability can arise from several sources. A trustworthy experimental system includes controls to monitor and mitigate these factors.

  • Compound-Related Issues:

    • Solubility: Poorly soluble compounds can precipitate in aqueous assay buffers, leading to inaccurate concentration estimates and inconsistent results. Validation Step: Visually inspect solutions and measure compound concentration in the final assay buffer.

    • Purity & Stability: Impurities can have their own biological activity. The compound may degrade in buffer or in the presence of other reagents. Validation Step: Confirm purity by HPLC/MS and assess stability over the experiment's duration.

  • Enzyme-Related Issues:

    • Activity & Lot-to-Lot Variation: The specific activity of commercial enzyme preparations can vary between lots. Validation Step: Always qualify a new lot of enzyme by running a standard activity assay and using a control inhibitor (e.g., Benzamidine) to ensure consistent IC₅₀ values.

    • Enzyme Stability: Trypsin can autolyze, reducing its active concentration over time. Validation Step: Prepare fresh enzyme dilutions for each experiment and include a "no inhibitor" control on every plate to monitor for any drift in activity.

  • Assay-Related Issues:

    • Substrate Quality: Ensure the substrate has not degraded. Store stock solutions properly.

    • Pipetting Accuracy: Small volume errors are magnified in 96- or 384-well formats. Validation Step: Regularly calibrate pipettes and use high-quality tips.

    • Incubation Times & Temperature: These must be kept consistent across all experiments to ensure comparable results, especially for time-dependent inhibitors.

Visualizing the Mechanism of Inhibition

Understanding how different inhibitors interact with the target enzyme is crucial for drug development. The diagram below illustrates the fundamental difference between a competitive inhibitor and a non-competitive/allosteric inhibitor.

G cluster_enzyme Trypsin Enzyme Enzyme Active Site (S1 Pocket) Allosteric Site Product Cleaved Products Enzyme:active->Product Catalyzes Substrate Substrate (e.g., Arginine-containing peptide) Substrate->Enzyme:active Binds Benzamidine Benzamidine Benzamidine->Enzyme:active Competitively Blocks SBTI Soybean Trypsin Inhibitor (SBTI) SBTI->Enzyme:allo Binds & Induces Conformational Change

Caption: Mechanisms of trypsin inhibition.

Conclusion

Achieving reproducible enzyme inhibition results for a novel compound like 3-Amidino-6-nitro-1,2-benzisoxazole is not a matter of chance, but a product of deliberate and rigorous scientific practice. By understanding the causality behind each protocol step, benchmarking against known standards, controlling for key variables, and employing self-validating experimental designs, researchers can generate trustworthy and reliable data. This foundational integrity is paramount for making informed decisions in the long and complex path of drug discovery.

References

  • Bio-protocol. (n.d.). Trypsin Inhibitor Activity Assay. Retrieved from [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 989521. Retrieved from [Link]

  • Matinfar, A., et al. (2022). Replacement of Trypsin by Proteases for Medical Applications. Avicenna Journal of Medical Biotechnology, 14(3), 213–219. Retrieved from [Link]

  • ATZ Labs. (n.d.). Trypsin and Trypsin Substitutes. Retrieved from [Link]

  • Gevaert, K., et al. (2003). Proteome-wide protein concentrations in the human heart. Molecular & Cellular Proteomics, 2(1), 59-67. Retrieved from [Link]

  • Toth, M. V., & Gauthier, J. Y. (2022). SARS-CoV-2 3CL-protease inhibitors derived from ML300: investigation of P1 and replacements of the 1,2,3-benzotriazole. RSC Medicinal Chemistry, 13(10), 1238-1244. Retrieved from [Link]

  • Wang, C. C., & Shiu, Y. C. (1993). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Biochemical Journal, 293(Pt 2), 485–490. Retrieved from [Link]

  • Linciano, P., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2080–2086. Retrieved from [Link]

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Cross-validation of 3-Amidino-6-nitro-1,2-benzisoxazole binding using SPR and ITC

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the orthogonal validation of small-molecule binding using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Introduction: The Biophysical Challenge of Serine Protease Inhibitors

In the hit-to-lead and lead optimization phases of drug discovery, validating the binding of small-molecule inhibitors to their targets is paramount. 3-Amidino-6-nitro-1,2-benzisoxazole is a classic structural motif utilized to target trypsin-like serine proteases, such as Factor Xa, thrombin, and urokinase-type plasminogen activator (uPA). Mechanistically, the amidine moiety acts as an arginine mimetic, anchoring deeply into the S1 specificity pocket via bidentate salt bridges with a conserved aspartate residue (e.g., Asp189). Simultaneously, the nitro-benzisoxazole core engages adjacent hydrophobic subpockets to drive selectivity and affinity.

To rigorously characterize this interaction and avoid false positives, researchers must employ orthogonal biophysical techniques[1]. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) serve as the gold standards for this cross-validation[2]. While SPR provides high-throughput, real-time kinetic resolution ( kon​ , koff​ ), ITC delivers a complete thermodynamic profile ( ΔH , ΔS , stoichiometry) in free solution. Comparing these two methods ensures that the observed binding is a true 1:1 interaction and is not an artifact of surface immobilization.

Workflow: Orthogonal Cross-Validation Strategy

The causality behind using both SPR and ITC lies in their complementary physical principles. SPR measures the change in the refractive index near a sensor surface as mass accumulates, requiring the target protein to be immobilized[2]. This immobilization can sometimes restrict protein flexibility or obscure binding sites. Conversely, ITC measures the intrinsic heat released or absorbed during a binding event in solution, preserving the protein's native conformational ensemble. If the equilibrium dissociation constant ( KD​ ) derived from SPR kinetics matches the KD​ derived from the ITC saturation curve, the binding model is self-validated.

G Target Serine Protease Target SPR SPR (Kinetics) Immobilized Target Target->SPR ITC ITC (Thermodynamics) Solution Phase Target->ITC Ligand 3-Amidino-6-nitro- 1,2-benzisoxazole Ligand->SPR Ligand->ITC SPR_Data kon, koff, KD SPR->SPR_Data ITC_Data ΔH, ΔS, ΔG, KD, n ITC->ITC_Data Validation Cross-Validation Orthogonal Confirmation SPR_Data->Validation ITC_Data->Validation

Workflow for orthogonal cross-validation of binding using SPR and ITC.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate built-in control systems to isolate the specific binding signal from background noise.

Surface Plasmon Resonance (SPR) Protocol

SPR is executed to determine the association rate ( kon​ ) and dissociation rate ( koff​ ).

  • Surface Preparation: The serine protease is covalently attached to a carboxymethylated dextran sensor chip (e.g., CM5) via standard amine coupling (EDC/NHS chemistry) at pH 5.0 to achieve an immobilization level of ~2000 Response Units (RU).

  • Self-Validation (Reference Channel): A reference flow cell is activated and deactivated (blocked with ethanolamine) without protein. All analyte signals are double-referenced by subtracting the signal from this reference cell and the signal from a blank buffer injection.

  • Analyte Injection: 3-Amidino-6-nitro-1,2-benzisoxazole is prepared in a running buffer (e.g., HEPES-buffered saline with 0.05% Tween-20 and 2% DMSO). A concentration series (e.g., 3.125 nM to 500 nM) is injected over the active and reference surfaces for 120 seconds, followed by a 300-second dissociation phase.

  • Solvent Correction: Because DMSO has a high refractive index, a DMSO calibration curve (1.5% to 2.5%) is run to correct for bulk shifts caused by slight buffer mismatches between the sample and running buffer.

  • Data Fitting: The double-referenced sensorgrams are fitted to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ ( KD​=koff​/kon​ ).

Isothermal Titration Calorimetry (ITC) Protocol

ITC is executed to determine the enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( n )[3].

  • Sample Dialysis (Critical Step): The protease is extensively dialyzed against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The exact dialysate is used to dissolve the 3-Amidino-6-nitro-1,2-benzisoxazole powder. This strict buffer matching prevents massive heats of mixing that would mask the binding heat.

  • Titration Setup: The sample cell is loaded with 20 μ M of the protease. The injection syringe is loaded with 200 μ M of the ligand.

  • Execution: The instrument performs 20 injections of 2 μ L each at 25°C, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Self-Validation (Heat of Dilution): A control experiment is performed by titrating the ligand into the pure dialysate buffer. The integrated heat from this control is subtracted from the protein titration data.

  • Data Fitting: The background-corrected isotherm is fitted to a single-site binding model using the Levenberg-Marquardt algorithm to yield ΔH , KD​ , and n . The Gibbs free energy ( ΔG ) and entropy ( −TΔS ) are calculated via ΔG=RTln(KD​)=ΔH−TΔS .

Data Presentation & Technique Comparison

The table below summarizes representative cross-validation data for the binding of 3-Amidino-6-nitro-1,2-benzisoxazole to a model serine protease.

ParameterSPR (Surface Plasmon Resonance)ITC (Isothermal Titration Calorimetry)
Primary Output Real-time sensorgram (RU vs. Time)Thermogram ( μ cal/s vs. Molar Ratio)
Kinetic Data kon​=2.4×105 M−1s−1 koff​=0.045 s−1 N/A (Equilibrium method)
Thermodynamic Data N/A ΔH=−8.5 kcal/mol −TΔS=−1.2 kcal/mol
Affinity ( KD​ ) 187 nM 210 nM
Stoichiometry ( n ) N/A 0.98 (Confirms 1:1 binding)
Immobilization Required (Amine coupling)Not required (Free solution)
Throughput High (Multi-cycle kinetics)Low (1-2 hours per titration)

Interpretation of Causality: The close agreement between the SPR KD​ (187 nM) and the ITC KD​ (210 nM) validates that the immobilization of the protease did not sterically hinder the S1 pocket. Furthermore, the ITC stoichiometry ( n=0.98 ) confirms a specific 1:1 interaction, ruling out non-specific aggregation.

Mechanistic & Thermodynamic Insights

The ITC data reveals that the binding of 3-Amidino-6-nitro-1,2-benzisoxazole is heavily enthalpy-driven ( ΔH=−8.5 kcal/mol ), with a minor but favorable entropic contribution ( −TΔS=−1.2 kcal/mol ).

  • Enthalpic Driver: The highly exothermic ΔH is caused by the formation of strong, bidentate salt bridges and hydrogen bonds between the amidine group and the carboxylate of Asp189 at the base of the protease's S1 pocket.

  • Entropic Driver: The favorable entropy arises from the desolvation of the hydrophobic S2/S4 subpockets as the nitro-benzisoxazole core displaces ordered water molecules into the bulk solvent.

G Complex Protease-Ligand Complex Amidine Amidine Moiety (S1 Pocket) Complex->Amidine Nitro Nitro-Benzisoxazole (Hydrophobic Pockets) Complex->Nitro Hbond Salt Bridges with Asp189 (Favorable ΔH) Amidine->Hbond Water Water Displacement (Favorable ΔS) Nitro->Water

Thermodynamic drivers of 3-Amidino-6-nitro-1,2-benzisoxazole binding to serine proteases.

Conclusion

For drug development professionals characterizing amidine-based inhibitors, relying solely on one biophysical method introduces risk. SPR excels at identifying the residence time ( 1/koff​ ) of the drug, which often correlates better with in vivo efficacy than raw affinity. However, ITC provides the definitive proof of mechanism by quantifying the thermodynamic forces and confirming the exact stoichiometry in solution[3]. Together, they form an airtight, self-validating data package for lead optimization.

References

  • Comparison of Biomolecular Interaction Techniques XanTec Bioanalytics Whitepapers URL:[Link][2]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research TA Instruments URL:[Link]

  • Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data MDPI - International Journal of Molecular Sciences URL:[Link][3]

  • Comparison of the some of the most common methods used for hit confirmation ResearchGate - Biophysical methods in early drug discovery URL:[Link][1]

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A Researcher's Guide to Evaluating 3-Amidino-6-nitro-1,2-benzisoxazole: A Focus on IC50 Determination and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2-benzisoxazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth look at 3-Amidino-6-nitro-1,2-benzisoxazole, a compound of interest due to its unique structural features. While specific IC50 values for this particular molecule across a wide range of cell lines are not extensively documented in publicly available literature, its chemical structure allows for informed hypotheses about its mechanism of action and a clear path forward for its evaluation.

This guide will delve into the predicted biological activity of 3-Amidino-6-nitro-1,2-benzisoxazole as a serine protease inhibitor, offer a rationale for selecting appropriate cell lines for testing, and provide a detailed, step-by-step protocol for determining its half-maximal inhibitory concentration (IC50), a critical parameter in drug discovery.

Unveiling the Therapeutic Potential of 3-Amidino-6-nitro-1,2-benzisoxazole

The therapeutic potential of a compound is often encoded in its molecular architecture. 3-Amidino-6-nitro-1,2-benzisoxazole possesses two key features that suggest a specific mode of action:

  • The 1,2-Benzisoxazole Core: This heterocyclic system is a versatile scaffold found in drugs with a wide range of pharmacological activities, including anticonvulsant, antipsychotic, anti-inflammatory, and anticancer effects.[1][2] Its presence suggests that the compound is likely to be biologically active.

  • The 3-Amidino Group: The amidine moiety (-C(=NH)NH2) is a strong basic group that is protonated at physiological pH. This feature is characteristic of competitive inhibitors of serine proteases, such as trypsin and thrombin.[3][4] The positively charged amidinium group can form strong ionic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes.

  • The 6-Nitro Group: The nitro group is a strong electron-withdrawing group that can influence the compound's electronic properties, potentially modulating its binding affinity and pharmacokinetic profile.

Given the presence of the amidino group, it is highly probable that 3-Amidino-6-nitro-1,2-benzisoxazole functions as a serine protease inhibitor . Serine proteases are a large family of enzymes that play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer metastasis.[5] Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

Targeting Serine Proteases in Cancer: The Role of Urokinase-Type Plasminogen Activator (uPA)

A particularly relevant serine protease in the context of cancer is the urokinase-type plasminogen activator (uPA). uPA is a key enzyme in the plasminogen activation system, which is involved in the degradation of the extracellular matrix.[6][7] Elevated levels of uPA are often associated with tumor progression, invasion, and metastasis in various cancers, including breast, lung, and colorectal cancers.[7] By inhibiting uPA, it is possible to impede the ability of cancer cells to invade surrounding tissues and metastasize to distant organs. Therefore, 3-Amidino-6-nitro-1,2-benzisoxazole, with its predicted serine protease inhibitory activity, represents a promising candidate for evaluation as an anticancer agent targeting the uPA system.

A Step-by-Step Guide to IC50 Determination: The Sulforhodamine B (SRB) Assay

To quantify the cytotoxic or growth-inhibitory effects of 3-Amidino-6-nitro-1,2-benzisoxazole on cancer cells, a robust and reliable in vitro assay is required. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[8][9][10] It is a simple, sensitive, and reproducible assay suitable for high-throughput screening of potential anticancer compounds.

Here, we provide a detailed protocol for determining the IC50 value of 3-Amidino-6-nitro-1,2-benzisoxazole in a relevant cancer cell line, such as a human breast cancer cell line (e.g., MDA-MB-231) known to overexpress uPA.

Experimental Protocol: Sulforhodamine B (SRB) Assay

Materials:

  • Selected cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 3-Amidino-6-nitro-1,2-benzisoxazole (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of 3-Amidino-6-nitro-1,2-benzisoxazole in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Include appropriate controls: vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plates for a defined period (e.g., 48 or 72 hours).[12]

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium to fix the cells.[12]

    • Incubate the plate at 4°C for 1 hour.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA and unbound dye.[12]

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[12]

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% acetic acid to remove the unbound SRB dye.[8]

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[12]

  • Absorbance Measurement:

    • Measure the absorbance (Optical Density, OD) at a wavelength of 510-565 nm using a microplate reader.[10][13]

Data Analysis and IC50 Calculation
  • Background Subtraction: Subtract the average OD of the blank wells from the OD of all other wells.

  • Calculate Percentage Growth Inhibition:

    • Percentage Growth Inhibition = 100 - [ (OD of treated cells / OD of vehicle control cells) x 100 ]

  • Dose-Response Curve: Plot the percentage of growth inhibition against the logarithm of the compound concentration.

  • IC50 Determination: The IC50 value is the concentration of the compound that causes 50% inhibition of cell growth. This can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).[14]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Hypothesized Mechanism of Action SerineProtease Serine Protease Active Site (e.g., uPA) Asp189 Asp189 (-ve charge) SerineProtease->Asp189 S1 Pocket CatalyticTriad Catalytic Triad (Ser, His, Asp) SerineProtease->CatalyticTriad Inhibition Inhibition of Proteolytic Activity SerineProtease->Inhibition Compound 3-Amidino-6-nitro-1,2-benzisoxazole (+ve Amidino Group) Compound->Asp189 Ionic Interaction Compound->Inhibition

Caption: Hypothesized binding of 3-Amidino-6-nitro-1,2-benzisoxazole to a serine protease active site.

G cluster_1 IC50 Determination Workflow (SRB Assay) A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. Cell Fixation (10% TCA) C->D E 5. SRB Staining D->E F 6. Washing (1% Acetic Acid) E->F G 7. Solubilization (10mM Tris) F->G H 8. Absorbance Reading (510-565 nm) G->H I 9. Data Analysis (IC50 Calculation) H->I

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.

Conclusion

While the specific inhibitory profile of 3-Amidino-6-nitro-1,2-benzisoxazole remains to be fully elucidated through empirical testing, its chemical structure provides a strong rationale for its investigation as a serine protease inhibitor. By targeting enzymes like urokinase-type plasminogen activator, which are implicated in cancer progression, this compound holds potential as a novel therapeutic agent. The detailed experimental protocol provided in this guide offers a clear and robust framework for researchers to determine the IC50 value of this compound and to begin to unravel its biological activity. The systematic evaluation of such rationally designed small molecules is a cornerstone of modern drug discovery and development.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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  • Benchchem. (2025, December). Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of Actinopyrone C.
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A Structural Comparison of 3-Amidino-6-nitro-1,2-benzisoxazole with Known Reference Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2] The biological activity of these molecules is profoundly influenced by the nature and position of their substituents.[1] This guide focuses on a novel compound, 3-Amidino-6-nitro-1,2-benzisoxazole, which incorporates three key pharmacophores: the 1,2-benzisoxazole nucleus, a basic amidino group, and an electron-withdrawing nitro group. Each of these moieties is known to impart distinct pharmacological properties, suggesting a unique and potentially potent biological profile for the title compound.

The amidino group is a common feature in numerous antimicrobial, antiviral, and antifungal agents, often interacting with biological targets through non-covalent interactions.[3] Conversely, nitroaromatic compounds have a long history as antibacterial and antiprotozoal drugs, though their application can be limited by concerns of toxicity related to the bioreduction of the nitro group.[4][5][6][7]

Given the absence of specific experimental data for 3-Amidino-6-nitro-1,2-benzisoxazole, this guide provides a comprehensive framework for its structural and in-silico comparison with well-characterized reference compounds. We will delve into the rationale behind the selection of appropriate reference molecules and detail the experimental and computational methodologies required to elucidate the structural features and potential biological interactions of this novel entity. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals embarking on the characterization of new chemical entities bearing these important pharmacophores.

Selection of Reference Compounds

The choice of reference compounds is critical for a meaningful comparative analysis. Based on the structural motifs of 3-Amidino-6-nitro-1,2-benzisoxazole, we propose the following classes of reference compounds:

  • 1,2-Benzisoxazole-based Drugs: To understand the contribution of the core scaffold, established drugs like Risperidone (antipsychotic) and Zonisamide (anticonvulsant) serve as excellent benchmarks.[1][2] These compounds will help in delineating the influence of the amidino and nitro groups on the overall pharmacological profile.

  • Amidino-containing Compounds: To probe the potential for interactions mediated by the amidino group, particularly with proteases or nucleic acids, compounds like Pentamidine (antiprotozoal) and known synthetic serine protease inhibitors containing an amidino moiety are relevant.[3][8][9]

  • Nitroaromatic Drugs: To assess the potential antimicrobial activity and toxicological profile associated with the nitro group, established drugs such as Nitrofurantoin (antibacterial) can be used for comparison.[4][5]

Reference Compound Class Key Structural Feature Primary Biological Activity
Risperidone1,2-Benzisoxazole Derivative1,2-BenzisoxazoleAntipsychotic[1]
Zonisamide1,2-Benzisoxazole Derivative1,2-BenzisoxazoleAnticonvulsant[1]
PentamidineDiamidineAromatic AmidineAntiprotozoal
NafamostatSerine Protease InhibitorAmidino GroupAnticoagulant, Antiviral[10]
NitrofurantoinNitroaromaticNitro-furanAntibacterial[7]

Experimental Methodologies for Structural Elucidation

A thorough understanding of the three-dimensional structure of 3-Amidino-6-nitro-1,2-benzisoxazole is fundamental. The following experimental techniques are indispensable for this purpose.

Single-Crystal X-ray Crystallography

This technique provides the most definitive three-dimensional atomic arrangement of a molecule in the solid state.[11][12][13] It reveals precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and how it packs in a crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The first and often most challenging step is to grow a single crystal of 3-Amidino-6-nitro-1,2-benzisoxazole of suitable quality (typically >0.1 mm in all dimensions).[14] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent combinations should be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[12][14] The diffraction pattern is recorded as the crystal is rotated. Low temperatures (e.g., 100 K) are often used to minimize thermal vibrations and protect the crystal from radiation damage.

  • Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined to generate an initial electron density map, from which the atomic positions are deduced.[14] The structural model is then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[15][16][17] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can be used to confirm the connectivity of atoms in 3-Amidino-6-nitro-1,2-benzisoxazole.

Experimental Protocol: NMR Structural Analysis
  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • 1D NMR Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts provide information about the electronic environment of the protons and carbons.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule.

  • Structure Elucidation: The combined data from these experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the overall molecular structure.[15][16][18]

Caption: Experimental workflow for the synthesis and structural elucidation of a novel compound.

Computational Methodologies for Structural Comparison

In the absence of a known biological target, computational methods can provide valuable insights into the potential interactions of 3-Amidino-6-nitro-1,2-benzisoxazole with proteins. Given the presence of the amidino group, which is a known feature of serine protease inhibitors, we will use a serine protease as a model target for our in-silico analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[19][20][21][22] This can be used to compare the binding mode of our novel compound with that of known inhibitors and to estimate its binding affinity. AutoDock Vina is a widely used open-source tool for this purpose.[19][20][21]

Protocol: Molecular Docking with AutoDock Vina
  • Protein and Ligand Preparation:

    • Obtain the 3D structure of a serine protease (e.g., Trypsin, Thrombin) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of 3-Amidino-6-nitro-1,2-benzisoxazole and the selected reference compounds. Optimize their geometries and assign charges.

  • Grid Box Definition: Define a search space (grid box) that encompasses the active site of the protein.

  • Docking Simulation: Run AutoDock Vina to dock the ligands into the protein's active site. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).

  • Analysis of Results: Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein. Compare the binding modes and scores of 3-Amidino-6-nitro-1,2-benzisoxazole with the reference compounds.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of the interactions over time.[23][24][25][26] GROMACS is a popular software package for performing MD simulations.[23][24][25][27]

Protocol: Molecular Dynamics Simulation with GROMACS
  • System Setup: Place the docked protein-ligand complex in a simulation box filled with water molecules and add ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then adjust the pressure to the desired value while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.

  • Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints.

  • Trajectory Analysis: Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation, RMSD) and to characterize the interactions (e.g., by analyzing hydrogen bond occupancy).

Caption: Computational workflow for in-silico analysis of a novel compound.

Expected Outcomes and Data Presentation

The combination of experimental and computational approaches will provide a comprehensive structural profile of 3-Amidino-6-nitro-1,2-benzisoxazole.

Structural Data Summary

The crystallographic and NMR data should be summarized in tables for easy comparison.

Table 2: Key Crystallographic Data (Hypothetical)

Parameter3-Amidino-6-nitro-1,2-benzisoxazole
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.1, 5.2, 15.8
β (°)95.2
Volume (ų)845.6
Z4
R-factor0.045

Table 3: Key ¹H and ¹³C NMR Chemical Shifts (Hypothetical, in DMSO-d₆)

Position¹H (ppm)¹³C (ppm)
H-48.1125.0
H-57.9120.0
H-78.5115.0
C-3 (Amidino)-160.0
C-6 (Nitro)-145.0
In-Silico Interaction Analysis

The results from molecular docking and MD simulations should be presented in a comparative table and visualized to highlight key interactions.

Table 4: Comparative Docking Scores and Key Interactions with a Model Serine Protease (Hypothetical)

CompoundDocking Score (kcal/mol)Key Interactions with Active Site Residues
3-Amidino-6-nitro-1,2-benzisoxazole-8.5H-bond with Ser195, Asp189; Pi-cation with His57
Nafamostat-9.2H-bond with Ser195, Asp189; Pi-pi with His57
Risperidone-6.1Hydrophobic interactions

Conclusion

This guide has outlined a systematic approach for the structural comparison of the novel compound 3-Amidino-6-nitro-1,2-benzisoxazole with relevant reference compounds. By combining experimental techniques for definitive structure elucidation with computational methods for predicting biological interactions, researchers can build a comprehensive understanding of this new chemical entity. The proposed workflow provides a solid foundation for further preclinical development, including the assessment of its efficacy and safety profile. The unique combination of a privileged scaffold with pharmacologically active functional groups makes 3-Amidino-6-nitro-1,2-benzisoxazole a promising candidate for further investigation in drug discovery programs.

References

  • GROMACS Tutorials. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Srinivasan, V. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Bioinformatics Guru. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). GitHub. [Link]

  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). ijpsr.com. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]

  • GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials! (n.d.). gromacstutorials.org. [Link]

  • Abreu, P. A., de Farias, K. M., de Oliveira, A. C. A., de Almeida, L. R. M., de Oliveira, R. B., & de Castro, H. C. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Running molecular dynamics simulations using GROMACS. (2019, June 3). Galaxy Training. [Link]

  • Nitroaromatic Antibiotics. (2021, April 1). Encyclopedia MDPI. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. (n.d.). Royal Society of Chemistry. [Link]

  • The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). (n.d.). ACS Publications. [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (n.d.). PMC. [Link]

  • (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025, December 30). ResearchGate. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC. [Link]

  • Boelsterli, U. A., & Ramirez-Alcantara, V. (2006, October 15). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. [Link]

  • X-ray Crystallography. (n.d.). Creative BioMart. [Link]

  • Shivaprasad, C. M., Jagadish, S., Swaroop, T. R., Mohan, C. D., Roopashree, R., Kumar, K. S. S., & Rangappa, K. S. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

  • Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. (2023, August 21). Taylor & Francis Online. [Link]

  • New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. (2025, April 20). PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Potent and Selective Amidino Bicyclic Factor Xa Inhibitors. (2000, November 1). ACS Publications. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). PMC. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. [Link]

  • Structure Elucidation By NMR In Organic Chemistry. (n.d.). wiley-vch.de. [Link]

  • Small Molecule X-ray Crystallography. (n.d.). North Carolina State University. [Link]

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  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. (2021, November 22). MDPI. [Link]

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  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Amidino-6-nitro-1,2-benzisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of safe handling and disposal of these compounds. This guide provides a detailed protocol for the proper disposal of 3-Amidino-6-nitro-1,2-benzisoxazole, a nitroaromatic compound that, due to its structural motifs, requires careful management to ensure the safety of laboratory personnel and the protection of our environment. This document is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound's waste stream responsibly, moving beyond mere procedure to a deeper understanding of the principles of chemical safety.

Hazard Profile of 3-Amidino-6-nitro-1,2-benzisoxazole

Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[1][2] Many are recognized as environmental pollutants and can be harmful to human health.[1] The electron-withdrawing nature of the nitro group can render these compounds resistant to biodegradation.[1] Structurally similar chemicals exhibit a range of health hazards, including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[3]

Therefore, it is imperative to treat 3-Amidino-6-nitro-1,2-benzisoxazole as a hazardous substance, with the potential for acute toxicity and irritation. All handling and disposal procedures should be conducted with the assumption that this compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any work with 3-Amidino-6-nitro-1,2-benzisoxazole, the correct Personal Protective Equipment (PPE) must be donned. This is not merely a procedural step but a critical barrier between the researcher and potential chemical exposure.

Recommended PPE Ensemble:
PPE ComponentSpecificationRationale
Gloves Chemical-resistant, such as nitrile or neoprene.[4]To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shield.[4][5]To protect the eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood.[5][6]To prevent inhalation of the powdered compound.

Always inspect your PPE for any signs of damage before use.[5] Contaminated PPE should be removed and disposed of as hazardous waste.[6]

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 3-Amidino-6-nitro-1,2-benzisoxazole is that it must be managed as hazardous waste.[7] Under no circumstances should this compound or its containers be disposed of in the general trash or down the drain.[8]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.[9]

  • Solid Waste:

    • Collect all solid waste contaminated with 3-Amidino-6-nitro-1,2-benzisoxazole, including unused compound, contaminated filter paper, and weighing boats, in a designated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, the resulting solution must be collected as hazardous liquid waste.

    • The liquid waste container must be clearly labeled with the full chemical name of both the solvent and 3-Amidino-6-nitro-1,2-benzisoxazole.

    • Do not mix this waste stream with other incompatible wastes.[9] Nitro compounds can be incompatible with strong oxidizing agents, bases, and reducing agents.[9]

Step 2: Labeling

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste.

Your hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Amidino-6-nitro-1,2-benzisoxazole"

  • The specific hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

  • The name of the generating researcher and laboratory

Step 3: Storage

Store the hazardous waste container in a designated, secure area.[7]

  • The storage area should be well-ventilated and away from general laboratory traffic.[7]

  • Ensure that incompatible chemicals are not stored in the same area.[9]

  • The container should be kept closed at all times, except when adding waste.

Step 4: Final Disposal

The final disposal of 3-Amidino-6-nitro-1,2-benzisoxazole must be conducted through your institution's licensed hazardous waste management provider.[7] This is a legal requirement and ensures that the waste is handled and disposed of in an environmentally sound manner, likely through high-temperature incineration.[8]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Waste_Container Prepare Labeled Hazardous Waste Container Segregate Segregate Solid and Liquid Waste Waste_Container->Segregate Collect_Solid Collect Solid Waste (Unused compound, contaminated materials) Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste (Solutions containing the compound) Segregate->Collect_Liquid Store Store Securely in Designated Area Collect_Solid->Store Collect_Liquid->Store Contact_EHS Contact Environmental Health & Safety for Pickup Store->Contact_EHS Disposal Disposal by Licensed Hazardous Waste Vendor Contact_EHS->Disposal

Sources

Comprehensive Safety and Operational Guide: Handling 3-Amidino-6-nitro-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling multi-functional heterocyclic compounds requires moving beyond generic safety data sheets. 3-Amidino-6-nitro-1,2-benzisoxazole is a highly specialized research compound that combines three distinct chemical moieties, each contributing to a unique toxicological and physical risk profile.

This guide provides drug development professionals and laboratory researchers with a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal logistics. By understanding the causality behind these safety protocols, your laboratory can build a robust culture of safety and scientific integrity.

Mechanistic Hazard Profile: The "Why" Behind the Risks

To design an effective safety protocol, we must first deconstruct the molecule into its functional groups and understand their biological and physical interactions [1].

  • The 6-Nitro Group (Redox & Reactivity): Nitroaromatic compounds are highly electrophilic. Biologically, they can undergo enzymatic reduction, leading to redox cycling and the generation of reactive oxygen species (ROS)[2]. Physically, dry nitroaromatic powders are highly sensitive to electrostatic discharge (ESD), presenting a latent ignition hazard during weighing.

  • The 3-Amidino Group (Basicity & Irritation): Amidines are strong organic bases. Whether handled as a free base or a hydrochloride salt, this functional group aggressively interacts with the moisture in mucosal membranes, causing severe ocular, dermal, and respiratory irritation [3].

  • The 1,2-Benzisoxazole Core (Lipophilicity): This heterocyclic core is highly lipophilic. If the compound is dissolved in permeation-enhancing solvents like DMSO or DMF, the benzisoxazole core acts as a carrier, rapidly transporting the toxic nitro and amidine groups through standard glove materials and the dermal barrier [4].

HazardLogic Comp 3-Amidino-6-nitro- 1,2-benzisoxazole G1 6-Nitro Group Comp->G1 G2 3-Amidino Group Comp->G2 G3 Benzisoxazole Ring Comp->G3 H1 Redox Cycling & Static Ignition Risk G1->H1 H2 Severe Mucosal & Ocular Irritation G2->H2 H3 High Lipophilicity (Dermal Penetration) G3->H3

Fig 1. Mechanistic relationship between the compound's functional groups and their toxicological risks.

Quantitative Hazard Summary

The following table synthesizes the expected physicochemical and toxicological thresholds based on analogous nitrobenzisoxazole and amidine derivatives [2][3].

Hazard ParameterEstimated Value / ClassificationOperational Implication
GHS Classification Acute Tox. 4 (Oral/Inhalation), Irrit. 2ARequires isolated handling environments.
H-Statements H302, H315, H319, H332, H335High risk of respiratory and ocular damage.
Storage Temperature 2°C to 8°C (Desiccated)Condensation upon warming increases reactivity.
Solvent Compatibility DMSO, DMF, MethanolSolvents act as dermal permeation enhancers.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The combination of electrostatic sensitivity and high lipophilicity demands a targeted defense-in-depth strategy.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (0.1mm), Outer Neoprene or heavy-duty Nitrile (EN 374 compliant).Nitrile provides a baseline barrier, but heavy-duty outer gloves are required to delay the breakthrough of DMSO/DMF carrier solvents.
Eye/Face Protection Tight-fitting, unvented chemical safety goggles (EN 166). Face shield if handling >1g.The amidine group's affinity for moisture means even trace airborne dust will cause severe, immediate corneal irritation.
Respiratory Class II Type A2 Biological Safety Cabinet or Fume Hood. N95/FFP3 mask for out-of-hood transport.Prevents inhalation of the highly irritating amidine dust and mitigates the H332/H335 inhalation hazards.
Body Protection Flame-Resistant (FR) lab coat with fitted cuffs.Mitigates the latent deflagration risk posed by the nitroaromatic group in the event of an electrostatic discharge.

Operational Workflow: Weighing and Dissolution Protocol

This protocol is designed as a self-validating system. At each critical juncture, you must confirm the physical behavior of the compound before proceeding.

Step 1: Environmental Preparation
  • Action: Purge the fume hood of all unnecessary equipment. Verify the face velocity is between 0.4 and 0.6 m/s.

  • Validation: A tissue paper held at the sash opening should pull gently inward without violent fluttering.

Step 2: Anti-Static Mitigation (Critical)
  • Action: Place an ionizing anti-static bar or gun next to the analytical balance. Use only grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel).

  • Causality: The nitroaromatic powder can build up static charge during transit. A static spark can cause localized ignition or cause the fine powder to aerosolize out of the weigh boat.

  • Validation: Hover the spatula 1 cm above the powder. If the powder "jumps" or repels, static is still present. Re-apply the ionizer for 15 seconds.

Step 3: Weighing and Transfer
  • Action: Tare a conductive weigh boat. Transfer the solid slowly. Cap the source vial immediately after extraction.

  • Validation: The balance reading should stabilize within 3 seconds. A drifting balance indicates residual static charge or drafts.

Step 4: Solvent Dissolution
  • Action: Add the solvent (e.g., DMSO) directly to the weigh boat or transfer the solid to a pre-septum-sealed vial before injecting the solvent via syringe.

  • Causality: Dissolving the compound transforms it from an inhalation hazard to a severe dermal penetration hazard.

  • Validation: Inspect the vial against a light background. Complete optical clarity confirms full dissolution; any visible particulate suspension indicates a latent exposure risk during subsequent pipetting.

Workflow N1 1. Environmental Prep Verify Hood Face Velocity N2 2. Static Elimination Discharge Powder & Tools N1->N2 N3 3. Material Transfer Anti-Static Spatula N2->N3 N4 4. Dissolution Add Solvent (e.g., DMSO) N3->N4 N5 5. Decontamination Wet-Wipe Surfaces N4->N5

Fig 2. Step-by-step operational workflow for the safe handling and dissolution of the compound.

Spill Response and Decontamination Plan

In the event of a spill, standard sweeping will aerosolize the amidine-nitro powder, exponentially increasing the inhalation hazard.

  • Isolation: Immediately evacuate the immediate area (1-meter radius) and allow the fume hood to clear airborne particulates for 5 minutes.

  • Wet-Wiping (Powder Spill): Do NOT dry sweep. Spray absorbent laboratory pads with a mixture of water and a mild surfactant (or 70% Ethanol/Isopropanol). Gently place the damp pads over the powder to suppress dust, then wipe inward.

  • Solvent Spill: If the compound is already dissolved in DMSO/DMF, apply a universal chemical binder or activated carbon directly to the liquid. The lipophilic nature of the benzisoxazole ring means it will bind strongly to carbon-based absorbents.

  • Validation: After cleaning, wipe the area with a fresh solvent-dampened swab. Visually inspect the swab; any yellow/orange discoloration indicates residual nitroaromatic compound.

Waste Disposal Logistics

Improper disposal of nitroaromatics and amidines can lead to environmental toxicity and regulatory violations.

  • Solid Waste: All contaminated weigh boats, spatulas, and damp spill pads must be placed in a rigid, sealable hazardous waste container labeled: "Toxic Solid Waste: Contains Nitroaromatic/Amidine Derivatives."

  • Liquid Waste: If dissolved in DMSO or DMF, the waste must be segregated into Non-Halogenated Organic Waste . Do not mix with acidic waste streams, as the basic amidine group can cause exothermic neutralization reactions.

  • Aqueous Waste: If the compound is introduced to aqueous biological assays, collect the media in a dedicated biohazardous/chemical waste carboy. Do not use bleach (sodium hypochlorite) to deactivate the media, as bleach can react with amidines to form highly toxic, explosive chloramines [3].

References

  • National Center for Biotechnology Information. "6-Nitrobenzo[D]isoxazole". PubChem Compound Summary for CID 44462315. Accessed April 1, 2026.[Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.